Product packaging for 4-Hydroxy-3-methylbenzoic acid(Cat. No.:CAS No. 499-76-3)

4-Hydroxy-3-methylbenzoic acid

Cat. No.: B1219566
CAS No.: 499-76-3
M. Wt: 152.15 g/mol
InChI Key: LTFHNKUKQYVHDX-UHFFFAOYSA-N
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Description

4-hydroxy-3-methylbenzoic acid is a monohydroxybenzoic acid that is 4-hydroxybenzoic acid substituted by a methyl group at position 3. It has a role as a human blood serum metabolite. It is a member of toluenes and a monohydroxybenzoic acid.
This compound has been reported in Incarvillea delavayi with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O3 B1219566 4-Hydroxy-3-methylbenzoic acid CAS No. 499-76-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-3-methylbenzoic acid
Source PubChem
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InChI

InChI=1S/C8H8O3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFHNKUKQYVHDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50198148
Record name 4-Hydroxy-m-toluic acid
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Molecular Weight

152.15 g/mol
Source PubChem
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Physical Description

Solid
Record name 4-Hydroxy-3-methylbenzoic acid
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Solubility

11.6 mg/mL at 100 °C
Record name 4-Hydroxy-3-methylbenzoic acid
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CAS No.

499-76-3
Record name 4-Hydroxy-3-methylbenzoic acid
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Record name 4-Hydroxy-m-toluic acid
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Record name 4-HYDROXY-3-METHYLBENZOIC ACID
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-methylbenzoic acid, also known as 4,3-cresotic acid or 4-hydroxy-m-toluic acid, is a monohydroxybenzoic acid derivative.[1][2][3][4] It is a compound of interest in various scientific fields due to its role as a human blood serum metabolite and its formation as an intermediate in the bacterial metabolism of substituted phenols like 2,4-xylenol.[1][2][5][6] This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and visualizations of relevant biochemical pathways and experimental workflows.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological and chemical systems, including its absorption, distribution, metabolism, and excretion (ADME) profile in drug development. A summary of these properties is presented below.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₈H₈O₃[1]
Molar Mass152.15 g/mol [1]
AppearanceNeedle-like crystals; Solid; Orange-red powder[2]
Melting Point172-177 °C
Boiling Point112 °C at 1 Torr
Flash Point168.4 °C
Density (Predicted)1.304 ± 0.06 g/cm³

Table 2: Solubility and Partitioning Behavior of this compound

PropertyValueConditionsSource(s)
Water Solubility11.6 mg/mLat 100 °C[1]
Water Solubility (Predicted)4.52 g/L[4]
Solubility in other solventsSoluble in hot water, ethanol, ether, and methanol.
100 mg/mL in DMSOWith sonication
pKa (Predicted)4.38[4]
LogP (Predicted)1.84 - 1.86[4]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for research and development. Below are detailed methodologies for key experimental procedures.

Determination of Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the benchmark for determining the partition coefficient and is suitable for logP values ranging from -2 to 4.[7][8]

Principle: A solution of the test substance in a two-phase system of n-octanol and water is established. The concentration of the substance in each phase is measured after equilibrium is reached. The partition coefficient (P) is the ratio of the concentration in the octanolic phase to that in the aqueous phase. LogP is the logarithm of this ratio.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in n-octanol. The concentration should be chosen to be within the analytical range of the chosen measurement technique.

    • Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours, followed by separation of the phases.

  • Partitioning:

    • In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water. The volume ratio of the two phases should be adjusted based on the expected logP.

    • Seal the vessel and shake it at a constant temperature (typically 20-25°C) until equilibrium is achieved. The time required for equilibration can vary and should be predetermined.

  • Phase Separation:

    • Separate the two phases, typically by centrifugation, to ensure a clean separation without cross-contamination.[8]

  • Analysis:

    • Determine the concentration of this compound in both the n-octanol and water phases using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[8]

  • Calculation:

    • Calculate the partition coefficient (P) using the formula: P = C_octanol / C_water

    • The logP is then calculated as log₁₀(P).

    • The experiment should be performed in triplicate.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Potentiometric titration is a common and accurate method for determining the pKa of an ionizable compound.[9][10]

Principle: The pKa is the pH at which a compound is 50% ionized and 50% non-ionized. For an acid, this corresponds to the midpoint of the titration curve when titrated with a strong base. The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) describes the relationship between pH, pKa, and the ratio of the concentrations of the deprotonated (A⁻) and protonated (HA) forms of the acid.[9]

Methodology:

  • Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. Gentle heating may be required to aid dissolution, followed by cooling to room temperature.[9]

    • Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[10]

    • Prepare a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH).

  • Titration:

    • Place the solution of this compound in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

    • Add the standardized NaOH solution in small, precise increments.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of the steepest slope on the curve (the inflection point).

    • The volume of NaOH at the half-equivalence point (half the volume required to reach the equivalence point) corresponds to the pKa of the acid.

    • The experiment should be repeated at least twice for accuracy.

Determination of Aqueous Solubility

Principle: The solubility of a substance is its concentration in a saturated solution at a specific temperature.

Methodology:

  • Sample Preparation:

    • Add an excess amount of this compound to a known volume of deionized water in a sealed container.

  • Equilibration:

    • Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

  • Phase Separation:

    • Separate the undissolved solid from the solution by filtration or centrifugation.

  • Analysis:

    • Determine the concentration of this compound in the clear aqueous phase using a validated analytical method such as HPLC or UV-Vis spectroscopy.

  • Calculation:

    • The solubility is reported as the measured concentration, typically in mg/mL or g/L.

Visualizations

Bacterial Metabolism of 2,4-Xylenol

This compound is a key intermediate in the metabolic pathway of 2,4-xylenol by certain bacteria, such as Pseudomonas.[5][6] The pathway involves the initial oxidation of a methyl group.

bacterial_metabolism Xylenol 2,4-Xylenol Alcohol 4-Hydroxy-3-methylbenzyl alcohol Xylenol->Alcohol Methyl group oxidation Aldehyde 4-Hydroxy-3-methyl- benzaldehyde Alcohol->Aldehyde Oxidation Acid 4-Hydroxy-3-methyl- benzoic acid Aldehyde->Acid Oxidation Hydroxyisophthalic 4-Hydroxyisophthalic acid Acid->Hydroxyisophthalic Oxidation Protocatechuic Protocatechuic acid Hydroxyisophthalic->Protocatechuic Decarboxylation BetaOxoadipic β-Oxoadipic acid Protocatechuic->BetaOxoadipic Ring Cleavage logp_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Solvents Pre-saturate n-octanol and water Prep_Stock Prepare stock solution in n-octanol Prep_Solvents->Prep_Stock Partition Combine phases and shake to equilibrium Prep_Stock->Partition Separate Separate phases via centrifugation Partition->Separate Analyze_Octanol Analyze concentration in n-octanol phase Separate->Analyze_Octanol Analyze_Water Analyze concentration in water phase Separate->Analyze_Water Calculate Calculate P and LogP Analyze_Octanol->Calculate Analyze_Water->Calculate

References

4-hydroxy-3-methylbenzoic acid structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-hydroxy-3-methylbenzoic Acid

Introduction

This compound, also known as 4,3-cresotic acid or 4-hydroxy-m-toluic acid, is a monohydroxybenzoic acid derivative.[1][2] It is characterized by a benzoic acid structure with a hydroxyl group at the C4 position and a methyl group at the C3 position.[3] This compound is a human blood serum metabolite and has been identified in urine specimens from healthy individuals.[1][4][3] In scientific research, it is recognized as a product of the bacterial metabolism of 2,4-xylenol.[1][5][6] Its functional groups make it a useful building block in the synthesis of pharmaceuticals, agrochemicals, fragrances, and flavoring agents.

Chemical Structure and Formula

The fundamental identity of this compound is defined by its molecular structure and formula.

  • Molecular Formula: C₈H₈O₃[4][3][7]

  • IUPAC Name: this compound[2][4]

  • Synonyms: 4-Hydroxy-m-toluic acid, 3-methyl-4-hydroxybenzoic acid, 4,3-Cresotic acid[2][4][7]

Below is a 2D representation of the chemical structure.

Caption: 2D chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for its handling, formulation, and application in various experimental settings.

PropertyValueReference(s)
Identifiers
CAS Number499-76-3[4][7]
EC Number207-890-1[3][8]
PubChem CID68138[4]
Molecular Properties
Molecular Weight152.15 g/mol [4][3]
Exact Mass152.047344113 Da[4][3]
Topological Polar Surface Area57.5 Ų[4][3]
Physical Properties
Physical DescriptionSolid, Orange-red powder, or Needle-like crystals[1][4][6][7]
Melting Point172-177 °C[3][6][8]
Boiling Point112 °C at 1 Torr[3][6][9]
Water Solubility11.6 mg/mL at 100 °C[2][4][3]
SolubilitySoluble in hot water, ethanol, ether, and Methanol.[6][9]
Safety Information
Hazard ClassificationsAcute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2[8]
Hazard StatementsH302, H315, H318, H335[3][8]

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) data provides detailed information about the carbon-hydrogen framework of the molecule.

NucleusSolventFrequencyChemical Shifts (ppm)Reference(s)
¹H NMRH₂O600 MHz7.69, 7.64, 6.91, 2.23[4]
Vibrational Spectroscopy

Infrared and Raman spectroscopy provide insights into the vibrational modes of the molecule's functional groups. A study utilizing Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) method has provided a detailed vibrational analysis.[10]

  • FTIR Spectroscopy: The FTIR spectrum was recorded in the 4000–400 cm⁻¹ region.[10]

  • FT-Raman Spectroscopy: The FT-Raman spectrum was recorded in the 3600–100 cm⁻¹ region using a Nd:YAG laser source at 1064 nm.[10]

  • Key Vibrational Modes:

    • CH Group Stretching: Symmetric stretching modes appear around 2980 and 2870 cm⁻¹.[10]

    • CH Group Deformation: Antisymmetric and symmetric deformation modes occur in the regions of 1465-1440 cm⁻¹ and 1390-1370 cm⁻¹, respectively.[10]

Experimental Protocols

This section details methodologies for the synthesis and analysis of this compound.

Synthesis Protocol: Oxidation of 2,4-Xylenol

This compound can be isolated as a product of the bacterial oxidation of 2,4-xylenol.[1][5][6] The following is a generalized protocol based on this biotransformation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis prep1 Prepare bacterial cell culture capable of 2,4-xylenol metabolism prep2 Inhibit cells with α,α'-bipyridyl to halt the metabolic pathway at the desired intermediate prep1->prep2 react1 Introduce 2,4-xylenol substrate to the inhibited cell culture prep2->react1 react2 Incubate under controlled conditions (temperature, pH, aeration) react1->react2 workup1 Separate cells from the culture medium (e.g., centrifugation) react2->workup1 workup2 Extract the supernatant with an appropriate organic solvent workup1->workup2 workup3 Purify the crude product using techniques like column chromatography or recrystallization workup2->workup3 analysis1 Confirm product identity and purity (e.g., NMR, MS, HPLC) workup3->analysis1

Caption: Workflow for the synthesis of this compound via bacterial oxidation.

Methodology:

  • Culture Preparation: Cultivate a bacterial strain known to metabolize 2,4-xylenol under optimal growth conditions.

  • Inhibition: Introduce an inhibitor, such as alpha,alpha'-bipyridyl, to the cell culture. This selectively blocks specific enzymes in the metabolic pathway, leading to the accumulation of this compound.[1][6]

  • Substrate Addition: Add 2,4-xylenol to the inhibited culture.

  • Incubation: Maintain the reaction mixture under appropriate physiological conditions to allow for the biotransformation to occur.

  • Extraction: After a suitable incubation period, separate the biomass from the culture broth. The product can then be extracted from the supernatant using solvent extraction.

  • Purification: Purify the extracted compound using standard techniques such as chromatography or recrystallization to obtain pure this compound.

Synthesis Protocol: Reimer-Tiemann Reaction of o-Cresol (B1677501)

An alternative chemical synthesis route involves the Reimer-Tiemann reaction, starting from ortho-cresol (2-methylphenol).[11] This reaction introduces a formyl group onto the aromatic ring, which is subsequently oxidized to a carboxylic acid.

  • Formylation: React o-cresol with chloroform (B151607) (CHCl₃) in the presence of a strong base (e.g., sodium hydroxide). This electrophilic substitution reaction, characteristic of the Reimer-Tiemann reaction, primarily yields 4-hydroxy-3-methylbenzaldehyde.[11]

  • Oxidation: Oxidize the resulting aldehyde (4-hydroxy-3-methylbenzaldehyde) to a carboxylic acid. This can be achieved using a suitable oxidizing agent (e.g., potassium permanganate (B83412) or silver oxide).

  • Workup and Purification: Neutralize the reaction mixture and perform an acidic workup to protonate the carboxylate. The solid product can then be isolated by filtration and purified by recrystallization.

Analytical Protocol: Spectroscopic Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.

G cluster_methods Analytical Methods cluster_info Derived Information NMR NMR Spectroscopy (¹H, ¹³C) Structure Molecular Structure & Connectivity NMR->Structure MS Mass Spectrometry (MS) MolWeight Molecular Weight & Formula MS->MolWeight VibSpec Vibrational Spectroscopy (FTIR, Raman) FuncGroups Functional Groups VibSpec->FuncGroups Confirmation Structural Confirmation & Purity Assessment Structure->Confirmation MolWeight->Confirmation FuncGroups->Confirmation

Caption: Logical workflow for the structural analysis of this compound.

Methodology:

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) for NMR analysis or prepare a KBr pellet for FTIR analysis.

  • ¹H and ¹³C NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to determine the proton and carbon environments, confirming the substitution pattern and the presence of all expected functional groups.

  • Mass Spectrometry: Perform mass spectrometry to determine the molecular weight of the compound and confirm its molecular formula through high-resolution mass analysis.

  • FTIR/Raman Spectroscopy: Obtain vibrational spectra to identify characteristic absorption bands for the hydroxyl (-OH), carboxylic acid (C=O), and methyl (-CH₃) functional groups, as well as the aromatic ring vibrations.[10]

References

The Biological Activity of 4-hydroxy-3-methylbenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Bioactive Properties and Underlying Mechanisms of a Promising Phenolic Compound

Introduction

4-hydroxy-3-methylbenzoic acid, a phenolic acid found as a human metabolite and in some plant species, is a molecule of growing interest within the scientific community.[1][2][3][4] Its structural similarity to other well-studied phenolic compounds, such as 4-hydroxybenzoic acid and vanillic acid, suggests a range of potential biological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on quantitative data, detailed experimental methodologies, and an exploration of its potential mechanisms of action, including its influence on key signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this compound.

Quantitative Data on Biological Activities

The biological activities of this compound and its structural analogs have been evaluated across several domains. The following tables summarize the available quantitative data, providing a comparative overview of its potency in various assays. It is important to note that while direct data for this compound is limited in some areas, data from closely related compounds are included to provide a broader context for its potential bioactivities.

Table 1: Enzyme Inhibitory Activity

CompoundEnzymeIC50 ValueSource
4-hydroxy-3-methoxybenzoic acid (Vanillic acid)α-AmylaseIn agreement with Tan et al.[5][6]
2,3,4-trihydroxybenzoic acidα-Amylase17.30 ± 0.73 mM[6]
4-methylbenzoic acidα-Amylase52.35 ± 3.31 mM[6]

Table 2: Antimicrobial Activity

CompoundOrganismMIC ValueSource
4-hydroxybenzoic acidGram-positive and some Gram-negative bacteria160 µg/mL (IC50)[7]
trans-4-hydroxycinnamic acidGram-positive and some Gram-negative bacteria100-170 µg/mL (IC50)[7]

Table 3: Cytotoxic Activity

CompoundCell LineIC50 ValueSource
Benzoic AcidMG63 (osteosarcoma)85.54 ± 3.17 µg/ml (48h)[8][9]
Benzoic AcidCRM612 (lung cancer)IC50 values differ between 85.54±3.17 to 670.6±43.26[9]
Benzoic AcidA673 (Ewing's sarcoma)IC50 values differ between 85.54±3.17 to 670.6±43.26[9]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound and related compounds.

α-Amylase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on α-amylase, a key enzyme in carbohydrate digestion.

  • Principle: The assay measures the amount of reducing sugars produced from the enzymatic breakdown of starch. The DNSA (3,5-dinitrosalicylic acid) reagent is used to quantify the reducing sugars, which form a colored complex that can be measured spectrophotometrically. A decrease in the color intensity in the presence of an inhibitor indicates enzyme inhibition.[10][11][12][13][14]

  • Procedure:

    • A solution of α-amylase is pre-incubated with the test compound (e.g., this compound) at a specific temperature (e.g., 37°C) and pH (e.g., 6.9).[10]

    • A starch solution is added to initiate the enzymatic reaction.[13]

    • The reaction is incubated for a defined period.

    • The reaction is stopped by adding DNSA reagent.[10]

    • The mixture is heated in a boiling water bath to allow for color development.[14]

    • The absorbance is measured at 540 nm.[14]

    • The percentage of inhibition is calculated by comparing the absorbance of the sample with that of a control (without the inhibitor). The IC50 value is then determined.

Alpha_Amylase_Inhibition_Assay cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection Amylase α-Amylase Solution Preincubation Pre-incubation (Amylase + Inhibitor) Amylase->Preincubation Inhibitor Test Compound (this compound) Inhibitor->Preincubation Starch Starch Solution Reaction Enzymatic Reaction (+ Starch) Starch->Reaction Preincubation->Reaction Stop Stop Reaction (+ DNSA Reagent) Reaction->Stop ColorDev Color Development (Boiling) Stop->ColorDev Measure Measure Absorbance (540 nm) ColorDev->Measure

Experimental workflow for the α-amylase inhibition assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm. The degree of discoloration indicates the scavenging potential of the antioxidant.

  • Procedure:

    • A solution of the test compound is prepared in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • This solution is mixed with a methanolic or ethanolic solution of DPPH.

    • The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

    • The absorbance is measured at 517 nm using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

DPPH_Assay_Workflow cluster_prep Preparation cluster_react Reaction cluster_detect Detection DPPH DPPH Radical Solution (Violet) Mix Mixing DPPH->Mix Antioxidant Test Compound (Antioxidant) Antioxidant->Mix Incubation Incubation (Dark, Room Temp) Mix->Incubation Measurement Measure Absorbance (517 nm) Incubation->Measurement Result Reduced DPPH (Yellow/Colorless) Measurement->Result

Workflow of the DPPH radical scavenging assay.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).

  • Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces an inflammatory response in macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO). NO production is measured indirectly by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates an anti-inflammatory effect.[4][15][16][17]

  • Procedure:

    • Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.

    • The cells are pre-treated with various concentrations of the test compound for a specific duration.

    • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production.

    • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

    • The Griess reagent is added to the supernatant, and the absorbance is measured at around 540 nm.

    • The concentration of nitrite is determined from a standard curve, and the percentage of NO inhibition is calculated to determine the IC50 value.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cell viability.[18][19][20][21]

  • Principle: The assay is based on the ability of viable cells with active mitochondria to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. This conversion is catalyzed by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized formazan at a specific wavelength (typically between 500 and 600 nm).[21]

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).[19][21]

    • An MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.[18][19][21]

    • A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[18][21]

    • The absorbance is measured using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, the activities of structurally similar phenolic compounds provide strong indications of its potential mechanisms of action. Phenolic acids are known to modulate key inflammatory and cell survival pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

A derivative of 4-hydroxy-3-methoxybenzoic acid has been shown to target the Akt/NF-κB cell survival signaling pathway.[22][23] It was found to reduce the levels of activated Akt, inhibit Akt kinase activity, and subsequently decrease the transcriptional and DNA-binding activity of NF-κB.[22]

Putative NF-κB Signaling Pathway Inhibition

Based on the evidence from related compounds, this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition can lead to a downstream reduction in the expression of pro-inflammatory genes.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_inhibition Potential Inhibition by this compound cluster_downstream Downstream Effects LPS LPS IKK IKK Complex LPS->IKK Activates HMBA This compound HMBA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription NFkB->Transcription Induces ProInflammatory Pro-inflammatory Mediators (e.g., NO, Cytokines) Transcription->ProInflammatory Leads to

Putative inhibition of the NF-κB signaling pathway.

Potential Modulation of MAPK Signaling Pathways

Phenolic acids have also been shown to influence MAPK signaling pathways (including JNK, p38, and ERK), which are crucial in regulating cellular processes such as inflammation, apoptosis, and proliferation. For instance, 3,4-dihydroxybenzoic acid (protocatechuic acid) has been shown to induce apoptosis in human gastric adenocarcinoma cells through the sustained phosphorylation and activation of JNK and p38 MAPKs.[24] It is plausible that this compound could similarly interact with components of these pathways.

Conclusion

This compound presents a compelling profile as a bioactive molecule with potential applications in various fields of health and medicine. While further research is required to fully elucidate its specific biological activities and to establish a comprehensive quantitative profile, the existing data on this compound and its structural analogs strongly suggest its potential as an enzyme inhibitor and a modulator of key cellular signaling pathways involved in inflammation and cell survival. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for future investigations into the therapeutic promise of this compound.

References

A Comprehensive Technical Guide to 4-hydroxy-3-methylbenzoic Acid and Its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-hydroxy-3-methylbenzoic acid, a phenolic compound of interest in various scientific disciplines. This document collates its nomenclature, physicochemical properties, and relevant experimental protocols, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and materials science.

Nomenclature and Identification

This compound is known by a variety of synonyms across different chemical databases and publications. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing.

Nomenclature Type Identifier
IUPAC Name This compound
CAS Number 499-76-3
Common Synonyms 4,3-Cresotic acid, 4-Hydroxy-m-toluic acid, 3-methyl-4-hydroxybenzoic acid
Systematic Synonyms Benzoic acid, 4-hydroxy-3-methyl-
Other Identifiers UNII-BFE7E9FED4, EINECS 207-890-1, CHEBI:85239

Physicochemical and Biological Properties

This compound is a monohydroxybenzoic acid that is structurally defined as 4-hydroxybenzoic acid substituted with a methyl group at the third position.[1][2] It has been identified as a human blood serum metabolite and is found in normal human urine.[1][2] The compound is noted for its potential antioxidant and anti-inflammatory properties, characteristic of many phenolic acids.[3]

A summary of its key physicochemical properties is presented in the table below.

Property Value
Molecular Formula C₈H₈O₃
Molecular Weight 152.15 g/mol
Melting Point 173-177 °C
Boiling Point 331.3 °C at 760 mmHg
Flash Point 168.4 °C
Density 1.304 g/cm³
pKa 4 ± 0.10
Solubility in DMSO 30 mg/mL (197.17 mM)
Appearance Orange-red powder or solid

Experimental Protocols

Protocol 1: Quantitative Analysis using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound in various matrices, adaptable from methods used for similar hydroxybenzoic acids.[3]

1. Sample Preparation:

  • Biological Fluids (Plasma, Urine): Perform a protein precipitation step by adding three volumes of ice-cold acetonitrile (B52724) to one volume of the sample. Vortex vigorously and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant for analysis.
  • Plant Extracts: Homogenize the plant material in a solvent mixture of methanol (B129727) and water (80:20, v/v). Sonicate for 30 minutes and then centrifuge at 5,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm syringe filter.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
  • Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile. A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-10% B; 25-30 min, 10% B.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 254 nm.
  • Injection Volume: 10 µL.

3. Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
  • Generate a calibration curve by plotting the peak area against the concentration of the standards.
  • Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: DPPH Radical Scavenging Activity Assay

This protocol details a common in vitro method to assess the antioxidant potential of this compound.

1. Reagent Preparation:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
  • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
  • Standard (Ascorbic Acid): Prepare a series of standard solutions of ascorbic acid in methanol (e.g., 10-100 µg/mL).

2. Assay Procedure:

  • In a 96-well microplate, add 100 µL of various concentrations of the test compound or standard to the wells.
  • Add 100 µL of the DPPH solution to each well.
  • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
  • Incubate the plate in the dark at room temperature for 30 minutes.
  • Measure the absorbance at 517 nm using a microplate reader.

3. Calculation:

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
  • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the concentration of the test compound.

Signaling Pathway and Experimental Workflow

While the precise signaling pathways modulated by this compound are still under investigation, its structural similarity to other bioactive phenolic acids suggests potential interactions with key cellular signaling cascades involved in inflammation and cell survival. For instance, a structurally related compound, 4-hydroxy-3-methoxybenzoic acid methyl ester, has been shown to target the Akt/NF-κB signaling pathway.[1] Below is a hypothetical signaling pathway illustrating a potential mechanism of action for this compound in modulating inflammatory responses.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor Binds IKK IKK Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_n NF-κB (Active) NFκB->NFκB_n Translocates 4H3MBA 4-hydroxy-3- methylbenzoic acid 4H3MBA->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression NFκB_n->Gene_Expression Induces G Sample Biological Sample (e.g., Plasma, Urine) Extraction Protein Precipitation & Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HPLC HPLC Analysis (C18 Column) Supernatant->HPLC Detection UV Detection (254 nm) HPLC->Detection Quantification Quantification (Calibration Curve) Detection->Quantification

References

An In-depth Technical Guide to 4-Hydroxy-3-methylbenzoic Acid (CAS: 499-76-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-methylbenzoic acid, also known as 4,3-cresotic acid or 4-hydroxy-m-toluic acid, is a phenolic compound with the CAS number 499-76-3. It is a monohydroxybenzoic acid derivative, specifically a molecule of 4-hydroxybenzoic acid substituted with a methyl group at the 3-position[1][2]. This compound is found as a normal organic acid in human urine and blood serum[1][3]. It has also been identified in various natural sources, including certain foods like anatidaes, chickens, and domestic pigs[2]. In recent years, this compound has garnered interest in the scientific community for its potential applications in the pharmaceutical, cosmetic, and food industries due to its biological activities[4]. This guide provides a comprehensive overview of its chemical and physical properties, synthesis and purification methods, and its biological activities with a focus on its antioxidant and anti-inflammatory effects.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₈H₈O₃
Molecular Weight 152.15 g/mol
Appearance Solid, Needle-like crystals, Orange-red powder[1][5]
Melting Point 173-177 °C[5][6]
Boiling Point 112 °C at 1 Torr[5]
Solubility Soluble in hot water, ethanol, ether, and methanol (B129727). Water solubility is 11.6 mg/mL at 100 °C. Soluble in DMSO at 100 mg/mL.[5][7][8]
pKa Not explicitly found for this specific isomer.
LogP 1.86 (Predicted)[7]

Spectroscopic Data

Key spectroscopic data for the characterization of this compound are summarized in Table 2.

Spectroscopy Data Source(s)
¹H NMR (600 MHz, H₂O) δ (ppm): 7.69, 7.64, 6.91, 2.23[9]
¹H-¹³C HSQC (600 MHz, Water, pH 7.0) δ (ppm) (F2:F1): 7.70:134.88, 7.64:131.10, 6.92:117.16, 2.26:17.94, 2.20:17.94[9]
IR Spectrum Data not available in the search results.
Mass Spectrometry Data not available in the search results.

Synthesis and Purification

Synthesis: The Kolbe-Schmitt Reaction

A common method for the synthesis of hydroxybenzoic acids is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide. For this compound, the starting material would be o-cresol (B1677501) (2-methylphenol). The reaction proceeds by first forming the phenoxide with a strong base, followed by treatment with carbon dioxide under pressure and heat.

G o_cresol o-Cresol phenoxide o-Cresolate (Phenoxide) o_cresol->phenoxide + Base intermediate Carboxylate Intermediate phenoxide->intermediate + CO2 (High T, P) co2 Carbon Dioxide (CO2) product This compound intermediate->product Acidification base Base (e.g., KOH) acid Acid Workup (e.g., H2SO4)

Caption: General workflow for the Kolbe-Schmitt synthesis of this compound.

Experimental Protocol: Kolbe-Schmitt Synthesis of this compound

This is a generalized protocol based on the principles of the Kolbe-Schmitt reaction.

  • Phenoxide Formation: In a high-pressure autoclave, dissolve o-cresol in a suitable solvent (or use neat if applicable). Add an equimolar amount of a strong base, such as potassium hydroxide, to form the potassium o-cresolate. The mixture is stirred until the phenoxide formation is complete.

  • Carboxylation: The autoclave is sealed and pressurized with carbon dioxide to a high pressure (e.g., 100 atm). The reaction mixture is then heated to a high temperature (e.g., 125-200 °C) and maintained for several hours with continuous stirring.

  • Workup: After cooling the reactor to room temperature and releasing the pressure, the solid reaction mass is dissolved in water.

  • Acidification: The aqueous solution is then acidified with a strong acid, such as sulfuric acid or hydrochloric acid, until the pH is acidic. This protonates the carboxylate and hydroxyl groups, causing the this compound to precipitate out of the solution.

  • Isolation: The precipitated product is collected by filtration and washed with cold water to remove any remaining salts and impurities.

Purification: Recrystallization

The crude this compound obtained from the synthesis can be purified by recrystallization.

G crude_product Crude Product dissolution Dissolve in Hot Solvent crude_product->dissolution filtration Hot Filtration (remove insoluble impurities) dissolution->filtration cooling Slow Cooling filtration->cooling crystallization Crystal Formation cooling->crystallization isolation Vacuum Filtration crystallization->isolation drying Drying isolation->drying pure_product Pure Crystals drying->pure_product

Caption: Experimental workflow for the purification of this compound by recrystallization.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Based on solubility data, hot water is a suitable solvent for the recrystallization of this compound[5].

  • Dissolution: The crude solid is placed in an Erlenmeyer flask, and a minimum amount of hot water is added to dissolve the solid completely with heating and stirring.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The solution is then boiled for a few minutes.

  • Hot Filtration: The hot solution is filtered through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: The hot, clear filtrate is allowed to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals. The flask can then be placed in an ice bath to maximize crystal yield.

  • Isolation and Washing: The crystals are collected by vacuum filtration using a Büchner funnel. The collected crystals are washed with a small amount of ice-cold water to remove any remaining soluble impurities.

  • Drying: The purified crystals are dried in a desiccator or a low-temperature oven to remove the solvent completely.

Biological Activities and Mechanisms of Action

This compound has been reported to exhibit several biological activities, with its antioxidant and anti-inflammatory properties being of particular interest.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of this compound can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

  • Preparation of Solutions: A stock solution of DPPH in methanol is prepared. A series of dilutions of this compound in a suitable solvent (e.g., methanol or DMSO) are also prepared.

  • Reaction: An aliquot of each concentration of the sample solution is mixed with the DPPH solution. A control containing only the solvent and the DPPH solution is also prepared.

  • Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC₅₀ Determination: The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.

Anti-inflammatory Activity

Hydroxybenzoic acids have been shown to possess anti-inflammatory properties. The proposed mechanisms of action involve the inhibition of key inflammatory pathways.

Signaling Pathways Involved in Anti-inflammatory Action

  • NF-κB Pathway: The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2). Some studies on related hydroxybenzoic acids suggest that they can inhibit the activation of the NF-κB pathway.

G stimuli Inflammatory Stimuli (e.g., LPS) receptor Receptor stimuli->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active releases nucleus Nucleus NFkB_active->nucleus translocates to gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nucleus->gene_expression activates compound 4-Hydroxy-3-methylbenzoic Acid compound->IKK inhibits

Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.

  • NLRP3 Inflammasome Pathway: The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. It has been reported that 4-hydroxybenzoic acid can inhibit the priming and activation of the NLRP3 inflammasome.

G PAMPs_DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1 (Priming) NFkB NF-κB Activation TLR4->NFkB NLRP3_proIL1b Transcription of NLRP3 & pro-IL-1β NFkB->NLRP3_proIL1b K_efflux K+ Efflux / ROS NLRP3_assembly NLRP3 Inflammasome Assembly K_efflux->NLRP3_assembly Signal 2 (Activation) Caspase1 Caspase-1 Activation NLRP3_assembly->Caspase1 IL1b_maturation pro-IL-1β → IL-1β Caspase1->IL1b_maturation IL18_maturation pro-IL-18 → IL-18 Caspase1->IL18_maturation compound 4-Hydroxy-3-methylbenzoic Acid compound->NFkB inhibits compound->NLRP3_assembly inhibits

Caption: Proposed mechanism of NLRP3 inflammasome inhibition by this compound.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is commonly used to assess the anti-inflammatory activity of compounds.

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Grouping and Administration: The animals are divided into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of this compound. The test compound or vehicle is administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific period (e.g., 1 hour) following the administration of the test compound, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Calculation: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100 Where Vt is the paw volume at time t, and V₀ is the initial paw volume.

Applications

The biological activities of this compound suggest its potential use in various fields:

  • Pharmaceuticals: As a potential anti-inflammatory and antioxidant agent, it could be a lead compound for the development of new drugs. It is also used as an intermediate in the synthesis of other pharmaceutical agents[4].

  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products to protect against oxidative stress[4].

  • Food Industry: It has been considered for use as a food preservative due to its potential antimicrobial properties[4].

Safety and Handling

According to the available safety data sheets, this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation[9]. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a phenolic compound with well-defined physicochemical properties. Its synthesis can be achieved through established methods like the Kolbe-Schmitt reaction, and it can be purified to a high degree using recrystallization. The compound exhibits promising antioxidant and anti-inflammatory activities, with evidence suggesting its mechanism of action involves the modulation of the NF-κB and NLRP3 inflammasome signaling pathways. These properties make it a compound of interest for further research and development in the pharmaceutical, cosmetic, and food industries. Further studies are warranted to fully elucidate its therapeutic potential and to establish detailed quantitative structure-activity relationships.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of 4-hydroxy-3-methylbenzoic acid in Metabolic Pathways

Abstract

This compound, also known as 4-hydroxy-m-toluic acid, is a phenolic acid that serves as a metabolite in various biological systems, including humans, microbes, and plants.[1][2] It is recognized as a normal organic acid found in human urine and blood serum, originating from both endogenous metabolic processes and microbial activity in the gut.[1][3][4][5][6] In microorganisms, it is a key intermediate in the degradation pathways of aromatic compounds like toluene (B28343) and xylenols.[4][6][7] While its direct role in specific human signaling pathways is still under investigation, its structural similarity to other bioactive hydroxybenzoic acids suggests potential antioxidant, anti-inflammatory, and antimicrobial properties.[7][8] This document provides a comprehensive overview of the metabolic significance of this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows.

Introduction

This compound (4H3MBA) is a monohydroxybenzoic acid, structurally defined as 4-hydroxybenzoic acid substituted with a methyl group at the third position.[1][9] It is a naturally occurring compound found in plants like Incarvillea delavayi and is also a product of metabolism across different kingdoms of life.[1] In humans, its presence is linked to the metabolic breakdown of dietary compounds, such as tyrosine and catechins from green tea, often mediated by gut microbiota, making it an indicator of intestinal flora activity.[10] In the context of environmental microbiology, 4H3MBA is a notable intermediate in the bacterial catabolism of anthropogenic aromatic compounds.[7] The biological activities of the broader class of hydroxybenzoic acids, including antioxidant, anti-inflammatory, and antimicrobial effects, have prompted interest in the therapeutic potential of 4H3MBA and its derivatives.[7][8][11]

Metabolic Pathways

This compound is involved in several metabolic routes, primarily as an intermediate. Its metabolic significance is best understood by examining its origins (biosynthesis) and its subsequent breakdown (catabolism).

Biosynthesis and Origin
  • Human Metabolism: 4H3MBA is considered a normal human metabolite detected in blood and urine.[1][2][4][12] Its formation can be attributed to the gut microbiota's metabolism of dietary polyphenols and the amino acid tyrosine.[10]

  • Microbial Metabolism: In the environment, specific bacterial strains produce 4H3MBA during the degradation of aromatic hydrocarbons. It has been identified as a product of 2,4-xylenol oxidation by bacteria.[3][4][6] Additionally, it can be formed during the anaerobic metabolism of m-cresol (B1676322) by methanogenic consortia through a process involving CO2 incorporation.

Catabolism

The most well-documented catabolic pathways involving aromatic acids like 4H3MBA are in microorganisms, which utilize them as carbon sources. The degradation typically proceeds by converting the initial substrate into central intermediates like protocatechuate (PCA) or catechol, which then undergo ring cleavage.

  • Initial Hydroxylation: A common initial step in the aerobic degradation of similar phenolic acids, such as 4-hydroxybenzoic acid (4-HBA), is hydroxylation to form protocatechuate (3,4-dihydroxybenzoate). This reaction is catalyzed by flavin-dependent monooxygenases like 4-hydroxybenzoate (B8730719) 3-hydroxylase.[13][14]

  • Ring Cleavage: The resulting dihydroxy-substituted aromatic ring of PCA is then cleaved by dioxygenase enzymes. This can occur through two primary routes:

    • Ortho-cleavage: Protocatechuate 3,4-dioxygenase cleaves the bond between the two hydroxyl-bearing carbons, leading to intermediates that enter the β-ketoadipate pathway.[13]

    • Meta-cleavage: Protocatechuate 4,5-dioxygenase cleaves the bond adjacent to the hydroxyl groups.[13]

  • Funneling into Central Metabolism: The products from both cleavage pathways are further metabolized into intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA, allowing the organism to derive energy and carbon from the original aromatic compound.[13]

Microbial_Catabolism Figure 1: Generalized Microbial Catabolism of Hydroxybenzoic Acids cluster_input Aromatic Substrate cluster_central_intermediate Central Intermediate Formation cluster_cleavage Ring Cleavage Pathways cluster_output Central Metabolism 4H3MBA This compound PCA Protocatechuate (PCA) (or similar diol) 4H3MBA->PCA Hydroxylation / Demethylation Ortho Ortho-cleavage (e.g., via 3,4-dioxygenase) PCA->Ortho Meta Meta-cleavage (e.g., via 4,5-dioxygenase) PCA->Meta TCA TCA Cycle Intermediates Ortho->TCA Meta->TCA

Figure 1: Generalized Microbial Catabolism of Hydroxybenzoic Acids

Quantitative Data

Quantitative data for this compound is primarily centered on its physico-chemical properties. Data on its specific biological activity, such as enzyme kinetics, is limited. The table below includes properties of the core compound and, for comparative context, biological data on the closely related 4-hydroxybenzoic acid (4-HBA).

Parameter Value Compound Reference/Notes
Molecular Formula C₈H₈O₃This compound[1][7]
Molecular Weight 152.15 g/mol This compound[1][7]
Melting Point 173-177 °CThis compound[15]
Water Solubility 11.6 mg/mL at 100 °CThis compound[1][2]
DMSO Solubility 30 mg/mL (197.17 mM)This compound[5]
Cell Viability (K562/Dox cells) IC₅₀ not reached, but 10 mM reduced viability to ~75% after 48h4-hydroxybenzoic acid (4-HBA)Data for a structurally similar compound, indicating potential anti-proliferative effects.[16]
Cell Viability (K562 cells) 10 mM reduced viability to ~90% after 72h4-hydroxybenzoic acid (4-HBA)Data for a structurally similar compound.[16]

Potential Signaling Pathway Interactions

Direct evidence for this compound modulating specific signaling pathways is not yet available. However, research on structurally similar compounds provides valuable insights into potential mechanisms of action. A derivative of curcumin, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME) , has been shown to target the Akt/NFκB cell survival signaling pathway, which is frequently activated in malignancies like prostate cancer.[17]

The Akt/NFκB pathway is a critical regulator of cell survival, proliferation, and inflammation.

  • Akt (Protein Kinase B): A serine/threonine kinase that, once activated, phosphorylates a range of downstream targets.

  • NFκB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A transcription factor that, upon activation, translocates to the nucleus and promotes the expression of genes involved in cell survival and inflammation.

The inhibition of this pathway by HMBME suggests that other small phenolic acids, potentially including 4H3MBA, could exert therapeutic effects by modulating similar survival signals.[17]

Akt_NFkB_Pathway Figure 2: Akt/NFκB Pathway Targeted by a Related Phenolic Acid GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates IkB IκB Akt->IkB Phosphorylates & Inhibits NFkB NFκB IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates GeneExpression Gene Expression (Survival, Proliferation) Nucleus->GeneExpression HMBME HMBME (Related Compound) HMBME->Akt Inhibits Experimental_Workflow Figure 3: Workflow for LC-MS Analysis of 4H3MBA Sample Biological Sample (Urine, Serum, Tissue) Extraction Protein Precipitation & Extraction Sample->Extraction Centrifuge Centrifugation Extraction->Centrifuge Cleanup Supernatant Collection (Optional SPE Cleanup) Centrifuge->Cleanup Reconstitution Solvent Evaporation & Reconstitution Cleanup->Reconstitution LCMS LC-MS/MS Analysis (C18, ESI-, MRM) Reconstitution->LCMS Analysis Data Processing & Quantification LCMS->Analysis

References

The Antioxidant Potential of 4-Hydroxy-3-methylbenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the antioxidant properties of 4-hydroxy-3-methylbenzoic acid, a phenolic compound of interest to researchers, scientists, and drug development professionals. This document outlines the theoretical basis for its antioxidant activity, summarizes available quantitative data on related compounds, provides detailed experimental protocols for key antioxidant assays, and explores potential signaling pathways involved in its mechanism of action.

Introduction to this compound

This compound, a derivative of benzoic acid, belongs to the family of phenolic acids. These compounds are widely recognized for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby mitigating oxidative stress.[1] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. The structural features of this compound, specifically the presence of a hydroxyl group on the aromatic ring, suggest its potential as an effective antioxidant.

Quantitative Antioxidant Activity

Direct quantitative data, such as IC50 values from DPPH and ABTS assays or FRAP values for this compound, are not extensively available in the current body of scientific literature. However, by examining data from structurally similar hydroxybenzoic acid derivatives, we can infer its potential antioxidant capacity.

Table 1: Antioxidant Activity of Structurally Related Hydroxybenzoic Acids

CompoundAssayIC50 / Antioxidant ValueReference
3,4-Dihydroxybenzoic acid (Protocatechuic acid)DPPH-[2]
4-Hydroxy-3-methoxybenzoic acid (Vanillic acid)DPPH-[2]
3,5-Dihydroxybenzoic acidDPPHHigher than vanillic acid[2]
Gallic acid (3,4,5-Trihydroxybenzoic acid)DPPH-[2]
4-Hydroxybenzoic acidDPPHLower than protocatechuic acid[2]
3,4-Dihydroxybenzoic acid (Protocatechuic acid)ABTS-[2]
4-Hydroxy-3-methoxybenzoic acid (Vanillic acid)ABTS-[2]
3,5-Dihydroxybenzoic acidABTSHigher than vanillic acid[2]
Gallic acid (3,4,5-Trihydroxybenzoic acid)ABTS-[2]
4-Hydroxybenzoic acidABTSLower than protocatechuic acid[2]
4-Hydroxy-3-methoxybenzoic acidFRAP26 ± 1.1 (TAUFe/μmol)[3]
3,4-Dihydroxybenzoic acidFRAP598 ± 21.5 (TAUFe/μmol)[3]

Note: Specific IC50 values were not provided in the referenced summary table for some compounds, but their relative activities were described. The FRAP values are presented as TAUFe/μmol, which represents the number of units per μmol of the compound.

The antioxidant activity of hydroxybenzoic acids is influenced by the number and position of hydroxyl groups. Generally, a higher number of hydroxyl groups correlates with stronger antioxidant capacity.[4] The methylation of a hydroxyl group, as seen in vanillic acid compared to protocatechuic acid, tends to reduce the antioxidant activity.[3] Based on these structure-activity relationships, it is plausible that this compound exhibits moderate antioxidant activity.

Mechanisms of Antioxidant Action and Potential Signaling Pathways

The primary mechanism by which phenolic acids exert their antioxidant effect is through free radical scavenging. This can occur via hydrogen atom transfer (HAT) or single-electron transfer followed by proton transfer (SET-PT).

Furthermore, emerging research suggests that the bioactivity of phenolic compounds may extend beyond direct radical scavenging to the modulation of intracellular signaling pathways that control cellular antioxidant defenses. While direct evidence for this compound is limited, studies on related compounds suggest potential involvement of the following pathways:

  • Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.[5][6] Many phytochemicals have been shown to activate the Nrf2 pathway, leading to enhanced cellular defense against oxidative stress.[5] While direct activation of Nrf2 by this compound has not been definitively demonstrated, its structural similarity to other known Nrf2 activators warrants further investigation.

  • NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[7] Chronic activation of NF-κB is associated with inflammation and oxidative stress. Some phenolic compounds have been shown to inhibit the NF-κB signaling pathway.[7] For instance, a derivative of the structurally similar 4-hydroxy-3-methoxybenzoic acid has been found to target the Akt/NF-κB cell survival signaling pathway.[8][9] This suggests that this compound could potentially exert anti-inflammatory and antioxidant effects through the modulation of this pathway.

Antioxidant_Mechanism_of_Action 4-Hydroxy-3-methylbenzoic_Acid 4-Hydroxy-3-methylbenzoic_Acid Free_Radicals Free_Radicals 4-Hydroxy-3-methylbenzoic_Acid->Free_Radicals Donates H+ or e- Nrf2_Pathway_Activation Nrf2_Pathway_Activation 4-Hydroxy-3-methylbenzoic_Acid->Nrf2_Pathway_Activation Potential Activation NF-kB_Pathway_Inhibition NF-kB_Pathway_Inhibition 4-Hydroxy-3-methylbenzoic_Acid->NF-kB_Pathway_Inhibition Potential Inhibition Neutralized_Radicals Neutralized_Radicals Free_Radicals->Neutralized_Radicals Accepts H+ or e- Oxidative_Stress_Reduction Oxidative_Stress_Reduction Neutralized_Radicals->Oxidative_Stress_Reduction Antioxidant_Enzyme_Expression Antioxidant_Enzyme_Expression Nrf2_Pathway_Activation->Antioxidant_Enzyme_Expression Reduced_Inflammation Reduced_Inflammation NF-kB_Pathway_Inhibition->Reduced_Inflammation Antioxidant_Enzyme_Expression->Oxidative_Stress_Reduction Reduced_Inflammation->Oxidative_Stress_Reduction

Figure 1: Potential antioxidant mechanisms of this compound.

Experimental Protocols for Antioxidant Activity Assessment

To facilitate further research, this section provides detailed methodologies for three commonly employed in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical. The reduction of the purple DPPH solution to a yellow-colored product is monitored spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)

  • This compound (and other test compounds)

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Sample and Standard Solutions: Dissolve this compound and the positive control in the same solvent used for the DPPH solution to prepare stock solutions. From these, create a series of dilutions to obtain a range of concentrations for testing.

  • Assay Protocol:

    • In a 96-well plate, add a specific volume of each sample or standard dilution to individual wells.

    • Add the DPPH working solution to each well.

    • For a blank, use the solvent without any test compound.

    • For a control, use the DPPH solution with the solvent but no antioxidant.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_DPPH Prepare 0.1 mM DPPH Solution Mix Mix Samples/Standards with DPPH Prepare_DPPH->Mix Prepare_Samples Prepare Sample & Standard Dilutions Prepare_Samples->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate_Scavenging Calculate % Scavenging Activity Measure->Calculate_Scavenging Determine_IC50 Determine IC50 Value Calculate_Scavenging->Determine_IC50

Figure 2: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • This compound (and other test compounds)

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions: Prepare a series of dilutions of the test compound and positive control in the appropriate solvent.

  • Assay Protocol:

    • Add a small volume of the sample or standard to a well or cuvette.

    • Add a larger volume of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Inhibition: The percentage inhibition of absorbance is calculated as: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the reaction mixture.

  • Trolox Equivalent Antioxidant Capacity (TEAC): The antioxidant capacity is often expressed as TEAC, which is determined from a standard curve of Trolox.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_ABTS_Radical Prepare ABTS Radical Cation (ABTS•+) Stock Prepare_Working_Sol Prepare ABTS•+ Working Solution Prepare_ABTS_Radical->Prepare_Working_Sol Mix Mix Samples/Standards with ABTS•+ Prepare_Working_Sol->Mix Prepare_Samples Prepare Sample & Standard Dilutions Prepare_Samples->Mix Incubate Incubate (e.g., 6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition Determine_TEAC Determine TEAC Value Calculate_Inhibition->Determine_TEAC

Figure 3: Workflow for the ABTS radical cation decolorization assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (B86663) (FeSO₄) or Trolox for standard curve

  • This compound (and other test compounds)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer with a heating capability to 37°C

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Standard and Sample Solutions: Prepare a series of dilutions of the standard (FeSO₄ or Trolox) and the test compound in an appropriate solvent.

  • Assay Protocol:

    • Add a small volume of the standard or sample solution to a well or cuvette.

    • Add a larger volume of the pre-warmed FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared with a known concentration of Fe²⁺ or Trolox. The results are expressed as Fe²⁺ equivalents or Trolox equivalents.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_FRAP_Reagent Prepare & Warm FRAP Reagent Mix Mix Samples/Standards with FRAP Reagent Prepare_FRAP_Reagent->Mix Prepare_Samples Prepare Sample & Standard Dilutions Prepare_Samples->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Construct_Standard_Curve Construct Standard Curve Measure->Construct_Standard_Curve Determine_FRAP_Value Determine FRAP Value Construct_Standard_Curve->Determine_FRAP_Value

Figure 4: Workflow for the FRAP assay.

Conclusion and Future Directions

This compound possesses the structural characteristics of a promising antioxidant. While direct quantitative data on its efficacy is currently sparse, the available information on related phenolic acids provides a strong rationale for its investigation. Future research should focus on obtaining precise IC50 and FRAP values for this compound to allow for direct comparison with other antioxidants. Furthermore, elucidating its specific interactions with key signaling pathways, such as Nrf2 and NF-κB, will provide a more complete understanding of its mechanisms of action and its potential therapeutic applications in diseases associated with oxidative stress and inflammation. The detailed experimental protocols provided herein offer a standardized framework for conducting these critical investigations.

References

4-Hydroxy-3-methylbenzoic Acid: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the origins, metabolic significance, and analytical considerations of the human metabolite 4-hydroxy-3-methylbenzoic acid.

Introduction

This compound, also known as 4,3-cresotic acid, is a phenolic acid that has been identified as a normal constituent of human biofluids, including blood and urine[1][2][3]. While structurally simple, its presence in the human metabolome is indicative of complex interactions between endogenous metabolic pathways, gut microbiota activity, and exposure to xenobiotics. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, detailing its metabolic origins, potential physiological roles, and methodologies for its analysis.

Metabolic Origins and Biochemical Pathways

The presence of this compound in the human body can be attributed to several key metabolic pathways, primarily involving the gut microbiome and the metabolism of xenobiotic compounds.

Gut Microbiota Metabolism

The human gut microbiota plays a crucial role in the metabolism of dietary aromatic amino acids, such as tyrosine, leading to the production of various phenolic compounds[4]. While the direct production of this compound from common dietary precursors is not extensively documented, the gut microbiome is known to produce p-cresol (B1678582) from tyrosine, a structurally related compound[4]. It is plausible that microbial enzymatic activities, such as methylation of p-hydroxybenzoic acid or hydroxylation of m-cresol, could contribute to the formation of this compound within the gut environment. Further research is needed to fully elucidate the specific bacterial species and enzymatic pathways involved.

Xenobiotic Metabolism

A significant source of this compound is the metabolism of the industrial solvent 2,4-xylenol. Studies have shown that certain bacteria, such as Pseudomonas species, can oxidize the methyl group of 2,4-xylenol to a carboxylic acid, forming this compound as a key intermediate in its degradation pathway[5]. Human exposure to xylene isomers, which are common environmental and occupational pollutants, can lead to the formation of various metabolites, and it is conceivable that this compound could be a minor product of human xenobiotic metabolism of specific xylene isomers or related compounds[6][7][8].

The following diagram illustrates the bacterial metabolism of 2,4-xylenol to this compound.

bacterial_metabolism_of_2_4_xylenol Xylenol 2,4-Xylenol Intermediate1 4-Hydroxy-3-methylbenzyl alcohol Xylenol->Intermediate1 Methyl group oxidation Intermediate2 4-Hydroxy-3-methylbenzaldehyde Intermediate1->Intermediate2 Oxidation HMBA 4-Hydroxy-3-methylbenzoic acid Intermediate2->HMBA Oxidation

Bacterial metabolism of 2,4-xylenol.
Relationship to Coenzyme Q10 Biosynthesis

While this compound itself is not a direct intermediate in the canonical Coenzyme Q10 (CoQ10) biosynthesis pathway, its precursor, 4-hydroxybenzoic acid (p-hydroxybenzoic acid), is a critical building block[2][3][9][10][11]. The biosynthesis of the benzoquinone ring of CoQ10 begins with the amino acid tyrosine, which is converted through a series of enzymatic steps to 4-hydroxybenzoic acid[9][10][11]. This molecule is then prenylated and undergoes further modifications to form the final CoQ10 molecule.

The diagram below outlines the initial stages of the human Coenzyme Q10 biosynthesis pathway, highlighting the role of 4-hydroxybenzoic acid.

coenzyme_q10_biosynthesis Tyrosine Tyrosine Intermediates Multiple Enzymatic Steps Tyrosine->Intermediates HBA 4-Hydroxybenzoic Acid Intermediates->HBA Prenylation Prenylation (COQ2 enzyme) HBA->Prenylation CoQ10_pathway Further modifications to form Coenzyme Q10 Prenylation->CoQ10_pathway

Initial steps of Coenzyme Q10 biosynthesis.

Quantitative Data

Quantitative data on the physiological concentrations of this compound in human biological fluids are limited in the scientific literature. While it is recognized as a normal urinary organic acid, specific reference ranges have not been widely established[1][2]. One study analyzing a pediatric population in Iran identified 4-hydroxybenzoic acid in 60-80% of urine samples, but did not provide quantitative data for the 3-methylated form[12]. Another study on urinary parabens reported geometric mean concentrations of the metabolite p-hydroxybenzoic acid (p-HB) in Chinese and U.S. children and adults, but again, not the specific 3-methyl derivative[13][14]. The Human Metabolome Database (HMDB) lists this compound as detected and quantified, but does not currently provide specific concentration ranges in blood or urine[15][16].

AnalyteMatrixPopulationConcentrationReference
4-Hydroxybenzoic AcidUrinePediatric (Iran)Detected in 60-80% of subjects[12]
p-Hydroxybenzoic Acid (GM)UrineU.S. Children (Girls)752 ng/mL[13][14]
p-Hydroxybenzoic Acid (GM)UrineU.S. Children (Boys)628 ng/mL[13][14]
p-Hydroxybenzoic Acid (GM)UrineChinese Children1380 ng/mL[13][14]
p-Hydroxybenzoic Acid (GM)UrineChinese Adults2370 ng/mL[13][14]
This compoundBlood, UrineGeneralDetected and Quantified (No range provided)[15][16]

GM: Geometric Mean

Potential Physiological Significance and Signaling Pathways

The physiological role of this compound in humans is not yet well-defined. Due to its phenolic acid structure, it is hypothesized to possess antioxidant properties. However, direct evidence for its involvement in specific human cellular signaling pathways, such as the MAPK or PPAR pathways, is currently lacking in the scientific literature. Studies on structurally related compounds, like 4-hydroxy-3-methoxybenzoic acid methyl ester (a curcumin (B1669340) derivative), have shown effects on the Akt/NFκB signaling pathway, but these findings cannot be directly extrapolated to this compound[17][18]. Further research is required to determine if this metabolite has any significant biological activity or serves as a biomarker for specific physiological or pathological states.

Experimental Protocols for Analysis

The quantification of this compound in biological matrices typically employs chromatographic techniques coupled with mass spectrometry for high sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of small, volatile, and thermally stable molecules like phenolic acids. A derivatization step is usually required to increase the volatility and improve the chromatographic properties of the analyte.

Sample Preparation and Derivatization (Urine/Plasma):

  • Hydrolysis: To measure total this compound (free and conjugated forms), an acid or enzymatic hydrolysis step is necessary. For acid hydrolysis, a common procedure involves adding a strong acid like hydrochloric acid to the sample and heating it to break the conjugate bonds[19].

  • Internal Standard Addition: A suitable internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample, should be added to correct for variations in sample preparation and instrument response.

  • Extraction: The hydrolyzed sample is then subjected to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the phenolic acids from the complex biological matrix. For LLE, an organic solvent like ethyl acetate (B1210297) is commonly used[20]. For SPE, a sorbent that retains phenolic compounds is chosen[21][22].

  • Derivatization: The extracted and dried residue is derivatized to make the analyte more volatile for GC analysis. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. Separation is typically achieved on a non-polar or medium-polarity capillary column. The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantitative analysis, targeting the specific ions of the derivatized this compound.

The following diagram illustrates a general workflow for GC-MS analysis of phenolic acids in biological samples.

gcms_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Urine or Plasma Sample Hydrolysis Acid or Enzymatic Hydrolysis Sample->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Derivatization TMS Derivatization (e.g., BSTFA) Extraction->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection (Scan/SIM/MRM) GC_Separation->MS_Detection Data_Analysis Quantification MS_Detection->Data_Analysis Data Acquisition and Processing

GC-MS analysis workflow.
High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when coupled with mass spectrometry (HPLC-MS) or ultraviolet (UV) detection, is another widely used technique for the analysis of phenolic acids. It often does not require derivatization.

Sample Preparation and HPLC Analysis (Urine/Plasma):

  • Hydrolysis (Optional): As with GC-MS, a hydrolysis step can be included to measure the total concentration of the analyte.

  • Internal Standard Addition: An appropriate internal standard is added to the sample.

  • Protein Precipitation/Extraction: For plasma or serum samples, a protein precipitation step using a solvent like acetonitrile (B52724) is typically performed. This is often followed by centrifugation to remove the precipitated proteins. The supernatant can then be diluted and injected, or further purified by SPE. For urine, a simple "dilute and shoot" approach after filtration may be sufficient, or SPE can be used for cleaner samples and pre-concentration.

  • HPLC Separation: The prepared sample is injected into the HPLC system. A reversed-phase C18 column is commonly used for the separation of phenolic acids. The mobile phase typically consists of an aqueous component (e.g., water with a small amount of acid like formic acid or phosphoric acid to suppress ionization) and an organic component (e.g., acetonitrile or methanol). A gradient elution is often employed to effectively separate the compounds of interest from other matrix components[23][24].

  • Detection:

    • UV Detection: this compound has a chromophore and can be detected by a UV detector at its wavelength of maximum absorbance[24].

    • Mass Spectrometry (MS/MS) Detection: For higher sensitivity and specificity, the HPLC is coupled to a mass spectrometer. Electrospray ionization (ESI) in negative ion mode is commonly used for phenolic acids. Quantification is performed using MRM by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

The diagram below shows a general workflow for HPLC-MS/MS analysis of phenolic acids.

hplc_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Urine or Plasma Sample Protein_Precipitation Protein Precipitation (for plasma/serum) Sample->Protein_Precipitation SPE Solid-Phase Extraction (Optional) Protein_Precipitation->SPE HPLC_Separation HPLC Separation (Reversed-Phase C18) SPE->HPLC_Separation MSMS_Detection MS/MS Detection (ESI-, MRM) HPLC_Separation->MSMS_Detection Data_Analysis Quantification MSMS_Detection->Data_Analysis Data Acquisition and Processing

HPLC-MS/MS analysis workflow.

Conclusion

This compound is an intriguing human metabolite with origins linked to both gut microbial activity and xenobiotic metabolism. Its structural relationship to a key precursor in Coenzyme Q10 biosynthesis highlights its place within broader metabolic networks. However, significant knowledge gaps remain, particularly concerning its quantitative levels in human populations and its potential physiological roles and involvement in cellular signaling. The analytical methodologies outlined in this guide provide a framework for researchers to further investigate this metabolite, which may lead to a better understanding of the complex interplay between the gut microbiome, environmental exposures, and human health. Future studies focusing on quantifying this metabolite in various cohorts and exploring its potential bioactivity are warranted.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-hydroxy-3-methylbenzoic acid from o-cresol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-hydroxy-3-methylbenzoic acid from o-cresol (B1677501), primarily through the Kolbe-Schmitt reaction. This key intermediate is valuable in the development of various pharmaceutical compounds and other fine chemicals. These application notes include comprehensive experimental procedures, tabulated quantitative data, and visualizations of the reaction pathway and experimental workflow to ensure reproducibility and aid in understanding the underlying chemical principles.

Introduction

This compound is a substituted aromatic carboxylic acid with significant applications in medicinal chemistry and materials science. Its synthesis from readily available o-cresol is a topic of interest for process development and laboratory-scale production. The most direct and established method for this transformation is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide ion.[1][2] This reaction's regioselectivity, yielding either the ortho or para substituted product, is a critical parameter that can be influenced by reaction conditions such as temperature, pressure, and the choice of alkali metal.[1] This protocol will focus on conditions that favor the formation of the desired para-isomer, this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound from o-cresol via the Kolbe-Schmitt reaction.

Table 1: Reagents and Materials

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )GradeNotes
o-CresolC₇H₈O108.14ReagentStarting material.
Potassium Hydroxide (B78521)KOH56.11ACSUsed to form the potassium cresoxide.
Carbon DioxideCO₂44.01High PurityCarboxylating agent.
Hydrochloric AcidHCl36.46Concentrated (37%)For acidification.
Decolorizing CharcoalC-ActivatedFor purification.
Distilled WaterH₂O18.02-Solvent for work-up.
Ethanol (B145695)C₂H₅OH46.0795%Recrystallization solvent.

Table 2: Reaction Parameters and Yields

ParameterValueReference/Notes
Molar Ratio (o-cresol:KOH)1 : 3A molar excess of base is typically used.
Reaction Temperature180-200 °CHigher temperatures favor para-substitution.[3]
CO₂ Pressure80-100 atmHigh pressure is required for the carboxylation.[1][3]
Reaction Time4-6 hoursTo ensure complete reaction.
Expected YieldUp to 88%As reported for similar processes.
Purity (after recrystallization)>98%

Experimental Protocols

Synthesis of Potassium 4-hydroxy-3-methylbenzoate via Kolbe-Schmitt Reaction

1. Preparation of Potassium o-cresoxide: a. In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add o-cresol (10.81 g, 0.1 mol). b. In a separate beaker, carefully dissolve potassium hydroxide (16.83 g, 0.3 mol) in 50 mL of distilled water. c. Slowly add the potassium hydroxide solution to the o-cresol with continuous stirring. d. Heat the mixture to 120 °C under a gentle stream of nitrogen to evaporate the water and form the dry potassium o-cresoxide salt. The resulting solid should be a fine, dry powder.

2. Carboxylation Reaction: a. Transfer the finely powdered potassium o-cresoxide to a high-pressure autoclave. b. Seal the autoclave and purge with dry carbon dioxide gas to remove any residual air. c. Pressurize the autoclave with carbon dioxide to 80-100 atm.[1][3] d. Heat the autoclave to 180-200 °C while maintaining the CO₂ pressure.[3] e. Maintain these conditions for 4-6 hours with continuous stirring to ensure complete carboxylation.

3. Work-up and Isolation of this compound: a. After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess carbon dioxide. b. Dissolve the solid reaction mixture in 200 mL of warm distilled water. c. Transfer the aqueous solution to a beaker and, while stirring, slowly acidify with concentrated hydrochloric acid until the pH is approximately 2-3. This will precipitate the crude this compound. d. Cool the mixture in an ice bath to maximize precipitation. e. Collect the crude product by vacuum filtration and wash the filter cake with cold distilled water.

Purification of this compound

1. Recrystallization: a. Transfer the crude product to a beaker and add a minimal amount of hot 95% ethanol to dissolve it completely. b. Add a small amount of activated decolorizing charcoal to the hot solution and boil for 5-10 minutes. c. Filter the hot solution through a fluted filter paper to remove the charcoal. d. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization. e. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60 °C.

2. Characterization: a. Determine the melting point of the purified product (literature: 177-179 °C). b. Obtain spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm the structure of this compound.

Mandatory Visualizations

G cluster_prep Preparation of Potassium o-cresoxide cluster_carboxylation Carboxylation cluster_workup Work-up and Purification o_cresol o-Cresol mixing Mixing and Dehydration o_cresol->mixing koh Potassium Hydroxide koh->mixing k_cresoxide Potassium o-cresoxide mixing->k_cresoxide autoclave Heating in Autoclave (180-200°C) k_cresoxide->autoclave co2 Carbon Dioxide (High Pressure) co2->autoclave k_salt Potassium 4-hydroxy- 3-methylbenzoate autoclave->k_salt dissolution Dissolution in Water k_salt->dissolution acidification Acidification (HCl) dissolution->acidification crude_product Crude Product acidification->crude_product recrystallization Recrystallization (Ethanol) crude_product->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: Experimental workflow for the synthesis of this compound.

G o_cresol o-Cresol k_cresoxide Potassium o-cresoxide o_cresol->k_cresoxide + KOH - H₂O intermediate Wheland Intermediate (Keto-enol tautomer) k_cresoxide->intermediate + CO₂ co2 CO₂ k_salt Potassium 4-hydroxy- 3-methylbenzoate intermediate->k_salt Rearomatization product This compound k_salt->product + H⁺ (Acidification)

Caption: Reaction mechanism for the Kolbe-Schmitt synthesis of this compound.

References

Application Notes and Protocols for the Analytical Detection of 4-hydroxy-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the detection and quantification of 4-hydroxy-3-methylbenzoic acid, a compound of interest in various fields including drug development and metabolic research. The following sections outline several analytical methodologies, from widely-used chromatographic techniques to other potential detection methods.

Introduction

This compound is a hydroxybenzoic acid derivative with potential applications and roles in various biochemical contexts.[1] Accurate and sensitive detection methods are crucial for its quantification in diverse matrices such as biological fluids, pharmaceutical formulations, and environmental samples.[1] The most common analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and selectivity.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of this compound. The method's adaptability allows for various detection techniques, with UV spectrophotometry being common.

Protocol: HPLC-UV Detection of this compound

This protocol is adapted from a validated method for the closely related compound, 4-hydroxybenzoic acid, and is suitable for the quantification of this compound in pharmaceutical solutions.[2][3]

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV/Visible detector.

  • Data acquisition and processing software.

  • Analytical column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2][3]

  • Mobile Phase A: 0.1% Phosphoric acid in water.[2][3]

  • Mobile Phase B: Acetonitrile.[2][3]

  • Diluent: A suitable mixture of water and acetonitrile.

  • This compound reference standard.

  • Sample filtration devices (e.g., 0.45 µm syringe filters).

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection Wavelength: 230 nm.[2][3]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

  • Elution Mode: Gradient elution. A typical gradient could be:

    • Start with a high percentage of Mobile Phase A.

    • Gradually increase the percentage of Mobile Phase B to elute the analyte.

    • Return to initial conditions to re-equilibrate the column.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.5 - 5 µg/mL).

  • Sample Preparation:

    • For liquid samples, dilute an accurately measured volume of the sample with the diluent to an expected concentration within the calibration range.

    • For solid samples, accurately weigh the sample and extract the analyte with a suitable solvent, followed by dilution with the diluent.

    • Filter all solutions through a 0.45 µm filter before injection.

4. Analysis and Quantification:

  • Inject the calibration standards to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Standard_Prep Prepare Calibration Standards Standard->Standard_Prep Sample Sample Matrix Sample_Prep Sample Extraction & Dilution Sample->Sample_Prep Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep->Injection HPLC_System HPLC System Separation Chromatographic Separation HPLC_System->Separation Injection->HPLC_System Detection UV Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Calibration_Curve Generate Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization Injection Injection Derivatization->Injection GCMS_System GC-MS System Separation GC Separation GCMS_System->Separation Injection->GCMS_System Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Data_Acquisition Data Acquisition Mass_Analysis->Data_Acquisition Identification Identification (Retention Time, Mass Spectrum) Data_Acquisition->Identification Quantification Quantification (SIM) Data_Acquisition->Quantification

References

Application Notes and Protocols for HPLC Analysis of 4-Hydroxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-methylbenzoic acid is a phenolic acid that serves as a key intermediate in various metabolic pathways and is of growing interest in pharmacological and environmental research.[1] Accurate and reliable quantification of this analyte is crucial for understanding its biological roles and potential applications. High-Performance Liquid Chromatography (HPLC) is a widely employed analytical technique for the determination of this compound in diverse matrices due to its sensitivity, specificity, and robustness.[1]

This document provides a detailed application note and protocol for the HPLC analysis of this compound, designed to guide researchers, scientists, and drug development professionals in establishing a reliable analytical method. The protocols are based on established methods for similar phenolic acids and can be adapted for various sample types.

Analytical Method

The recommended method for the analysis of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method separates compounds based on their hydrophobicity.

Chromatographic Conditions

A validated HPLC method for the structurally similar compound 4-hydroxybenzoic acid provides a strong foundation for the analysis of this compound.[2][3] The following conditions are recommended as a starting point and can be optimized for specific applications.

ParameterRecommended Condition
HPLC System Quaternary or Binary HPLC System with UV/Vis Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 1% Acetic Acid in WaterB: Methanol (B129727)
Gradient Elution Start with a higher proportion of mobile phase A, gradually increasing the proportion of mobile phase B to elute the analyte. A typical gradient might be: 0-5 min: 10% B 5-20 min: 10-50% B (linear gradient) 20-25 min: 50% B 25-30 min: 10% B (return to initial)
Flow Rate 1.0 mL/min
Column Temperature 28 °C
Detection Wavelength 272, 280, or 300 nm[4]
Injection Volume 20 µL
Method Validation Parameters (Expected Performance)

The following table summarizes the expected performance characteristics of the HPLC method, based on data from validated methods for similar analytes.[2][4]

ParameterExpected Value
Linearity (R²) > 0.99[4]
Limit of Detection (LOD) Dependent on instrument sensitivity, typically in the low ng/mL range.
Limit of Quantification (LOQ) Dependent on instrument sensitivity, typically in the mid to high ng/mL range.
Recovery 98-99%[4]
Precision (%RSD) < 2%

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the initial mobile phase composition (e.g., 90:10 Water:Methanol with 1% acetic acid) to cover the desired concentration range for the calibration curve.

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix. The goal is to extract the analyte of interest and remove interfering substances.

For Biological Samples (Plasma, Urine):

  • Protein Precipitation:

    • To 100 µL of plasma or urine, add 300 µL of cold acetonitrile (B52724) or methanol to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., water) to remove polar impurities.

    • Elute the analyte with a stronger solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate and reconstitute as described above.

For Plant Material:

  • Extraction:

    • Homogenize a known weight of the dried plant material.

    • Extract the powdered material with a suitable solvent (e.g., 80% methanol) using ultrasonication or maceration.[5]

    • Centrifuge the extract and collect the supernatant. Repeat the extraction process for exhaustive recovery.

    • Pool the supernatants.

  • Hydrolysis (if analyzing total phenolic acids):

    • Adjust the pH of the extract to 2 with HCl.

    • Heat at 80°C for 2 hours to hydrolyze any ester-bound phenolic acids.

    • Cool and proceed with liquid-liquid extraction.

  • Liquid-Liquid Extraction (LLE):

    • Extract the aqueous sample with a non-polar organic solvent like ethyl acetate (B1210297) or diethyl ether.

    • Separate the organic layer.

    • Repeat the extraction multiple times.

    • Pool the organic extracts and evaporate to dryness.

    • Reconstitute the residue in the initial mobile phase.

    • Filter before injection.

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Standard Weighing & Dissolution Dilution Serial Dilution Standard->Dilution Sample Sample Collection & Extraction Cleanup Cleanup (SPE/LLE/Filtration) Sample->Cleanup Injection Sample Injection Dilution->Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for HPLC analysis.

Logical Relationship of Method Development

Method_Development Analyte This compound Properties Column Column Selection (C18) Analyte->Column MobilePhase Mobile Phase Optimization Analyte->MobilePhase Detection Detector Wavelength Selection Analyte->Detection Column->MobilePhase MobilePhase->Detection Validation Method Validation Detection->Validation

Caption: Key steps in HPLC method development.

References

Application Notes and Protocols: 4-Hydroxy-3-methylbenzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-hydroxy-3-methylbenzoic acid and its derivatives as versatile starting materials in pharmaceutical synthesis. The focus is on the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), exemplified by the selective cyclooxygenase-1 (COX-1) inhibitor, Mofezolac (B1677391). Detailed experimental protocols, quantitative data, and visual diagrams of signaling pathways and synthetic workflows are presented to facilitate research and development in this area.

Introduction

This compound is a readily available and versatile building block in medicinal chemistry.[1][2][3] Its substituted aromatic ring, featuring hydroxyl, methyl, and carboxylic acid functionalities, allows for a variety of chemical transformations, making it an attractive starting point for the synthesis of diverse pharmacologically active molecules.[1][3] This compound and its close derivatives have been utilized in the synthesis of compounds with analgesic, anti-inflammatory, and antimicrobial properties.[2][4]

This document details the application of a structurally related precursor, 4-methoxybenzoic acid (a methylated derivative of 4-hydroxybenzoic acid), in the synthesis of Mofezolac, a potent and selective COX-1 inhibitor.[5][6] The protocols provided herein are based on established synthetic methodologies and offer a roadmap for the laboratory-scale preparation of this class of compounds.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Mofezolac against COX-1 and COX-2

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for Mofezolac against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), highlighting its selectivity.

EnzymeIC₅₀ (nM)Selectivity Index (COX-2 IC₅₀ / COX-1 IC₅₀)Reference
COX-11.44> 300[1]
COX-2447[1]
COX-17.9> 6300[2]
COX-2> 50,000[2]
COX-13283[7]
COX-2850[7]

Signaling Pathway

Mofezolac exerts its anti-inflammatory and analgesic effects primarily through the selective inhibition of the COX-1 enzyme.[1][5][6] COX-1 is a key enzyme in the arachidonic acid cascade, responsible for the conversion of arachidonic acid to prostaglandin (B15479496) H₂ (PGH₂), a precursor for various pro-inflammatory prostaglandins. By inhibiting COX-1, Mofezolac effectively reduces the production of these inflammatory mediators.[1]

Furthermore, the anti-inflammatory effects of Mofezolac are linked to the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][7][8] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Some NSAIDs have been shown to inhibit the activation of NF-κB, leading to a downstream reduction in the production of inflammatory cytokines and other mediators.[5][6]

Mofezolac_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 substrate PGH2 PGH2 COX-1->PGH2 catalysis Prostaglandins Prostaglandins PGH2->Prostaglandins conversion Inflammation Inflammation Prostaglandins->Inflammation Mofezolac Mofezolac Mofezolac->COX-1 inhibition Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB sequesters p-IκBα p-IκBα IκBα->p-IκBα NF-κB_n NF-κB NF-κB->NF-κB_n translocation Proteasome Proteasome p-IκBα->Proteasome degradation Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_n->Pro-inflammatory Genes activates transcription Inflammation_n Inflammation Pro-inflammatory Genes->Inflammation_n

Caption: Mofezolac's inhibitory action on the COX-1 and NF-κB signaling pathways.

Experimental Protocols

The following protocols describe a plausible synthetic route to Mofezolac starting from a derivative of this compound.

Logical Relationship of Synthesis

Synthesis_Logic A This compound Derivative (e.g., Anisole) B Anisoin (Benzoin Condensation) A->B C Desoxyanisoin (B31116) (Reduction) B->C D Desoxyanisoin Oxime (Oximation) C->D E 3,4-di(4-methoxyphenyl)-5-methylisoxazole (Cyclization) D->E F Mofezolac (Carboxylation) E->F

Caption: Logical flow of the synthetic route to Mofezolac.

Protocol 1: Synthesis of 4,4'-Dimethoxybenzoin (Anisoin)

This protocol describes the benzoin (B196080) condensation of p-anisaldehyde.

Materials:

Procedure:

  • In a round-bottom flask, dissolve thiamine hydrochloride in water.

  • Add ethanol to the solution.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide.

  • To this solution, add p-anisaldehyde.

  • Allow the reaction mixture to stir at room temperature overnight.

  • The precipitated product is collected by filtration, washed with a cold ethanol-water mixture, and dried to afford 4,4'-dimethoxybenzoin.

Protocol 2: Synthesis of 3,4-di(4-methoxyphenyl)-5-methylisoxazole

This protocol outlines the synthesis of the key isoxazole (B147169) intermediate from desoxyanisoin (which can be obtained by reduction of anisoin).

Materials:

Procedure:

  • Oxime Formation: React desoxyanisoin with hydroxylamine hydrochloride in a mixture of methanol and water in the presence of sodium hydroxide. The reaction mixture is heated to 70°C for 1 hour.[9] After cooling, the product, desoxyanisoin oxime, is isolated.[9]

  • Isoxazole Ring Formation: The detailed procedure for the cyclization to the isoxazole is proprietary, but a general method involves reacting the oxime with a suitable reagent to form the heterocyclic ring.

Protocol 3: Synthesis of Mofezolac

This protocol describes the final carboxylation step to yield Mofezolac.

Materials:

  • 3,4-di(4-methoxyphenyl)-5-methylisoxazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve 3,4-di(4-methoxyphenyl)-5-methylisoxazole in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere.[9]

  • Cool the solution to -75°C using a dry ice-acetone bath.[9]

  • Slowly add n-butyllithium dropwise to the stirred solution.[9]

  • After stirring for 1 hour at -75°C, bubble anhydrous gaseous CO₂ through the reaction mixture until the color disappears.[9]

  • Allow the reaction mixture to warm to room temperature and then concentrate it under reduced pressure.[9]

  • Dissolve the residue in water and extract with ethyl acetate to remove any unreacted starting material.[9]

  • Acidify the aqueous layer with hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield Mofezolac.[9]

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Benzoin Condensation cluster_step2 Step 2: Isoxazole Formation cluster_step3 Step 3: Carboxylation to Mofezolac A Mix p-Anisaldehyde, Thiamine HCl, NaOH, EtOH, H₂O B Stir Overnight at RT A->B C Filter and Wash Precipitate B->C D Dry to obtain Anisoin C->D E Reduce Anisoin to Desoxyanisoin D->E F React Desoxyanisoin with NH₂OH·HCl E->F G Heat at 70°C for 1h F->G H Isolate Desoxyanisoin Oxime G->H I Cyclize to form Isoxazole Intermediate H->I J Dissolve Isoxazole in Anhydrous THF I->J K Cool to -75°C J->K L Add n-BuLi dropwise K->L M Bubble CO₂ through mixture L->M N Workup and Acidification M->N O Filter and Dry Mofezolac N->O

Caption: Experimental workflow for the synthesis of Mofezolac.

Conclusion

This compound and its derivatives are valuable precursors in the synthesis of pharmaceuticals, particularly NSAIDs. The provided protocols for the synthesis of Mofezolac, a selective COX-1 inhibitor, demonstrate a practical application of this class of starting materials. The detailed information on the signaling pathway and the structured experimental workflows are intended to support researchers in the development of novel anti-inflammatory and analgesic agents. The high selectivity of Mofezolac for COX-1, as evidenced by the presented quantitative data, underscores the potential for designing targeted therapies with improved safety profiles.

References

Application of 4-Hydroxy-3-methylbenzoic Acid in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-methylbenzoic acid is a versatile aromatic monomer that holds significant potential in the field of polymer chemistry. Its unique structure, featuring a hydroxyl group, a carboxylic acid group, and a methyl substituent on the benzene (B151609) ring, allows for its incorporation into a variety of polymer architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of high-performance polyesters. The strategic placement of the methyl group can be leveraged to tune the physical and thermal properties of the resulting polymers, offering advantages over polymers derived from the parent 4-hydroxybenzoic acid. Potential applications for polymers derived from this monomer include specialty engineering plastics, liquid crystalline polymers (LCPs), and matrices for controlled drug delivery, owing to their anticipated thermal stability, mechanical properties, and biocompatibility.

Application Notes

The primary application of this compound in polymer chemistry is as a monomer for the synthesis of aromatic polyesters. It can be used as a homopolymer or as a comonomer to modify the properties of other aromatic polyesters, such as those derived from 4-hydroxybenzoic acid or 3-hydroxybenzoic acid. The presence of the methyl group on the aromatic ring can disrupt chain packing, leading to a lower melting point and improved solubility of the resulting polymer compared to its non-methylated counterpart. This enhanced processability is a significant advantage in the manufacturing of high-performance materials.

Key Potential Applications:

  • High-Performance Engineering Plastics: The incorporation of this compound can lead to polyesters with high thermal stability and good mechanical strength, suitable for applications in the automotive and aerospace industries.

  • Liquid Crystalline Polymers (LCPs): As a comonomer, it can be used to tailor the mesophase behavior and processing window of LCPs.

  • Biomedical Materials and Drug Delivery: The polyester (B1180765) backbone is potentially biodegradable and biocompatible, making polymers derived from this compound interesting candidates for use in medical devices and as matrices for the controlled release of therapeutic agents. The methyl group may also influence the degradation rate and drug-polymer interactions.

Experimental Protocols

A common and effective method for the synthesis of aromatic polyesters from hydroxybenzoic acids is melt polycondensation of the corresponding acetoxy derivative.

Protocol 1: Acetylation of this compound

This protocol describes the synthesis of 4-acetoxy-3-methylbenzoic acid, the activated monomer for melt polycondensation.

Materials:

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add this compound and a 1.5 molar excess of acetic anhydride.

  • Add a catalytic amount of pyridine to the mixture.

  • Heat the reaction mixture to 140°C under a gentle flow of nitrogen and maintain for 3 hours.

  • After cooling to room temperature, add toluene to the reaction mixture to precipitate the product.

  • Filter the crude product and wash with cold toluene.

  • Recrystallize the product from a mixture of toluene and glacial acetic acid to obtain pure 4-acetoxy-3-methylbenzoic acid.

  • Dry the product in a vacuum oven at 80°C overnight.

Characterization: The purity of the product can be confirmed by melting point determination, FTIR, and 1H NMR spectroscopy.

Protocol 2: Melt Polycondensation of 4-Acetoxy-3-methylbenzoic Acid

This protocol details the synthesis of poly(4-hydroxy-3-methylbenzoate) via melt polycondensation.

Materials:

  • 4-Acetoxy-3-methylbenzoic acid

  • Antimony(III) oxide (catalyst)

  • High-boiling point solvent (e.g., diphenyl ether) for solution polymerization variant

Procedure:

  • Place the dried 4-acetoxy-3-methylbenzoic acid and a catalytic amount of antimony(III) oxide (approx. 0.05 mol%) in a polymerization reactor equipped with a high-torque mechanical stirrer and a distillation outlet connected to a vacuum line.

  • Heat the reactor under a slow stream of nitrogen to a temperature just above the melting point of the monomer (typically 180-200°C) to form a homogeneous melt.

  • Gradually increase the temperature to 250-280°C over a period of 1-2 hours. Acetic acid will begin to distill off.

  • Once the evolution of acetic acid subsides, apply a vacuum (typically <1 mmHg) to the system.

  • Continue the reaction under vacuum at 280-300°C for another 2-4 hours, or until the desired melt viscosity is achieved, indicating a high molecular weight polymer has been formed.

  • Cool the reactor to room temperature under a nitrogen atmosphere.

  • The resulting polymer can be recovered by carefully breaking the solid mass. The polymer can be purified by dissolving in a suitable solvent (e.g., a mixture of trifluoroacetic acid and dichloromethane) and precipitating in a non-solvent like methanol.

  • Dry the purified polymer in a vacuum oven at 100°C for 24 hours.

Data Presentation

The following tables summarize the expected properties of polyesters derived from this compound, based on data from analogous aromatic polyesters.

Table 1: Thermal Properties of Aromatic Polyesters

PolymerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (Td, 5% weight loss) (°C)
Poly(4-hydroxybenzoate)~200>500 (decomposes)~550
Poly(4-hydroxy-3-methylbenzoate) (Expected) 180 - 220 300 - 350 ~500
Poly(3-hydroxybenzoate)[1]146[1]Amorphous[1]>450[1]

Table 2: Molecular Weight and Inherent Viscosity of Aromatic Polyesters

PolymerNumber Average Molecular Weight (Mn) ( g/mol )Weight Average Molecular Weight (Mw) ( g/mol )Inherent Viscosity (dL/g)
Copolyester of 3-hydroxybenzoic acid and 4'-hydroxybiphenyl-3-carboxylic acid[1]10,000 - 20,000[1]50,000 - 100,000[1]0.6 - 0.8[1]
Poly(4-hydroxy-3-methylbenzoate) (Expected) 15,000 - 25,000 40,000 - 80,000 0.5 - 0.9

Mandatory Visualizations

experimental_workflow cluster_synthesis Monomer Synthesis & Polymerization cluster_characterization Polymer Characterization cluster_application Application Testing start Start: this compound acetylation Acetylation with Acetic Anhydride start->acetylation monomer 4-Acetoxy-3-methylbenzoic Acid acetylation->monomer polycondensation Melt Polycondensation monomer->polycondensation polymer Poly(4-hydroxy-3-methylbenzoate) polycondensation->polymer purification Purification (Dissolution & Precipitation) polymer->purification spectroscopy Spectroscopic Analysis (FTIR, NMR) purification->spectroscopy thermal Thermal Analysis (DSC, TGA) purification->thermal molecular_weight Molecular Weight Determination (GPC) purification->molecular_weight mechanical Mechanical Property Testing purification->mechanical processing Melt Processing purification->processing biomedical Biocompatibility & Drug Release Studies purification->biomedical logical_relationship cluster_properties Molecular Structure Features cluster_impact Impact on Polymer Properties monomer This compound Structure hydroxyl Hydroxyl Group (-OH) monomer->hydroxyl carboxyl Carboxylic Acid Group (-COOH) monomer->carboxyl methyl Methyl Group (-CH3) monomer->methyl reactivity Polymerization Reactivity hydroxyl->reactivity carboxyl->reactivity chain_packing Disrupted Chain Packing methyl->chain_packing solubility Increased Solubility chain_packing->solubility melting_point Lowered Melting Point chain_packing->melting_point processability Improved Processability solubility->processability melting_point->processability

References

Application Notes: 4-Hydroxy-3-methylbenzoic Acid as a Versatile Intermediate for the Synthesis of Biologically Active Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-hydroxy-3-methylbenzoic acid as a key intermediate in the synthesis of azo dyes with potential therapeutic applications. The unique structural features of this compound, including the presence of a hydroxyl and a carboxylic acid group, make it an excellent coupling component in azo dye synthesis. The strategic placement of the methyl group can further influence the electronic properties and biological activity of the final dye molecule.[1]

Introduction

Azo dyes are a diverse class of organic compounds characterized by the presence of one or more azo groups (-N=N-). While traditionally used in the textile and printing industries, there is growing interest in their potential as pharmacological agents. Azo compounds have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[2][3] The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound, such as this compound.[2]

Synthesis of Azo Dyes using this compound

The general synthetic route to azo dyes utilizing this compound as the coupling component is a well-established and versatile method. The process involves the initial formation of a diazonium salt from a primary aromatic amine, which then undergoes an electrophilic substitution reaction with the activated aromatic ring of this compound.

A representative synthesis of an azo dye using a structurally similar coupling component is that of 2-Hydroxy-3-[(4-hydroxy-3-methylphenyl)diazenyl]benzoic acid, which was synthesized with a reported yield of 54%.[1] The general procedure can be adapted for this compound.

General Experimental Protocol:

Step 1: Diazotization of Aromatic Amine

  • Dissolve the chosen primary aromatic amine (0.01 mol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (0.01 mol) dropwise while maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Azo Coupling Reaction

  • In a separate beaker, dissolve this compound (0.01 mol) in an aqueous solution of sodium hydroxide (B78521) (10%).

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared diazonium salt solution to the alkaline solution of this compound with constant stirring, maintaining the temperature below 5 °C.

  • Continue stirring the reaction mixture for 1-2 hours in the ice bath.

  • The colored azo dye will precipitate out of the solution.

  • Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified azo dye.

Diagram of the general experimental workflow for the synthesis of azo dyes from this compound:

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Purification A Aromatic Amine + HCl B Add NaNO2 solution (0-5 °C) A->B C Diazonium Salt Solution B->C E Add Diazonium Salt Solution (0-5 °C) C->E D This compound + NaOH D->E F Crude Azo Dye E->F G Filtration F->G H Washing G->H I Recrystallization H->I J Pure Azo Dye I->J

Caption: General workflow for azo dye synthesis.

Characterization Data

The synthesized azo dyes can be characterized using various spectroscopic and analytical techniques. Below is a table summarizing the characterization data for a representative azo dye, 2-Hydroxy-3-[(4-hydroxy-3-methylphenyl)diazenyl]benzoic acid, which is structurally similar to those derived from this compound.[1]

ParameterData for 2-Hydroxy-3-[(4-hydroxy-3-methylphenyl)diazenyl]benzoic acid
Yield (%) 54
UV-Vis (λmax, nm) 399
IR (KBr, cm⁻¹) 3462, 3233, 3031, 2929, 1634, 1435
¹H NMR (CDCl₃, δ ppm) 2.16 (s, 3H, CH₃), 5.32 (s, 2H, OH), 7.00 (d, 1H, Ar-H), 7.68-8.05 (m, 5H, Ar-H), 10.90 (s, 1H, COOH)
Elemental Analysis (%) Calculated for C₁₄H₁₂N₂O₄: C, 61.76; H, 4.44; N, 10.29. Found: C, 61.70; H, 4.42; N, 10.26

Biological Activity of Derived Azo Dyes

Azo dyes derived from hydroxybenzoic acids have demonstrated significant potential as antimicrobial agents.[2] A study on a series of azo compounds synthesized from 4-hydroxybenzoic acid (a close structural analog) showed potent antibacterial activity against various human pathogens.[2]

Antimicrobial Activity Protocol (Disc Diffusion Method):
  • Prepare sterile nutrient agar (B569324) plates.

  • Spread a uniform lawn of the test bacterial culture (e.g., Escherichia coli, Staphylococcus aureus) on the agar surface.

  • Impregnate sterile paper discs with known concentrations of the synthesized azo dye dissolved in a suitable solvent (e.g., DMSO).

  • Place the discs on the inoculated agar plates.

  • Incubate the plates at 37 °C for 24 hours.

  • Measure the diameter of the zone of inhibition around each disc.

Diagram illustrating the logical relationship in the biological application of these azo dyes:

biological_application substance 4-Hydroxy-3-methylbenzoic Acid-Derived Azo Dye mechanism Potential Mechanism of Action (e.g., Enzyme Inhibition, DNA Interaction) substance->mechanism effect Biological Effect (e.g., Antibacterial, Antifungal) mechanism->effect application Therapeutic Application (e.g., Novel Antimicrobial Agent) effect->application

Caption: Potential therapeutic pathway of azo dyes.

Quantitative Antimicrobial Data

The following table summarizes the antibacterial activity of azo dyes derived from 4-hydroxybenzoic acid against E. coli and S. aureus, presented as the zone of inhibition in millimeters. This data is indicative of the potential activity of azo dyes derived from the structurally similar this compound.[2]

Aromatic Amine Used for DiazotizationZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. S. aureus
Aniline1214
p-Toluidine1516
p-Anisidine1415
p-Nitroaniline1820
p-Chloroaniline1618

Conclusion

This compound is a valuable and readily available intermediate for the synthesis of a diverse range of azo dyes. The resulting compounds exhibit promising biological activities, particularly as antimicrobial agents. The straightforward synthetic protocols and the potential for therapeutic applications make these azo dyes an interesting area for further research and development in the pharmaceutical and medicinal chemistry fields. The presence of the methyl group on the benzoic acid ring offers an additional point of modification to fine-tune the biological and physicochemical properties of the final azo dye molecules.

References

Application Note & Protocol: Dissolving 4-hydroxy-3-methylbenzoic acid in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of 4-hydroxy-3-methylbenzoic acid solutions in dimethyl sulfoxide (B87167) (DMSO). It includes information on solubility, preparation of stock solutions, storage recommendations, and safety precautions.

Introduction

This compound is a phenolic compound of interest in various research fields. Accurate and consistent preparation of its solutions is crucial for reliable experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for this compound due to its high dissolving capacity. This protocol outlines the standardized procedure for dissolving this compound in DMSO.

Materials and Equipment

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Ultrasonic bath

  • Warming device (e.g., water bath or incubator) set to 37°C

  • Sterile, amber vials for storage

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Quantitative Data Summary

The solubility of this compound in DMSO can vary based on the purity of the compound and the quality of the solvent. The following table summarizes reported solubility data. It is recommended to use fresh, anhydrous DMSO as moisture can decrease solubility[1].

ParameterValueSource
Solubility in DMSO 100 mg/mL (657.25 mM)[2][3]
30 mg/mL (197.17 mM)[1]
Molecular Weight 152.15 g/mol [1]
Storage (in DMSO) -20°C for up to 1 month[2][3]
-80°C for up to 6 months[2][3]

Experimental Protocol

This protocol describes the preparation of a 100 mg/mL stock solution. Adjustments can be made based on the desired final concentration.

4.1. Preparation of Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound in a suitable container.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration. For a 100 mg/mL solution, add 1 mL of DMSO for every 100 mg of the compound.

  • Initial Mixing: Briefly vortex the mixture to suspend the solid.

  • Assisted Dissolution: To facilitate complete dissolution, especially at higher concentrations, the following steps are recommended[2]:

    • Warm the solution to 37°C.

    • Place the vial in an ultrasonic bath and sonicate until the solid is fully dissolved. Visually inspect the solution to ensure no particulate matter remains.

  • Final Mixing: Vortex the solution again to ensure homogeneity.

4.2. Storage and Handling

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber vials.

  • Storage Conditions: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[2][3].

  • Thawing: When ready to use, thaw the aliquot at room temperature or in a 37°C water bath. Ensure the solution is at room temperature and vortexed briefly before use.

Safety Precautions

It is essential to handle both this compound and DMSO with care. Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat[4][5].

  • This compound: May cause skin, eye, and respiratory irritation[5][6]. Avoid inhalation of dust and direct contact with skin and eyes[4][5]. In case of contact, rinse the affected area thoroughly with water[4][5].

  • DMSO: Can enhance the absorption of other chemicals through the skin. Handle with caution.

Refer to the Safety Data Sheets (SDS) for both this compound and DMSO for comprehensive safety information[4][5][6][7].

Visualization

Experimental Workflow for Dissolving this compound in DMSO

Dissolution_Workflow start Start weigh Weigh 4-hydroxy-3- methylbenzoic acid start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex1 Vortex to Suspend add_dmso->vortex1 heat_sonicate Warm to 37°C & Sonicate until Dissolved vortex1->heat_sonicate check_dissolution Visually Inspect for Complete Dissolution heat_sonicate->check_dissolution check_dissolution->heat_sonicate Not Dissolved vortex2 Vortex for Homogeneity check_dissolution->vortex2 Dissolved aliquot Aliquot into Vials vortex2->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for dissolving this compound in DMSO.

References

Application Notes and Protocols for 4-Hydroxy-3-methylbenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-hydroxy-3-methylbenzoic acid as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a phenolic hydroxyl group and a carboxylic acid moiety, allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of pharmaceuticals, agrochemicals, and other high-value organic compounds.

Overview of Synthetic Applications

This compound serves as a key intermediate in a range of chemical reactions, including:

  • Esterification of the carboxylic acid group.

  • Etherification of the phenolic hydroxyl group.

  • Amide bond formation from the carboxylic acid.

  • Electrophilic aromatic substitution on the benzene (B151609) ring.

These reactions enable the introduction of diverse functional groups and the construction of more complex molecular architectures.

Experimental Protocols

The following protocols are detailed methodologies for key transformations of this compound.

2.1. Protocol 1: Fischer Esterification - Synthesis of Methyl 4-hydroxy-3-methylbenzoate

This protocol describes the acid-catalyzed esterification of this compound with methanol (B129727) to yield its corresponding methyl ester. This reaction protects the carboxylic acid, allowing for subsequent reactions on the phenolic hydroxyl group.

Experimental Workflow: Fischer Esterification

A Dissolve this compound in Methanol B Add catalytic H₂SO₄ A->B Cooling C Reflux the reaction mixture B->C Heating D Neutralize with NaHCO₃ solution C->D Work-up E Extract with Ethyl Acetate (B1210297) D->E F Purify by column chromatography E->F G Obtain Methyl 4-hydroxy-3-methylbenzoate F->G

Caption: Workflow for the Fischer Esterification of this compound.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).

  • Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.1 eq) dropwise with stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure methyl 4-hydroxy-3-methylbenzoate.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
This compound152.151.0-
Methanol32.04Excess-
Sulfuric Acid98.080.1-
Methyl 4-hydroxy-3-methylbenzoate166.17-85-95

2.2. Protocol 2: Williamson Ether Synthesis - Synthesis of 4-(Benzyloxy)-3-methylbenzoic Acid

This protocol details the O-alkylation of the phenolic hydroxyl group of methyl 4-hydroxy-3-methylbenzoate with benzyl (B1604629) bromide, followed by hydrolysis of the ester to yield the corresponding benzyloxy derivative.

Experimental Workflow: Williamson Ether Synthesis and Hydrolysis

A Dissolve Methyl 4-hydroxy-3-methylbenzoate in Acetone B Add K₂CO₃ and Benzyl Bromide A->B C Reflux the mixture B->C Heating D Filter and concentrate C->D Work-up E Hydrolyze with NaOH solution D->E F Acidify with HCl E->F G Isolate 4-(Benzyloxy)-3-methylbenzoic Acid F->G Precipitation & Filtration A Dissolve this compound in DMF B Add HATU and DIPEA A->B C Stir for pre-activation B->C D Add Benzylamine C->D E Stir at room temperature D->E F Work-up and Extraction E->F G Purify by chromatography F->G H Obtain N-Benzyl-4-hydroxy-3-methylbenzamide G->H cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Cascade Receptor->MAPK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Inhibits MAPK->NFkB Activates Gene Gene Expression (Inflammation, Proliferation) NFkB->Gene Derivative Bioactive Derivative of this compound Derivative->Receptor Binds/Modulates Derivative->MAPK Modulates

Application Notes and Protocols for the GC-MS Analysis of 4-Hydroxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-methylbenzoic acid is a phenolic acid that plays a role in various biological processes and is a potential biomarker in metabolomics studies.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, due to the polar nature and low volatility of this compound, direct analysis by GC-MS is challenging. Derivatization is a crucial step to increase its volatility and thermal stability, thereby improving chromatographic resolution and detection sensitivity.[3] This document provides detailed application notes and protocols for the derivatization of this compound for GC-MS analysis, with a primary focus on silylation and brief overviews of alkylation and acylation methods.

Derivatization Strategies

The most common derivatization techniques for phenolic acids like this compound involve replacing the active hydrogen atoms on the hydroxyl and carboxyl groups with less polar functional groups. The three main strategies are:

  • Silylation: This is the most prevalent method for the derivatization of hydroxyl and carboxyl groups. It involves the introduction of a trimethylsilyl (B98337) (TMS) group, which significantly increases the volatility of the analyte.[4]

  • Alkylation: This method, typically methylation, converts acidic protons into methyl esters and ethers. It is a robust technique but can sometimes be harsh.

  • Acylation: This technique introduces an acyl group, which can be useful for protecting polar groups and improving chromatographic properties.

Quantitative Data Summary

The choice of derivatization reagent affects the retention time and mass spectrum of the analyte. The following table summarizes the expected quantitative data for the GC-MS analysis of derivatized this compound.

Derivatization MethodDerivativePredicted Molecular Weight ( g/mol )Key Mass Fragments (m/z)Predicted Retention Index (Non-polar column)
Silylation (TMS)Bis(trimethylsilyl) derivative296.5281 ([M-15]⁺), 207, 193, 73~1600-1700
MethylationMethyl 4-methoxy-3-methylbenzoate180.2180 ([M]⁺), 149, 121, 91Not Available
Acetylation4-Acetoxy-3-methylbenzoic acid acetate (B1210297)236.2194, 152, 137, 43Not Available

Note: The retention index for the TMS derivative is an estimation based on similar compounds. Actual retention times will vary depending on the specific GC column and conditions used.

Experimental Protocols

Silylation Protocol (Primary Recommended Method)

This protocol is adapted from established methods for the silylation of phenolic acids.

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Ethyl acetate (GC grade)

  • Nitrogen gas (high purity)

  • Heating block or oven

  • GC-MS system with a non-polar capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: Accurately weigh 1 mg of this compound into a 2 mL glass vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Add 100 µL of anhydrous pyridine to the dried sample and vortex briefly to dissolve.

    • Add 200 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the mixture at 70°C for 60 minutes in a heating block or oven.

  • Sample Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS.

    • Inject 1 µL of the derivatized sample into the GC-MS.

GC-MS Parameters (Example):

  • Injector Temperature: 280°C

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500

Alternative Derivatization Protocols

Procedure:

  • To the dried sample, add 500 µL of 2% (v/v) sulfuric acid in methanol.

  • Seal the vial and heat at 60°C for 2 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the methylated derivative with 2 x 500 µL of ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under a stream of nitrogen before GC-MS analysis.[5]

Procedure:

  • To the dried sample, add 100 µL of pyridine and 100 µL of acetic anhydride.

  • Seal the vial and heat at 60°C for 30 minutes.

  • Cool the reaction mixture and evaporate the excess reagents under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Start with Sample dry Evaporate to Dryness start->dry add_reagents Add Derivatization Reagents (e.g., BSTFA + TMCS, Pyridine) dry->add_reagents react Heat at 70°C for 60 min add_reagents->react inject Inject into GC-MS react->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect process Data Analysis & Quantification detect->process derivatization_logic cluster_methods Derivatization Methods analyte This compound (Polar, Low Volatility) silylation Silylation (e.g., BSTFA) analyte->silylation alkylation Alkylation (e.g., Methylation) analyte->alkylation acylation Acylation (e.g., Acetylation) analyte->acylation derivative Derivatized Analyte (Non-polar, Volatile) silylation->derivative alkylation->derivative acylation->derivative gcms GC-MS Analysis derivative->gcms

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-hydroxy-3-methylbenzoic acid. The primary synthesis route discussed is the Kolbe-Schmitt reaction of 2-methylphenol (o-cresol).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially significant method is the Kolbe-Schmitt reaction. This process involves the carboxylation of potassium 2-methylphenoxide (the potassium salt of o-cresol) using carbon dioxide under elevated temperature and pressure.

Q2: Why is potassium hydroxide (B78521) preferred over sodium hydroxide in this synthesis?

A2: The choice of the alkali metal cation is crucial for directing the position of carboxylation on the phenol (B47542) ring. In the Kolbe-Schmitt reaction, using potassium hydroxide leads to the preferential formation of the para-hydroxybenzoic acid derivative.[1][2][3] In the case of 2-methylphenol, this favors the synthesis of the desired this compound over the ortho-isomer, 2-hydroxy-3-methylbenzoic acid. The larger ionic radius of the potassium ion is thought to favor the formation of the thermodynamically more stable para-isomer, especially at higher temperatures.[1]

Q3: What are the typical reaction conditions for the Kolbe-Schmitt synthesis of this compound?

A3: Generally, the reaction is carried out at high temperatures, often ranging from 150°C to 250°C, and under high pressure of carbon dioxide, typically between 5 and 100 atmospheres.[2][4] The specific conditions can be optimized to maximize the yield of the desired para-product.

Q4: What are the main byproducts I should expect in this synthesis?

A4: The primary byproduct is the isomeric 2-hydroxy-3-methylbenzoic acid (o-cresotic acid). Other potential byproducts can include unreacted 2-methylphenol, and small amounts of dicarboxylated products. The formation of these byproducts is highly dependent on the reaction conditions.

Q5: How can I purify the crude this compound?

A5: The most common method for purification is recrystallization. Water is often a suitable solvent for recrystallization, as the solubility of this compound is significantly higher in hot water than in cold water. Acidification of the reaction mixture followed by cooling will precipitate the crude acid, which can then be collected and recrystallized.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low overall yield of carboxylic acids 1. Incomplete reaction. 2. Presence of water in the reaction mixture. 3. Insufficient carbon dioxide pressure.1. Increase reaction time or temperature. 2. Ensure the potassium 2-methylphenoxide is thoroughly dried before the reaction.[4] 3. Increase the CO2 pressure to the recommended range (5-100 atm).
High proportion of the ortho-isomer (2-hydroxy-3-methylbenzoic acid) 1. Reaction temperature is too low. 2. Use of sodium hydroxide instead of potassium hydroxide.1. Increase the reaction temperature. Higher temperatures favor the formation of the thermodynamically more stable para-isomer. 2. Use potassium hydroxide to generate the potassium phenoxide. The potassium ion promotes para-carboxylation.[1][2][3]
Product is discolored (yellow or brown) 1. Oxidation of the phenoxide or product at high temperatures. 2. Presence of impurities from starting materials.1. Perform the reaction under an inert atmosphere (e.g., nitrogen) before introducing carbon dioxide. 2. Use purified 2-methylphenol. The crude product can be purified by recrystallization with activated charcoal to remove colored impurities.
Difficulty in isolating the product 1. Incomplete precipitation upon acidification. 2. Product remains dissolved in the workup solvent.1. Ensure the pH of the aqueous solution is sufficiently acidic (pH 1-2) to fully protonate the carboxylate. 2. If the product is partially soluble, cool the solution in an ice bath to maximize precipitation. If necessary, concentrate the mother liquor to obtain a second crop of crystals.
Inconsistent results between batches 1. Variability in the dryness of the potassium 2-methylphenoxide. 2. Inconsistent temperature or pressure control.1. Implement a standardized drying procedure for the phenoxide. 2. Ensure accurate and consistent monitoring and control of reaction temperature and pressure.

Data Presentation

While specific quantitative data for the synthesis of this compound from 2-methylphenol is not extensively published in a comparative format, the following table summarizes the expected trends based on the principles of the Kolbe-Schmitt reaction.

Parameter Condition Effect on Yield of this compound Reasoning
Base Potassium HydroxideHigher YieldThe larger potassium ion favors the formation of the para-isomer.[1][2][3]
Base Sodium HydroxideLower Yield (higher proportion of ortho-isomer)The smaller sodium ion tends to favor the formation of the ortho-isomer.
Temperature Higher (e.g., > 200°C)Increased YieldFavors the thermodynamically more stable para-isomer.
Temperature Lower (e.g., < 150°C)Decreased Yield (higher proportion of ortho-isomer)Kinetically controlled ortho-product is more likely to be formed.
CO2 Pressure HigherIncreased Overall YieldHigher pressure increases the concentration of CO2, driving the carboxylation reaction forward.
CO2 Pressure LowerDecreased Overall YieldInsufficient CO2 can lead to an incomplete reaction.
Moisture PresentDecreased YieldWater can react with the phenoxide and inhibit the carboxylation reaction.[4]

Experimental Protocols

Key Experiment: Kolbe-Schmitt Synthesis of this compound

Objective: To synthesize this compound from 2-methylphenol via the Kolbe-Schmitt reaction.

Materials:

  • 2-methylphenol (o-cresol)

  • Potassium hydroxide

  • Carbon dioxide (high-pressure cylinder)

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Ethanol (for recrystallization, optional)

  • Activated charcoal

Equipment:

  • High-pressure autoclave with a stirrer and temperature controller

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Beakers

  • Büchner funnel and filter flask

  • pH paper or pH meter

Procedure:

  • Preparation of Potassium 2-methylphenoxide:

    • In a round-bottom flask, dissolve a specific molar amount of 2-methylphenol in a minimal amount of a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Slowly add an equimolar amount of potassium hydroxide pellets or a concentrated aqueous solution of KOH while stirring.

    • The mixture will heat up. Continue stirring until all the KOH has reacted.

    • Remove the solvent and water under reduced pressure to obtain the dry potassium 2-methylphenoxide salt. It is crucial for the salt to be completely dry for the next step.[4]

  • Carboxylation:

    • Transfer the dry potassium 2-methylphenoxide to a high-pressure autoclave.

    • Seal the autoclave and purge it with an inert gas like nitrogen to remove any air.

    • Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 50-100 atm).

    • Begin stirring and heat the autoclave to the desired temperature (e.g., 180-220°C).

    • Maintain these conditions for a set period (e.g., 4-8 hours).

  • Work-up and Isolation:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO2.

    • Dissolve the solid reaction mixture in hot water.

    • Transfer the aqueous solution to a beaker and, while stirring, slowly add concentrated hydrochloric acid until the solution is strongly acidic (pH 1-2).

    • A precipitate of crude this compound will form.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold water.

  • Purification (Recrystallization):

    • Transfer the crude product to a beaker.

    • Add a minimal amount of hot water to dissolve the solid completely.

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • Hot-filter the solution to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold water.

    • Dry the crystals in a desiccator or a vacuum oven.

  • Analysis:

    • Determine the melting point of the purified product.

    • Analyze the purity of the product and the composition of the crude mixture using High-Performance Liquid Chromatography (HPLC).

Visualizations

experimental_workflow cluster_prep Preparation of Potassium 2-methylphenoxide cluster_carboxylation Carboxylation cluster_workup Work-up and Isolation cluster_purification Purification start 2-methylphenol + KOH mix Mixing and Reaction start->mix dry Drying under vacuum mix->dry autoclave Charge Autoclave dry->autoclave pressurize Pressurize with CO2 autoclave->pressurize heat Heat and Stir pressurize->heat cool Cool and Vent heat->cool dissolve Dissolve in Water cool->dissolve acidify Acidify with HCl dissolve->acidify precipitate Precipitation acidify->precipitate filter_crude Filter Crude Product precipitate->filter_crude recrystallize Recrystallize from Water filter_crude->recrystallize filter_pure Filter Pure Product recrystallize->filter_pure dry_final Dry Final Product filter_pure->dry_final end end dry_final->end This compound

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship start Start: 2-methylphenol phenoxide Potassium 2-methylphenoxide start->phenoxide + KOH reaction Kolbe-Schmitt Reaction phenoxide->reaction co2 Carbon Dioxide (CO2) co2->reaction ortho 2-hydroxy-3-methylbenzoic acid (Ortho-product - Byproduct) reaction->ortho Lower Temp. Sodium Cation para This compound (Para-product - Desired) reaction->para Higher Temp. Potassium Cation

Caption: Factors influencing the regioselectivity of the Kolbe-Schmitt reaction.

References

Technical Support Center: Purification of 4-Hydroxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-hydroxy-3-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation products. In syntheses resembling the Kolbe-Schmitt reaction, potential impurities include unreacted starting materials like m-cresol, isomeric hydroxybenzoic acids, and potentially small amounts of related phenolic compounds.[1][2] The presence of colored impurities can also be a challenge, often arising from oxidation or side reactions during synthesis.

Q2: What are the key physical and chemical properties of this compound relevant to its purification?

A2: Understanding the physicochemical properties is crucial for selecting an appropriate purification strategy.

PropertyValueSource
Molecular FormulaC₈H₈O₃[3]
Molecular Weight152.15 g/mol [3]
Melting Point173-177 °C[4]
AppearanceLight yellow to orange powder/solid[5]
Solubility in Water11.6 mg/mL at 100 °C[3]
Solubility in Organic SolventsSoluble in methanol (B129727) and DMSO.[5][6]

Q3: Which purification techniques are most effective for this compound?

A3: Recrystallization and column chromatography are the two most common and effective methods for purifying this compound. The choice between them depends on the nature and quantity of impurities, as well as the desired final purity.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.

Issue 1: Oiling Out - The compound separates as a liquid instead of crystals.

  • Cause: The solute's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities, depressing the melting point of the solute.

  • Solution:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool slowly.

    • Change Solvent System: Select a solvent with a lower boiling point. Alternatively, use a mixed solvent system. Dissolve the compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent dropwise until turbidity appears. Reheat to get a clear solution and then cool slowly.

    • Induce Crystallization at a Lower Temperature: Try to induce crystallization at a temperature below the melting point of the compound by scratching the inside of the flask or adding a seed crystal.

Issue 2: No Crystal Formation Upon Cooling.

  • Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin.

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inner surface of the flask with a glass rod at the meniscus.

      • Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystal growth.

    • Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the solvent to increase the concentration of the solute. Be careful not to evaporate too much solvent, which could lead to rapid precipitation and trapping of impurities.

    • Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of the compound.

Issue 3: Low Recovery of Purified Product.

  • Cause: Using an excessive amount of solvent, premature crystallization during hot filtration, or washing the crystals with a solvent at room temperature.

  • Solution:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.

    • Prevent Premature Crystallization: Preheat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent the solution from cooling and depositing crystals on the filter paper.

    • Use Cold Washing Solvent: Wash the collected crystals with a small amount of ice-cold solvent to remove adhering mother liquor without significantly dissolving the product.

Column Chromatography

Column chromatography is used to separate components of a mixture based on their differential adsorption to a stationary phase.

Issue 1: Poor Separation of the Target Compound from Impurities.

  • Cause: Inappropriate solvent system (eluent) or an overloaded column.

  • Solution:

    • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to determine the optimal eluent composition that provides good separation between your target compound and the impurities. The ideal Rf value for the target compound is typically between 0.2 and 0.4.

    • Adjust Solvent Polarity: If the compounds are eluting too quickly (high Rf), decrease the polarity of the eluent. If they are moving too slowly (low Rf), increase the eluent's polarity.

    • Reduce the Amount of Sample Loaded: Overloading the column leads to broad, overlapping bands. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.

Issue 2: Tailing of the Peak for this compound.

  • Cause: Strong interaction between the acidic carboxyl group of the analyte and the polar stationary phase (e.g., silica (B1680970) gel).

  • Solution:

    • Add an Acidic Modifier to the Eluent: Adding a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent can suppress the ionization of the carboxylic acid and reduce its interaction with the silica gel, resulting in sharper peaks.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) or a bonded-phase silica gel.

Experimental Protocols

Recrystallization of this compound from Water

This protocol is suitable for purifying this compound that contains non-volatile, colored, or insoluble impurities.

  • Dissolution: In a 250 mL Erlenmeyer flask, add 5.0 g of crude this compound. Add approximately 100 mL of deionized water. Heat the mixture on a hot plate with stirring. Add more hot water in small portions until the solid completely dissolves. Note the total volume of water used.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount (0.1-0.2 g) of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Preheat a gravity filtration setup (funnel and another 250 mL Erlenmeyer flask). Quickly filter the hot solution to remove insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Continue to draw air through the crystals on the filter for 15-20 minutes to help them dry. Transfer the crystals to a watch glass and allow them to air dry completely or dry in a desiccator.

ParameterTypical Value
Starting Material5.0 g (crude)
Recrystallization SolventDeionized Water
Typical Recovery70-85%
Purity (by HPLC)>99%
Purification by Flash Column Chromatography

This protocol is effective for separating this compound from closely related impurities.

  • Solvent System Selection: Using TLC, determine a suitable solvent system. A mixture of hexane (B92381) and ethyl acetate (B1210297) with a small amount of acetic acid is often a good starting point (e.g., Hexane:Ethyl Acetate:Acetic Acid, 70:30:1). The target Rf should be around 0.3.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent and carefully pack a glass column.

  • Sample Loading: Dissolve the crude this compound (e.g., 1 g) in a minimal amount of the eluent or a slightly more polar solvent mixture and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, applying gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL) in test tubes.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation A Crude This compound B Add minimum amount of hot solvent A->B C Completely dissolved solution B->C D Filter hot solution C->D E Remove insoluble impurities D->E F Cool filtrate slowly E->F G Crystal formation F->G H Vacuum filtration G->H I Wash with ice-cold solvent H->I J Dry the crystals I->J K Pure This compound J->K

Caption: A typical workflow for the purification of this compound by recrystallization.

Logical Relationship in Troubleshooting Chromatography

Chromatography_Troubleshooting Problem Poor Separation Cause1 Inappropriate Solvent System Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Peak Tailing (Acidic Compound) Problem->Cause3 Solution1 Optimize eluent using TLC Cause1->Solution1 Solution2 Reduce sample load Cause2->Solution2 Solution3 Add acidic modifier to eluent Cause3->Solution3

Caption: A troubleshooting guide for common issues in the chromatographic purification of this compound.

References

solubility issues of 4-hydroxy-3-methylbenzoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4-hydroxy-3-methylbenzoic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound is sparingly soluble in water. Its solubility is significantly dependent on temperature and pH. While experimental data is limited, it is known to be soluble in hot water.[1] One study reported a solubility of 11.6 mg/mL at 100 °C.[2] A predicted aqueous solubility is approximately 4.52 g/L.

Q2: Why is my this compound not dissolving in water at room temperature?

A2: The low solubility of this compound in water at neutral pH and room temperature is expected due to its chemical structure, which contains a non-polar benzene (B151609) ring. To enhance solubility, consider increasing the temperature or adjusting the pH of the solution.

Q3: How does pH affect the solubility of this compound?

A3: this compound is a weak acid with a predicted pKa of approximately 4.0.[1][3] Below its pKa, the molecule is predominantly in its neutral, less soluble form. Above the pKa, it deprotonates to form the more soluble carboxylate salt. Therefore, increasing the pH of the aqueous solution above 4.0 will significantly increase its solubility.

Q4: What are the best solvents for dissolving this compound?

A4: Besides hot water, this compound is soluble in organic solvents such as methanol, ethanol (B145695), and ether.[1] For cell-based assays where organic solvents might be toxic, DMSO is a common choice, with a reported solubility of 30 mg/mL.[4] When using co-solvents, it is crucial to determine the tolerance of your experimental system to the specific solvent.

Q5: My compound precipitates when I add my stock solution (in organic solvent) to an aqueous buffer. How can I prevent this?

A5: This phenomenon, known as "solvent shock," occurs when a compound that is soluble in an organic solvent is rapidly introduced into an aqueous buffer where it is less soluble. To mitigate this, try the following:

  • Decrease the concentration of your stock solution: This will reduce the degree of supersaturation upon dilution.

  • Slowly add the stock solution to the vigorously stirring buffer: This allows for more gradual mixing and can prevent localized high concentrations that lead to precipitation.

  • Warm the aqueous buffer slightly: Increased temperature can help maintain the compound's solubility.

  • Use a co-solvent system: If your experiment allows, including a small percentage of a miscible co-solvent (like ethanol or DMSO) in your final aqueous solution can improve solubility.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in biological assays.
  • Possible Cause: The compound may not be fully dissolved in the stock solution or is precipitating out during the experiment.

  • Troubleshooting Steps:

    • Visually inspect your stock solution: Ensure there are no visible particulates. Gentle warming or sonication may be necessary to fully dissolve the compound.

    • Check for precipitation at each dilution step: When preparing serial dilutions, visually inspect each step for any signs of cloudiness or precipitation.

    • Perform a solubility check in your final assay medium: Before running the full experiment, test the solubility of this compound at the highest intended concentration in the final assay buffer.

Issue 2: Low yield or incomplete reaction in an aqueous medium.
  • Possible Cause: The limited solubility of the reactant, this compound, is hindering the reaction rate.

  • Troubleshooting Steps:

    • Adjust the pH: If the reaction conditions permit, increase the pH of the reaction mixture to above the pKa of this compound to increase its concentration in the aqueous phase.

    • Introduce a co-solvent: The addition of a water-miscible organic solvent in which the compound is more soluble can increase the overall solvating power of the reaction medium.

    • Increase the reaction temperature: Higher temperatures generally increase solubility and reaction rates. Ensure the temperature is compatible with all reaction components.

Quantitative Data

The following table summarizes the key physicochemical properties of this compound relevant to its solubility.

PropertyValueSource
Molecular FormulaC8H8O3[1]
Molar Mass152.15 g/mol [1]
Melting Point173-177 °C[1]
Predicted pKa4.0 ± 0.10[1][3]
Aqueous Solubility (100 °C)11.6 mg/mL[2]
Predicted Aqueous Solubility4.52 g/L
Solubility in DMSO30 mg/mL[4]

Theoretical pH-Dependent Aqueous Solubility Profile

The following table presents a theoretical calculation of the aqueous solubility of this compound at different pH values based on its intrinsic solubility and pKa. This should be used as a guide, and experimental verification is recommended.

pHPredicted Solubility (g/L)
2.0~0.45
3.0~0.50
4.0~0.90
5.0~4.56
6.0~45.2
7.0~452
7.4~1135

Experimental Protocols

Protocol 1: Determination of pH-Dependent Aqueous Solubility

This protocol outlines a method to experimentally determine the solubility of this compound at various pH values.

Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • pH meter

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare saturated solutions: Add an excess amount of this compound to vials containing buffers of different pH values.

  • Equilibrate: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid from liquid: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully collect the supernatant. For more accurate results, centrifuge the samples and collect the supernatant.

  • Filter the supernatant: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved solid.

  • Measure the pH: Accurately measure the pH of the filtered solution.

  • Determine the concentration: Quantify the concentration of this compound in the filtered supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Plot the results: Plot the measured solubility (concentration) as a function of the final measured pH.

Protocol 2: Enhancing Solubility Using a Co-solvent System

This protocol provides a general method for preparing a stock solution of this compound using a co-solvent for use in aqueous-based experiments.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol

  • Target aqueous buffer (e.g., PBS)

Procedure:

  • Prepare a concentrated stock solution: Dissolve a known amount of this compound in a minimal amount of DMSO or ethanol to create a high-concentration stock solution (e.g., 100 mM). Gentle warming or sonication can aid in dissolution.

  • Perform serial dilutions in the co-solvent: If necessary, perform initial serial dilutions of the concentrated stock solution in the same organic solvent.

  • Dilute into the aqueous buffer: For the final working concentrations, slowly add a small volume of the stock solution (or diluted stock) to the vigorously stirring aqueous buffer. It is crucial that the final concentration of the organic solvent in the aqueous solution is low (typically <1%, ideally <0.5% for cell-based assays) to avoid solvent-induced artifacts or toxicity.

  • Visually inspect for precipitation: After dilution, visually inspect the solution to ensure no precipitation has occurred. If precipitation is observed, the initial stock concentration may need to be lowered, or the final concentration in the aqueous buffer may be above the solubility limit for that co-solvent percentage.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess This compound C Add excess solid to buffers A->C B Prepare aqueous buffers at various pH values B->C D Shake at constant temperature for 24-48h C->D E Centrifuge and/or filter supernatant D->E F Measure final pH E->F G Quantify concentration (e.g., HPLC, UV-Vis) E->G H Plot Solubility vs. pH F->H G->H

Caption: Workflow for determining pH-dependent solubility.

ph_solubility_relationship cluster_pH pH Scale cluster_species Dominant Molecular Form cluster_solubility Aqueous Solubility pH < pKa pH < pKa Neutral (R-COOH) Neutral (R-COOH) pH < pKa->Neutral (R-COOH) pH > pKa pH > pKa Anionic (R-COO-) Anionic (R-COO-) pH > pKa->Anionic (R-COO-) Low Low Neutral (R-COOH)->Low High High Anionic (R-COO-)->High

Caption: Relationship between pH, molecular form, and solubility.

References

optimizing reaction conditions for synthesizing 4-hydroxy-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-hydroxy-3-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and industrially significant method is the Kolbe-Schmitt reaction , which involves the carboxylation of a phenoxide.[1][2][3] The typical starting material is 2-methylphenol (o-cresol). The reaction proceeds by first forming the potassium phenoxide with potassium hydroxide (B78521), followed by carboxylation with carbon dioxide under pressure and heat.[1][3][4] An alternative, though less common for this specific acid, is a modified Reimer-Tiemann reaction using carbon tetrachloride instead of chloroform, which can yield phenolic acids.[5][6]

Q2: Why is potassium hydroxide generally preferred over sodium hydroxide in the Kolbe-Schmitt reaction for this synthesis?

A2: The choice of the alkali metal cation is crucial for regioselectivity. When synthesizing 4-hydroxybenzoic acids (para-isomers), potassium hydroxide is preferred. The larger potassium ion is thought to favor the formation of the para-product, this compound.[1][3][7] In contrast, using sodium hydroxide with phenols typically favors the formation of the ortho-isomer (salicylic acid derivatives).[1][7]

Q3: What is the expected melting point of this compound?

A3: The reported melting point for this compound is in the range of 173-177 °C.[4] Significant deviation from this range may indicate the presence of impurities or isomeric byproducts.

Q4: How can I purify the final product?

A4: Purification is typically achieved through recrystallization. After the reaction, the mixture is acidified to precipitate the crude product. The solid is then filtered, washed, and recrystallized from a suitable solvent, such as hot water or an ethanol-water mixture, to yield pure needle-like crystals.[4][8]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yield is a common issue that can be traced back to several factors related to reagents and reaction conditions.

Potential Causes & Solutions:

  • Incomplete Phenoxide Formation: The reaction requires the formation of the phenoxide salt. Ensure that the 2-methylphenol and potassium hydroxide are used in the correct stoichiometric ratio and that the removal of water to form the dry salt is complete before carboxylation.[2][9]

  • Suboptimal Reaction Conditions: The Kolbe-Schmitt reaction is sensitive to temperature and pressure. Insufficient temperature or pressure will result in a low conversion rate.

  • Presence of Moisture: The phenoxide is highly reactive and can be quenched by water. Ensure all reagents and the reaction vessel are thoroughly dried before use.[2]

  • Inefficient Carbon Dioxide Contact: The CO₂ must be in close contact with the solid phenoxide. Ensure the CO₂ pressure is maintained and that there is efficient mixing or agitation if the reactor allows.

Issue 2: Formation of Isomeric Impurities

Q: My final product is contaminated with an isomer, likely 2-hydroxy-3-methylbenzoic acid. How can I increase the selectivity for the desired 4-hydroxy product?

A: Isomer formation is a key challenge in this synthesis. Selectivity is primarily controlled by the reaction conditions.

Potential Causes & Solutions:

  • Incorrect Base: As mentioned in the FAQ, using sodium hydroxide instead of potassium hydroxide strongly favors the formation of the ortho-isomer. Confirm that you are using potassium hydroxide to maximize the yield of the para-product.[1][3][7]

  • Reaction Temperature: The regiochemistry of the Kolbe-Schmitt reaction can be temperature-dependent.[1] While higher temperatures can sometimes favor the thermodynamically more stable para-isomer, the optimal temperature must be determined experimentally.

Data Presentation: Reaction Condition Optimization

The following table summarizes key parameters for optimizing the Kolbe-Schmitt synthesis of this compound.

ParameterConditionExpected OutcomeRationale & Citation
Alkali Base Potassium Hydroxide (KOH)Favors para-carboxylationThe larger K+ ion promotes the formation of the 4-hydroxy isomer.[1][3][7]
Sodium Hydroxide (NaOH)Favors ortho-carboxylationThe smaller Na+ ion chelates with the phenoxide oxygen, directing CO₂ to the ortho position.[7]
Temperature 125–170 °COptimal reaction rateBalances reaction kinetics against potential side reactions or decomposition.[1][2][4]
Pressure ~100 atm (or higher)High conversionHigh CO₂ pressure is required to drive the electrophilic substitution on the less reactive phenoxide ring.[1][3]
Atmosphere Anhydrous, InertPrevents side reactionsMoisture can protonate the highly reactive phenoxide, and oxygen can cause oxidation.[2]

Experimental Protocol: Kolbe-Schmitt Synthesis

This protocol details the synthesis of this compound from 2-methylphenol (o-cresol).

Materials:

  • 2-methylphenol (o-cresol)

  • Potassium hydroxide (KOH)

  • Carbon dioxide (CO₂), high pressure

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol

Procedure:

  • Formation of Potassium 2-Methylphenoxide:

    • In a suitable reaction vessel, dissolve potassium hydroxide in a minimal amount of water.

    • Slowly add an equimolar amount of 2-methylphenol to the KOH solution with stirring.

    • Heat the mixture under reduced pressure to evaporate the water completely, yielding the dry, powdered potassium 2-methylphenoxide salt. This step is critical and must be performed thoroughly.[2]

  • Carboxylation:

    • Transfer the dry phenoxide powder to a high-pressure autoclave.

    • Seal the autoclave and pressurize it with carbon dioxide to approximately 100 atm.[1]

    • Heat the vessel to 160-170 °C while maintaining the CO₂ pressure.[4]

    • Allow the reaction to proceed for several hours (typically 4-6 hours).

  • Work-up and Isolation:

    • Cool the autoclave to room temperature and slowly vent the excess CO₂ pressure.

    • Dissolve the solid product from the reactor in hot water.

    • While stirring, slowly acidify the solution with concentrated hydrochloric acid until the pH is acidic (pH ~2-3). This compound will precipitate as a solid.

    • Cool the mixture in an ice bath to maximize precipitation.

  • Purification:

    • Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water to remove inorganic salts.

    • Recrystallize the crude solid from a hot water/ethanol mixture.

    • Filter the hot solution to remove any insoluble impurities, and then allow the filtrate to cool slowly to form pure crystals.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.

Visualizations

Synthesis_Workflow start Starting Materials (o-Cresol, KOH) phenoxide Step 1: Form Potassium 2-Methylphenoxide (Anhydrous) start->phenoxide Mix & Dry carboxylation Step 2: Carboxylation (High Pressure CO₂, Heat) phenoxide->carboxylation Autoclave dissolve Step 3: Dissolve in Hot Water carboxylation->dissolve acidify Step 4: Acidification (HCl) dissolve->acidify Precipitate filter1 Step 5: Filter Crude Product acidify->filter1 recrystallize Step 6: Recrystallize (Hot Water/Ethanol) filter1->recrystallize filter2 Step 7: Filter Pure Crystals recrystallize->filter2 product Final Product (this compound) filter2->product

Caption: Overall workflow for the synthesis of this compound.

Caption: Troubleshooting logic for diagnosing low reaction yield.

References

Technical Support Center: Stability and Degradation of 4-Hydroxy-3-Methylbenzoic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability and degradation of 4-hydroxy-3-methylbenzoic acid in solution. As limited direct stability data for this specific compound is publicly available, this resource offers a comprehensive framework based on the known behavior of structurally similar phenolic acids. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in designing and executing robust stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Like other phenolic compounds, this compound is susceptible to degradation from several factors:

  • pH: Alkaline conditions (pH > 8) can lead to the ionization of the phenolic hydroxyl group, making the compound more susceptible to oxidation. Acidic conditions (pH < 4) may also affect stability, although to a lesser extent for some phenolic acids.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1][2][3]

  • Light: Exposure to UV and visible light can induce photodegradation.[4][5]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the phenolic structure.[6]

  • Metal Ions: Trace metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), can catalyze oxidative degradation.[6]

Q2: What are the expected degradation products of this compound?

A2: While specific degradation products for this compound have not been extensively documented, based on the degradation pathways of similar phenolic acids like salicylic (B10762653) acid and p-hydroxybenzoic acid, potential degradation products could include:

  • Hydroxylated derivatives: Further hydroxylation of the aromatic ring to form dihydroxy-methylbenzoic acid isomers.[7][8][9]

  • Oxidation products: Opening of the aromatic ring to form smaller organic acids.[10][11]

  • Decarboxylation products: Loss of the carboxylic acid group to form 2-methylphenol (o-cresol).

Q3: What analytical techniques are suitable for monitoring the stability of this compound?

A3: A stability-indicating analytical method is crucial. The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with UV detection.[12][13][14][15][16] An ideal HPLC method should be able to separate the parent this compound peak from all potential degradation products and formulation excipients. For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[17][18][19][20][21]

Q4: How should I prepare and store stock solutions of this compound to ensure stability?

A4: For maximum stability, prepare stock solutions fresh. If storage is necessary:

  • Solvent: Use a high-purity solvent in which the compound is stable, such as methanol (B129727) or a buffered aqueous solution at a slightly acidic pH (e.g., pH 4-5).

  • Storage Conditions: Store solutions at low temperatures (2-8°C or -20°C), protected from light by using amber vials, and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Troubleshooting Guides

This section addresses common issues encountered during the stability testing of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Rapid loss of parent compound in control samples (stored under ambient conditions). 1. Oxidative degradation: Presence of dissolved oxygen in the solvent. 2. Photodegradation: Exposure to ambient light. 3. Contamination: Presence of metal ions in the solvent or on glassware.1. Degas solvents before use (e.g., by sonication or sparging with nitrogen). Prepare and store solutions under an inert atmosphere. 2. Prepare and store all solutions in amber glassware or wrap containers in aluminum foil. 3. Use high-purity solvents and acid-washed glassware. Consider adding a chelating agent like EDTA (at a low concentration) to sequester metal ions.
Appearance of multiple, broad, or tailing peaks in the HPLC chromatogram of stressed samples. 1. Inadequate chromatographic separation: The HPLC method is not stability-indicating. 2. Complex degradation profile: Formation of numerous degradation products. 3. Secondary interactions: Phenolic compounds interacting with the HPLC column's stationary phase.[22]1. Optimize the HPLC method. This may involve changing the mobile phase composition, gradient, pH, or column chemistry. 2. Use a shallower gradient to improve the resolution of closely eluting peaks. Employ LC-MS to identify the major degradation products. 3. Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state. Use a column with end-capping or a different stationary phase (e.g., a polymer-based column).[22]
Poor mass balance in forced degradation studies (sum of parent compound and degradation products is significantly less than 100%). 1. Formation of non-UV active degradation products: Some degradation products may not absorb at the detection wavelength. 2. Formation of volatile degradation products: Degradants may be lost to the atmosphere. 3. Precipitation of degradation products: Degradants may be insoluble in the sample solvent. 4. Adsorption of compound or degradants to container surfaces. 1. Use a diode array detector (DAD) or a mass spectrometer (MS) to screen for all potential degradation products. 2. Use sealed vials for the degradation studies. 3. Visually inspect samples for any precipitate. If observed, try to dissolve it in a stronger solvent for analysis. 4. Use silanized glassware or polypropylene (B1209903) containers.
Inconsistent degradation rates between replicate experiments. 1. Variability in stress conditions: Inconsistent temperature, light intensity, or concentration of stressor (e.g., acid, base, oxidizing agent). 2. Inhomogeneous sample solutions: Incomplete dissolution of the compound. 3. Variability in sample work-up: Inconsistent neutralization or dilution steps.1. Use calibrated equipment (ovens, light chambers) and ensure precise preparation of stressor solutions. 2. Ensure the compound is fully dissolved before starting the experiment. 3. Use precise volumetric glassware and follow a standardized procedure for sample preparation.

Data Presentation

The following tables should be used as templates to record and present your stability data for this compound.

Table 1: Summary of Forced Degradation Studies

Stress Condition Reagent/Condition Time (hours) % Assay of this compound % Total Degradation Major Degradation Products (Retention Time) Mass Balance (%)
Acid Hydrolysis 0.1 M HCl, 60°C0, 2, 4, 8, 24
Base Hydrolysis 0.1 M NaOH, RT0, 1, 2, 4, 8
Oxidation 3% H₂O₂, RT0, 1, 2, 4, 8
Thermal 80°C (in solution)0, 24, 48, 72
Photolytic ICH Q1B Option 2-

Table 2: Stability of this compound in Different Solvents

Solvent Storage Condition Time (days) % Initial Concentration Remaining Observations (e.g., color change, precipitation)
Methanol4°C, Dark0, 1, 3, 7, 14
Acetonitrile4°C, Dark0, 1, 3, 7, 14
Water (pH 4)4°C, Dark0, 1, 3, 7, 14
Water (pH 7)4°C, Dark0, 1, 3, 7, 14
Water (pH 9)4°C, Dark0, 1, 3, 7, 14

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Volumetric flasks, pipettes, and amber HPLC vials

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.

    • Heat the solution at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize each aliquot with an equivalent amount of 0.2 M NaOH and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.

    • Keep the solution at room temperature.

    • Withdraw aliquots at 0, 1, 2, 4, and 8 hours.

    • Neutralize each aliquot with an equivalent amount of 0.2 M HCl and dilute with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at 0, 1, 2, 4, and 8 hours.

    • Dilute with mobile phase.

  • Thermal Degradation:

    • Prepare a solution of this compound in a suitable solvent (e.g., water:methanol 50:50).

    • Heat the solution at 80°C in a sealed vial.

    • Withdraw aliquots at 0, 24, 48, and 72 hours.

    • Cool to room temperature and dilute with mobile phase.

  • Photolytic Degradation:

    • Expose a solution of this compound to light as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Analyze the sample after exposure and compare it with a control sample stored in the dark.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Starting HPLC Conditions (to be optimized):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm and 275 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method Development and Validation:

  • Analyze the unstressed and stressed samples from the forced degradation study.

  • Adjust the mobile phase composition, gradient, and pH to achieve adequate resolution between the parent peak and all degradation product peaks.

  • Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, RT) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Stress (80°C) stock->thermal photo Photolytic Stress (ICH Q1B) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms If unknowns pathway Identify Degradation Pathway hplc->pathway method Validate Analytical Method hplc->method

Caption: Experimental workflow for forced degradation study.

Degradation_Pathway cluster_products Potential Degradation Products parent This compound hydroxylated Dihydroxy-methylbenzoic Acids parent->hydroxylated Oxidation (e.g., H2O2) oxidized Ring-Opened Products (e.g., smaller organic acids) parent->oxidized Strong Oxidation / Photolysis decarboxylated 2-Methylphenol (o-cresol) parent->decarboxylated Thermal Stress hydroxylated->oxidized Further Oxidation

Caption: Plausible degradation pathways for this compound.

References

preventing side reactions during 4-hydroxy-3-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the synthesis of 4-hydroxy-3-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent industrial and laboratory method is the Kolbe-Schmitt reaction , which involves the carboxylation of m-cresol (B1676322) (3-methylphenol). In this reaction, an alkali metal salt of m-cresol is reacted with carbon dioxide under elevated temperature and pressure to introduce a carboxylic acid group onto the aromatic ring.

Q2: What are the primary side products I should be aware of during this synthesis?

The main side products are positional isomers of the desired compound. The most common impurity is 2-hydroxy-3-methylbenzoic acid (o-cresotic acid), formed by carboxylation at the ortho position relative to the hydroxyl group. Depending on the reaction conditions, other isomers may also form in smaller quantities.

Q3: How can I control the reaction to favor the formation of the desired 4-hydroxy isomer (para-carboxylation)?

Regioselectivity in the Kolbe-Schmitt reaction is a critical aspect that can be influenced by several factors. To favor the formation of the para-isomer (this compound), it is generally recommended to use potassium hydroxide (B78521) (KOH) as the base and conduct the reaction at higher temperatures .[1][2] In contrast, the use of sodium hydroxide (NaOH) and lower reaction temperatures typically favors the formation of the ortho-isomer.[1]

Q4: Why is high pressure necessary for this reaction?

The Kolbe-Schmitt reaction is typically performed under significant pressure (often 5-100 atm of CO₂).[1] Since carbon dioxide is a gaseous reactant, applying pressure increases its concentration within the reaction medium. This higher concentration is crucial for driving the electrophilic aromatic substitution reaction forward and achieving a reasonable reaction rate and yield.

Q5: I am experiencing a very low yield. What are the likely causes?

Several factors can contribute to low yields in this synthesis:

  • Presence of Water: The Kolbe-Schmitt reaction is highly sensitive to moisture. Water can hydrolyze the reactive phenoxide intermediate, thereby reducing the yield of the carboxylated product. It is crucial to use dry reactants and apparatus.[1]

  • Suboptimal Reaction Conditions: Insufficient temperature, pressure, or reaction time can lead to an incomplete reaction.

  • Incorrect Stoichiometry: An improper molar ratio of the base to m-cresol will result in incomplete formation of the cresolate salt, which is the key reactive intermediate.

  • Formation of Side Products: If the reaction conditions are not optimized for para-carboxylation, a substantial portion of the starting material can be converted to the undesired ortho-isomer.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solutions
Low overall yield Incomplete reaction; presence of moisture; incorrect stoichiometry.Ensure all reactants and glassware are thoroughly dried.[1] Verify the molar ratios of reactants. Consider increasing the reaction time, temperature, or CO₂ pressure to drive the reaction to completion.
High proportion of the 2-hydroxy isomer Use of sodium hydroxide as the base; reaction temperature is too low.Switch to potassium hydroxide as the base to favor para-carboxylation.[2] Gradually increase the reaction temperature, as higher temperatures tend to favor the formation of the thermodynamically more stable para-isomer.
Difficulty separating the 4-hydroxy and 2-hydroxy isomers The isomers have very similar physical properties.Employ fractional crystallization . This involves carefully selecting a solvent system and controlling the cooling rate to exploit small differences in solubility between the isomers. Multiple recrystallization steps may be necessary. For smaller scales, column chromatography can be an effective separation method.
Product is discolored (e.g., brown or yellow) Presence of colored impurities, possibly from oxidation of phenolic compounds.During the recrystallization step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities before filtering.[3]

Data Presentation

Table 1: Influence of Reaction Parameters on the Carboxylation of Cresols and Phenol (B47542)

This table summarizes how different starting materials and bases can influence the major product and yield in carboxylation reactions.

Starting MaterialBaseTemperature (°C)Pressure (atm)Major ProductYield (%)
o-CresolSodium Ethyl Carbonate185102-Hydroxy-3-methylbenzoic acid38
m-CresolSodium Ethyl Carbonate180-185102-Hydroxy-4-methylbenzoic acid74.2
p-CresolSodium Ethyl Carbonate185102-Hydroxy-5-methylbenzoic acid97.3
PhenolSodium Hydroxide125100o-Hydroxybenzoic acid (Salicylic Acid)High
PhenolPotassium Hydroxide190Highp-Hydroxybenzoic acidHigh

Note: The data for cresol (B1669610) carboxylation with sodium ethyl carbonate illustrates the general principles of regioselectivity. The data for phenol is included to highlight the well-established influence of the alkali metal counter-ion on the reaction outcome.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol provides a general framework. Optimization of specific parameters may be required.

  • Formation of Potassium m-cresolate:

    • In a suitable reaction vessel, combine m-cresol and a stoichiometric equivalent of powdered potassium hydroxide.

    • The reaction can be performed neat or in a high-boiling inert solvent.

    • Heat the mixture under vacuum with stirring to facilitate the reaction and remove the water that is formed. The complete removal of water is critical for a good yield. The result is the dry potassium salt of m-cresol.

  • Carboxylation:

    • Transfer the dry potassium m-cresolate to a high-pressure autoclave.

    • Seal the autoclave and pressurize it with carbon dioxide to the desired pressure (e.g., 10-100 atm).

    • Heat the autoclave to the target temperature (e.g., 180-220°C) while ensuring efficient stirring.

    • Maintain these conditions for a sufficient duration (e.g., 4-8 hours) to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • After the reaction period, cool the autoclave to room temperature and carefully vent the excess CO₂.

    • Dissolve the solid product in hot water.

    • Acidify the aqueous solution with a strong mineral acid, such as hydrochloric acid or sulfuric acid, to a pH of about 2-3. This will precipitate the crude hydroxy-methylbenzoic acids.

    • Collect the precipitate by filtration, wash it thoroughly with cold water to remove any inorganic salts, and then dry the crude product.

Protocol 2: Purification by Fractional Recrystallization

  • Solvent Selection:

    • Choose a suitable solvent or solvent mixture for recrystallization. Water is often a good starting point. The goal is to find a system where the solubility of this compound and its isomers differs significantly with temperature.

  • Purification Steps:

    • Dissolve the crude product in a minimum amount of the chosen solvent at its boiling point.

    • If the solution has a noticeable color, add a small amount of activated charcoal and briefly heat the solution at reflux.

    • Filter the hot solution to remove the charcoal and any other insoluble materials.

    • Allow the filtrate to cool slowly to room temperature. The desired this compound should crystallize out. The more soluble ortho-isomer may remain in the mother liquor.

    • Collect the crystals by filtration and wash them with a small volume of the cold solvent.

    • Dry the purified crystals. The purity should be checked (e.g., by HPLC or melting point), and the recrystallization process should be repeated if necessary to achieve the desired purity.

Visualizations

reaction_pathway cluster_reactants Reactants cluster_intermediate Key Intermediate cluster_products Reaction Products m_cresol m-Cresol phenoxide Potassium m-cresolate m_cresol->phenoxide + KOH - H₂O koh KOH co2 CO2 desired_product This compound (Para-isomer) phenoxide->desired_product + CO₂ (High Temperature) side_product 2-hydroxy-3-methylbenzoic acid (Ortho-isomer) phenoxide->side_product + CO₂ (Lower Temperature)

Caption: Synthesis pathway for this compound.

troubleshooting_flowchart start Experiencing Poor Reaction Outcome? analyze_product Analyze crude product composition (e.g., by HPLC or NMR) start->analyze_product high_ortho_isomer Is the ratio of ortho-isomer too high? analyze_product->high_ortho_isomer low_conversion Is there a low conversion of m-cresol? analyze_product->low_conversion other_issues Are there other impurities or discoloration? analyze_product->other_issues high_ortho_isomer->low_conversion No optimize_conditions Use KOH as the base. Increase reaction temperature. high_ortho_isomer->optimize_conditions Yes check_reaction_setup Ensure reactants are dry. Increase reaction time/pressure. low_conversion->check_reaction_setup Yes purification_step Purify using fractional crystallization and/or charcoal treatment. other_issues->purification_step

Caption: A logical workflow for troubleshooting common synthesis issues.

References

dealing with moisture sensitivity of 4-hydroxy-3-methylbenzoic acid in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-hydroxy-3-methylbenzoic acid dissolved in dimethyl sulfoxide (B87167) (DMSO).

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving properly in DMSO. What could be the issue?

A1: Difficulty in dissolving this compound in DMSO can arise from several factors. A primary reason is the presence of moisture in the DMSO.[1][2] DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[3] This absorbed water can significantly decrease the solubility of this compound.[1] Another possibility is that the concentration you are trying to achieve exceeds the compound's solubility limit in DMSO.

Q2: How does water content affect my experiments with this compound in DMSO?

A2: Water in DMSO can lead to several experimental issues. It can cause the precipitation of your compound, leading to an inaccurate final concentration in your stock solution.[4] This can result in poor reproducibility and erroneous structure-activity relationship (SAR) data.[4] Furthermore, the presence of water can potentially lead to the degradation of moisture-sensitive compounds.[5]

Q3: What is the best way to store this compound and DMSO?

A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] DMSO should be stored in a cool, dry place in a tightly sealed container to prevent moisture absorption.[6][7][8] It is recommended to use fresh, anhydrous, high-purity DMSO for preparing stock solutions.[9] For stock solutions of this compound in DMSO, it is best to aliquot them into single-use vials and store them at -80°C for up to a year to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.[1][4]

Q4: Can I heat the solution to help dissolve the this compound?

A4: Yes, gentle heating can aid in the dissolution of this compound in DMSO.[9] A water bath set to 37°C for 5-10 minutes is a common practice.[9] Sonication can also be used to facilitate dissolution.[9] However, it is crucial to ensure the compound is thermally stable before applying heat.

Troubleshooting Guides

Issue 1: Precipitate forms in my this compound stock solution upon storage or after a freeze-thaw cycle.

  • Potential Cause: The primary cause is likely the absorption of atmospheric moisture by the DMSO, which reduces the solubility of the compound.[1][3] Repeated freeze-thaw cycles can also promote precipitation.[3][4]

  • Troubleshooting Steps:

    • Gently warm the vial to 37°C and vortex to attempt to redissolve the precipitate.[4]

    • If redissolution is unsuccessful, the stock solution may be compromised. It is recommended to prepare a fresh stock solution using new, anhydrous DMSO.[4]

    • To prevent this issue in the future, aliquot your stock solution into single-use vials to minimize exposure to air and avoid multiple freeze-thaw cycles.[4]

    • Ensure you are using anhydrous DMSO and consider working in a controlled, low-humidity environment, such as a glove box, when preparing stock solutions.[5]

Issue 2: I am observing inconsistent results in my biological assays.

  • Potential Cause: Inconsistent results can be a direct consequence of variable concentrations of this compound in your assays.[4] This variability is often due to partial precipitation of the compound in the stock solution caused by moisture absorption in the DMSO.[4]

  • Troubleshooting Steps:

    • Prepare a fresh stock solution of this compound using a new, unopened bottle of anhydrous DMSO.[4]

    • Aliquot the new stock solution into single-use vials for your experiments.[4]

    • Perform a quality control check on your new stock solution, for example, by measuring its concentration via UV-Vis spectroscopy, if a standard is available.

    • When preparing dilutions for your assay, ensure the final concentration of DMSO is consistent across all wells to avoid solvent-dependent effects.

Data Presentation

Table 1: Factors Affecting the Stability and Solubility of this compound in DMSO

ParameterRecommendation/ObservationImpact on ExperimentReference
DMSO Purity Use anhydrous, high-purity DMSO.Water in DMSO decreases the solubility of this compound.[1][9]
Moisture Exposure Minimize exposure to atmospheric moisture by using tightly sealed containers and working in a dry environment.DMSO is highly hygroscopic and readily absorbs water, leading to compound precipitation.[3][5]
Storage of Stock Solution Aliquot into single-use vials and store at -80°C.Avoids repeated freeze-thaw cycles and reduces moisture absorption.[1][4]
Dissolution Technique Gentle warming (37°C) and sonication can be used.Aids in dissolving the compound.[9]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in Anhydrous DMSO

  • Preparation: Bring the vial of this compound and a new, unopened bottle of anhydrous, high-purity DMSO to room temperature.

  • Weighing: In a controlled environment with low humidity, accurately weigh the desired amount of this compound into a sterile vial.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes or gently warm it in a 37°C water bath for 5-10 minutes with intermittent vortexing.[9]

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed vials. Store the aliquots at -80°C for long-term storage.[1][4]

Protocol 2: Determination of Water Content in DMSO using Karl Fischer Titration (Volumetric Method)

Note: The reaction between Karl Fischer reagents and DMSO can lead to side reactions, potentially affecting the accuracy of the results.[10][11] It is advisable to use small sample sizes and change the Karl Fischer solvent after a few analyses.[10]

  • Reagents and Equipment:

    • Volumetric Karl Fischer titrator.

    • One-component (e.g., CombiTitrant) or two-component Karl Fischer reagents.

    • Appropriate solvent (e.g., methanol (B129727) for Karl Fischer).

    • Gastight syringe for sample injection.

  • Titrator Preparation:

    • Add the Karl Fischer solvent to the titration cell.

    • Perform a pre-titration to neutralize any residual water in the solvent until a stable, low drift is achieved.

  • Sample Analysis:

    • Using a dry, gastight syringe, draw a precise volume (e.g., 5 mL) of the DMSO sample to be tested.[10]

    • Accurately determine the weight of the sample by weighing the syringe before and after injection.

    • Inject the sample into the titration cell.

    • Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.

    • Record the volume of titrant used.

  • Calculation: The water content is calculated automatically by the instrument based on the titrant consumption, titrant concentration, and the sample weight.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound in DMSO start Start: Solubility Issue (Precipitate or Inconsistent Results) check_dmso Is the DMSO fresh and anhydrous? start->check_dmso use_new_dmso Use a new, unopened bottle of anhydrous DMSO. check_dmso->use_new_dmso No check_dissolution Was the dissolution procedure adequate? (Vortex, Sonication, Gentle Warming) check_dmso->check_dissolution Yes reprepare_solution Prepare a fresh stock solution following best practices. use_new_dmso->reprepare_solution optimize_dissolution Optimize dissolution: - Increase vortexing time - Sonicate for 10-15 min - Warm to 37°C for 5-10 min check_dissolution->optimize_dissolution No check_storage How was the stock solution stored? check_dissolution->check_storage Yes optimize_dissolution->reprepare_solution aliquot_storage Aliquot into single-use vials and store at -80°C. check_storage->aliquot_storage Improperly check_storage->reprepare_solution Properly aliquot_storage->reprepare_solution problem_solved Problem Resolved reprepare_solution->problem_solved further_investigation If problem persists, consider: - Compound purity - Solubility limit exceeded reprepare_solution->further_investigation

Caption: Troubleshooting workflow for solubility issues.

ExperimentalWorkflow Experimental Workflow for Preparing and Using this compound in DMSO start Start reagents Acquire: - this compound - Anhydrous, high-purity DMSO start->reagents prepare_stock Prepare Stock Solution (See Protocol 1) reagents->prepare_stock quality_control Optional: Quality Control (e.g., Karl Fischer for water content) prepare_stock->quality_control storage Aliquot and Store (-80°C, single-use vials) quality_control->storage experiment Use in Experiment: - Thaw one aliquot - Prepare working dilutions storage->experiment end End experiment->end

Caption: General experimental workflow.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-Hydroxy-3-Methylbenzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is critical for ensuring product quality, safety, and efficacy. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) for the validated quantification of 4-hydroxy-3-methylbenzoic acid, a key intermediate and potential impurity in various synthetic pathways.

This comparison is supported by experimental data from published literature on structurally similar compounds, providing a robust framework for method selection and validation.

Quantitative Performance Comparison

The selection of an analytical method is often a trade-off between speed, sensitivity, and specificity. The following table summarizes the typical performance characteristics of a validated HPLC method compared to UPLC and GC-MS for the quantification of this compound.

ParameterHPLC-UVUPLC-UVGC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity using smaller particle size columns at higher pressures, UV detection.Separation based on volatility and polarity, detection by mass-to-charge ratio.
Typical Stationary Phase C18 silica (B1680970) gel (Reversed-Phase)C18 silica gel with smaller particle size (<2 µm)5% Phenyl-methylpolysiloxane (e.g., DB-5ms)
Hypothetical Retention Time ~11.8 minutes[1]~2-4 minutes~10-15 minutes
Linearity (R²) > 0.999[1]> 0.999> 0.998
Limit of Detection (LOD) ~0.1 µg/mL[1]~0.02 µg/mL~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.5 µg/mL[1]~0.06 µg/mL~0.03 µg/mL
Precision (%RSD) < 2%[1]< 1.5%< 5%
Accuracy (% Recovery) 94.6-107.2%[1]98-102%95-105%
Sample Derivatization Not requiredNot requiredOften required to increase volatility

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any analytical method. Below are representative protocols for HPLC, UPLC, and GC-MS analysis of this compound.

1. HPLC-UV Method

This method is adapted from a validated procedure for the closely related compound, 4-hydroxybenzoic acid.[1]

  • Instrumentation : HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase : A gradient elution using 0.1% Phosphoric acid in water as mobile phase A and Acetonitrile (B52724) as mobile phase B.

    • Flow Rate : 1.0 mL/min.

    • Detection Wavelength : 230 nm.

    • Injection Volume : 10 µL.

  • Standard Solution Preparation : A stock solution of this compound is prepared in a suitable diluent (e.g., methanol (B129727) or mobile phase). Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.5 µg/mL to 5 µg/mL).

  • Sample Preparation : The sample containing this compound is dissolved in the diluent, sonicated to ensure complete dissolution, and filtered through a 0.45 µm syringe filter before injection.

2. UPLC-UV Method (Hypothetical)

UPLC offers significant improvements in speed and resolution over traditional HPLC.

  • Instrumentation : UPLC system with a binary solvent manager, sample manager, column heater, and a tunable UV detector.

  • Chromatographic Conditions :

    • Column : Acquity UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase : A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate : 0.4 mL/min.

    • Detection Wavelength : 230 nm.

    • Injection Volume : 2 µL.

  • Standard and Sample Preparation : Similar to the HPLC method, but potentially with lower concentrations due to higher sensitivity.

3. GC-MS Method (Hypothetical)

GC-MS provides high sensitivity and structural information, making it a powerful tool for trace analysis and impurity identification.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions :

    • Column : Capillary column such as a DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature : 250°C.

    • Oven Temperature Program : Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Interface Temperature : 280°C.

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : m/z 50-300.

  • Sample Preparation and Derivatization : An aliquot of the sample is evaporated to dryness. A derivatizing agent (e.g., BSTFA with 1% TMCS) is added, and the mixture is heated to convert the acidic and hydroxyl groups to their more volatile trimethylsilyl (B98337) (TMS) ethers. The derivatized sample is then injected into the GC-MS.

Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the typical workflow for HPLC method validation according to ICH guidelines.

HPLC_Validation_Workflow HPLC Method Validation Workflow MethodDevelopment Method Development & Optimization ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity / Selectivity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) Robustness Robustness ValidationProtocol->Specificity ValidationProtocol->Linearity ValidationProtocol->Accuracy ValidationProtocol->Precision ValidationProtocol->LOD ValidationProtocol->LOQ ValidationProtocol->Robustness SystemSuitability System Suitability Testing FinalReport Validation Report SystemSuitability->FinalReport

Caption: Workflow for HPLC method validation as per ICH guidelines.

Conclusion

Both HPLC-UV and GC-MS are powerful and reliable techniques for the analysis of this compound. HPLC-UV is a robust and straightforward method for routine quantitative analysis, particularly in quality control settings where high throughput and precision are essential. Its main advantage is its applicability to a wide range of compounds without the need for thermal stability. UPLC, a high-pressure version of HPLC, offers significant advantages in terms of speed and sensitivity.[2]

GC-MS, on the other hand, provides unparalleled sensitivity and selectivity, making it the method of choice for trace-level quantification and for applications requiring definitive identification.[3] However, the requirement for derivatization for non-volatile compounds like this compound can add complexity to the sample preparation process.[4]

The choice between these methods will ultimately depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine quality control, a validated HPLC or UPLC method is often sufficient, while for research and development or for challenging matrices, the additional information provided by GC-MS may be invaluable.

References

A Comparative Analysis of the Biological Activities of 4-Hydroxy-3-methylbenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 4-hydroxy-3-methylbenzoic acid and its derivatives, focusing on their antimicrobial, antioxidant, and anticancer properties. The information presented is supported by experimental data from various scientific studies, with detailed protocols for key assays and visualizations of relevant signaling pathways.

Introduction

This compound, a phenolic compound, and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities. These compounds are structurally related to other naturally occurring phenolic acids and have shown potential for development as therapeutic agents. This guide aims to provide a comparative overview of their efficacy in various biological assays.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the antimicrobial, antioxidant, and anticancer activities of this compound and a selection of its derivatives. The data is presented as IC50 values (the concentration of a substance required to inhibit a specific biological or biochemical function by 50%) or as zones of inhibition for antimicrobial activity.

Antimicrobial Activity

The antimicrobial properties of this compound and its derivatives have been evaluated against a range of pathogenic bacteria. The table below presents a comparison of their effectiveness.

CompoundMicroorganismActivity (Zone of Inhibition in mm)Reference
Azo derivative of 4-hydroxybenzoic acid (4b)Escherichia coli18[1]
Azo derivative of 4-hydroxybenzoic acid (4c)Escherichia coli16[1]
Azo derivative of 4-hydroxybenzoic acid (4d)Escherichia coli15[1]
Azo derivative of 4-hydroxybenzoic acid (4e)Escherichia coli18[1]
Azo derivative of 4-hydroxybenzoic acid (4f)Escherichia coli17[1]
Azo derivative of 4-hydroxybenzoic acid (4h)Escherichia coli14[1]

Note: The specific azo derivatives are designated by codes (4b, 4c, etc.) as described in the cited literature. The parent 4-hydroxybenzoic acid was used as a scaffold for the synthesis of these azo dyes.

Antioxidant Activity

The antioxidant capacity of these compounds is a key area of investigation. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.

CompoundDPPH Radical Scavenging Activity (IC50 in µM)Reference
4-Hydroxybenzoic acid>1000
3,4-Dihydroxybenzoic acid11.2
Gallic acid (3,4,5-Trihydroxybenzoic acid)5.8
Vanillic acid (4-hydroxy-3-methoxybenzoic acid)25.0
Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid)35.7

Note: Data for this compound was not explicitly found in the comparative studies, but the data for structurally similar compounds are presented for context.

Anticancer Activity

The cytotoxic effects of this compound derivatives on various cancer cell lines have been explored, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a standard method for assessing cell viability.

CompoundCell LineAnticancer Activity (IC50 in µM)Reference
4-Hydroxy-3-methoxybenzoic acid methyl ester (HMBME)LNCaP (Prostate cancer)~15[2]
3,4-Dihydroxybenzoic acid (DHBA)HCT-116 (Colon cancer)~50[3]
4-Hydroxybenzoic acidK562 (Leukemia)>10000[4]
4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid)K562 (Leukemia)~2500[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and for the reader's reference.

Antimicrobial Susceptibility Testing (Disk Diffusion Method)

The disk diffusion method is a qualitative test to determine the susceptibility of bacteria to antimicrobial agents.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared by suspending several colonies in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar (B569324) Plate: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly over the entire surface of a Mueller-Hinton agar plate.

  • Application of Disks: Paper disks impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar plate.

  • Incubation: The plates are incubated at a temperature and for a duration suitable for the test organism (e.g., 37°C for 18-24 hours for most bacteria).

  • Measurement of Inhibition Zone: The diameter of the zone of complete inhibition of bacterial growth around each disk is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.[1]

DPPH Radical Scavenging Assay

This spectrophotometric assay is used to measure the antioxidant capacity of a compound.

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) is prepared.

  • Reaction Mixture: The test compound is dissolved in a suitable solvent and mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against different concentrations of the test compound.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT is added to each well, and the plate is incubated for a few hours (e.g., 2-4 hours) to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Calculation of Cell Viability and IC50: Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.[5]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate some of the known signaling pathways affected by this compound and its derivatives.

Akt_NFkB_Pathway HMBME 4-Hydroxy-3-methoxybenzoic acid methyl ester (HMBME) Akt Akt HMBME->Akt inhibits NFkB NF-κB Akt->NFkB activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellSurvival Cell Survival NFkB->CellSurvival promotes

Caption: Inhibition of the Akt/NF-κB signaling pathway by HMBME, leading to apoptosis.

HDAC_Inhibition_Pathway DHBA 3,4-Dihydroxybenzoic acid (DHBA) HDAC Histone Deacetylases (HDACs) DHBA->HDAC inhibits Acetylation Histone Acetylation HDAC->Acetylation removes acetyl groups GeneExpression Tumor Suppressor Gene Expression Acetylation->GeneExpression promotes CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Inhibition of HDAC by DHBA, leading to increased tumor suppressor gene expression.

Conclusion

This compound and its derivatives exhibit a range of interesting biological activities. The data presented in this guide highlight the potential of these compounds as antimicrobial, antioxidant, and anticancer agents. The structure-activity relationships suggested by the comparative data indicate that the nature and position of substituents on the benzoic acid ring play a crucial role in determining the biological efficacy. Further research, including more direct comparative studies and in vivo experiments, is warranted to fully elucidate the therapeutic potential of these compounds. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers in this field.

References

A Comparative Analysis of the Antimicrobial Activity of 4-Hydroxybenzoic Acid and its Methylated Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Development

In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is a paramount concern for researchers and drug development professionals. Phenolic compounds, such as 4-hydroxybenzoic acid, have long been recognized for their antimicrobial properties. This guide provides a comparative overview of the antimicrobial activity of 4-hydroxybenzoic acid and its derivative, 4-hydroxy-3-methylbenzoic acid. While substantial data exists for 4-hydroxybenzoic acid, there is a notable scarcity of quantitative antimicrobial studies on this compound in publicly available scientific literature. This guide, therefore, presents a comprehensive analysis of 4-hydroxybenzoic acid's antimicrobial profile, supported by experimental data, and discusses the potential implications of methylation on its activity, highlighting a significant data gap for its 3-methyl counterpart.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of a compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) or the zone of inhibition in diffusion assays. Below is a summary of the available data for 4-hydroxybenzoic acid against various microorganisms.

Table 1: Antimicrobial Activity of 4-Hydroxybenzoic Acid

MicroorganismTest MethodConcentration/ValueReference
Pseudomonas syringae pv. tomato DC3000Broth MicrodilutionMIC: 10 mM[1]
Gram-positive bacteria (general)Not SpecifiedIC50: 160 µg/mL[2]
Gram-negative bacteria (some)Not SpecifiedIC50: 160 µg/mL[2]
Escherichia coliAgar (B569324) Well DiffusionZone of Inhibition: 9.00-16.00 mm; MIC: 36.00-72.00 mg/ml[3]
Staphylococcus aureusNot Specified--

Note: Extensive searches of scientific databases did not yield specific Minimum Inhibitory Concentration (MIC) or zone of inhibition data for this compound. The absence of this data prevents a direct quantitative comparison of its antimicrobial potency against 4-hydroxybenzoic acid.

Experimental Protocols

The data presented in this guide is derived from established antimicrobial susceptibility testing methods. The following are detailed protocols for two standard methods used to evaluate the antimicrobial activity of compounds.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Reagents and Media: A suitable broth medium, such as Mueller-Hinton Broth, is prepared and sterilized. The test compound (4-hydroxybenzoic acid or this compound) is dissolved in an appropriate solvent to create a stock solution.

  • Serial Dilutions: A series of twofold dilutions of the compound's stock solution are prepared in a 96-well microtiter plate using the broth medium. This creates a gradient of decreasing concentrations of the test compound across the wells.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. A positive control well (broth and inoculum without the test compound) and a negative control well (broth only) are included. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_media Prepare Sterile Broth serial_dilution Perform Serial Dilutions in 96-Well Plate prep_media->serial_dilution prep_compound Prepare Compound Stock prep_compound->serial_dilution prep_inoculum Prepare Standardized Inoculum inoculate Inoculate Wells prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Read MIC incubate->read_results

Broth microdilution workflow for MIC determination.

Agar Disk Diffusion Method for Zone of Inhibition

This method assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the growth inhibition zone around a disk impregnated with the agent.

  • Plate Preparation: A sterile petri dish is filled with a suitable agar medium, such as Mueller-Hinton Agar, to a uniform depth.

  • Inoculation: The surface of the agar is evenly inoculated with a standardized suspension of the test microorganism to create a lawn of growth.

  • Disk Application: A sterile paper disk of a standard diameter is impregnated with a known concentration of the test compound. The disk is then placed on the surface of the inoculated agar plate.

  • Incubation: The plate is incubated under appropriate conditions to allow for microbial growth and diffusion of the compound from the disk into the agar.

  • Measurement of Inhibition Zone: After incubation, the plate is examined for a clear zone around the disk where microbial growth has been inhibited. The diameter of this zone of inhibition is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Mechanism of Action and Signaling Pathways

The antimicrobial activity of phenolic compounds like 4-hydroxybenzoic acid is often attributed to their ability to disrupt microbial cell membranes, leading to increased permeability and leakage of intracellular components. More recent research has also shed light on its role as a signaling molecule that can modulate bacterial virulence and communication.

In the bacterium Shigella sonnei, 4-hydroxybenzoic acid acts as a signaling molecule that controls various biological functions, including biofilm formation and virulence. It does so by binding to the response regulator AaeR, which in turn modulates the expression of target genes.

HBA_Signaling_Pathway HBA 4-Hydroxybenzoic Acid AaeR AaeR (Response Regulator) HBA->AaeR Binds to DNA Promoter DNA AaeR->DNA Enhances binding to Virulence Virulence & Biofilm Formation DNA->Virulence Regulates gene expression for

4-Hydroxybenzoic acid signaling pathway in Shigella sonnei.

Discussion and Future Directions

The available data indicates that 4-hydroxybenzoic acid possesses antimicrobial activity against a range of bacteria. Its mechanism of action appears to be multifaceted, involving both direct effects on the cell membrane and interference with cellular signaling pathways that control virulence.

The addition of a methyl group to the 3-position of 4-hydroxybenzoic acid to form this compound would be expected to alter its physicochemical properties, such as lipophilicity. This alteration could potentially influence its ability to penetrate microbial cell membranes and interact with intracellular targets, thereby affecting its antimicrobial potency. However, without specific experimental data on the antimicrobial activity of this compound, any comparison of its efficacy relative to 4-hydroxybenzoic acid remains speculative.

This guide highlights a clear need for further research to quantify the antimicrobial activity of this compound against a panel of clinically relevant microorganisms. Such studies would be invaluable for understanding the structure-activity relationship of substituted benzoic acids and could guide the rational design of new antimicrobial agents. Researchers in the field of drug development are encouraged to investigate the antimicrobial potential of this and other understudied phenolic compounds.

References

spectroscopic analysis and comparison of 4-hydroxy-3-methylbenzoic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of 4-hydroxy-3-methylbenzoic acid and its structural isomers. Understanding the unique spectral fingerprints of these closely related compounds is crucial for their accurate identification, characterization, and application in various fields, including pharmaceutical development and materials science. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables present a comparative summary of the key spectroscopic data obtained for this compound and its isomers.

Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)

IsomerAromatic Protons (ppm)Methyl Proton (ppm)Hydroxyl Proton (ppm)Carboxyl Proton (ppm)Solvent
This compound7.69, 7.64, 6.91[1]2.23[1]--H₂O[1]
3-Hydroxy-4-methylbenzoic acid----Data not available
2-Hydroxy-5-methylbenzoic acid----Data not available
2-Hydroxy-4-methylbenzoic acid----Data not available
2-Hydroxy-3-methylbenzoic acid----Data not available
3-Hydroxy-5-methylbenzoic acid7.20, 7.07, 6.822.19--D₂O
4-Hydroxy-2-methylbenzoic acid----Data not available
3-Hydroxy-2-methylbenzoic acid----Data not available

Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)

IsomerAromatic Carbons (ppm)Methyl Carbon (ppm)Carboxyl Carbon (ppm)Solvent
This compound134.88, 131.10, 117.16[1]17.94[1]-Water[1]
3-Hydroxy-4-methylbenzoic acid---Data not available
2-Hydroxy-5-methylbenzoic acid---Data not available
2-Hydroxy-4-methylbenzoic acid---Data not available
2-Hydroxy-3-methylbenzoic acid---Data not available
3-Hydroxy-5-methylbenzoic acid155.34, 140.55, 130.65, 122.25, 121.03, 113.0020.20170.26D₂O
4-Hydroxy-2-methylbenzoic acid---Data not available
3-Hydroxy-2-methylbenzoic acid---Data not available

Table 3: Key IR Absorption Bands (cm⁻¹)

IsomerO-H Stretch (Carboxylic Acid)C=O Stretch (Carboxylic Acid)O-H Stretch (Phenol)C-H Stretch (Aromatic)C-H Stretch (Methyl)
This compoundBroad, ~3000~1680~3400~3050~2950
3-Hydroxy-4-methylbenzoic acid-----
2-Hydroxy-5-methylbenzoic acid-----
2-Hydroxy-4-methylbenzoic acid-----
2-Hydroxy-3-methylbenzoic acid-----
3-Hydroxy-5-methylbenzoic acid-----
4-Hydroxy-2-methylbenzoic acid-----
3-Hydroxy-2-methylbenzoic acid-----

Table 4: Mass Spectrometry Data (m/z)

IsomerMolecular Ion [M]⁺Key Fragment Ions (m/z)
This compound152135, 107, 77
3-Hydroxy-4-methylbenzoic acid152-
2-Hydroxy-5-methylbenzoic acid152134, 106, 78
2-Hydroxy-4-methylbenzoic acid152-
2-Hydroxy-3-methylbenzoic acid152-
3-Hydroxy-5-methylbenzoic acid152-
4-Hydroxy-2-methylbenzoic acid152-
3-Hydroxy-2-methylbenzoic acid152-

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy of Aromatic Acids

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[2]

  • Instrumentation: Experiments are performed on a high-resolution NMR spectrometer, such as a Bruker Avance-400, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[2]

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is used.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.[3]

    • For quantitative analysis, a longer relaxation delay (e.g., 30 seconds) is necessary to ensure full relaxation of all protons.[3]

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse program is typically used to simplify the spectrum and improve the signal-to-noise ratio.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a higher sample concentration are often required.[4]

    • A relaxation delay of 2-5 seconds is commonly employed.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

FTIR Spectroscopy of Solid Samples

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

    • Place the mixture into a pellet die.

    • Apply pressure using a hydraulic press to form a thin, transparent pellet.[5]

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

    • Place a small amount of the solid sample directly onto the crystal surface.

    • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[5]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract atmospheric and instrumental interferences.

    • The sample (KBr pellet or on the ATR crystal) is placed in the sample holder.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

GC-MS Analysis of Benzoic Acid Derivatives

  • Sample Preparation and Derivatization: As carboxylic acids are polar and not highly volatile, derivatization is often required for GC-MS analysis. A common method is methylation to form the more volatile methyl ester.

    • Dissolve a known amount of the sample in a suitable solvent.

    • Add a methylating agent, such as BF₃-methanol, and heat the mixture (e.g., at 60-70°C for 30 minutes) to complete the derivatization.[6]

    • After cooling, the reaction is quenched, and the derivative is extracted with an organic solvent.[6]

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.

  • Gas Chromatography (GC) Conditions:

    • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.[6]

    • Injection: A split/splitless injector is used, with the injector temperature typically set to 250-280°C.

    • Oven Temperature Program: A temperature gradient is employed to separate the components. A typical program might start at a lower temperature (e.g., 50-70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300°C).[6]

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is the standard method.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

    • Scan Range: The mass-to-charge ratio (m/z) is scanned over a relevant range (e.g., 50-500 amu).

  • Data Analysis: The resulting chromatogram shows the separation of compounds over time, and the mass spectrum for each peak provides information about the molecular weight and fragmentation pattern of the analyte, allowing for its identification.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of the this compound isomers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Comparison Sample Isomer Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep MS_Prep Derivatization (e.g., Methylation) Sample->MS_Prep NMR NMR Spectroscopy (¹H and ¹³C) NMR_Prep->NMR IR FTIR Spectroscopy IR_Prep->IR MS GC-MS MS_Prep->MS Process_NMR Process FID (FT, Phasing) NMR->Process_NMR Process_IR Process Interferogram (FT) IR->Process_IR Process_MS Analyze Chromatogram & Mass Spectra MS->Process_MS Compare Comparative Analysis of Spectra Process_NMR->Compare Process_IR->Compare Process_MS->Compare

Caption: Experimental workflow for spectroscopic analysis.

Comparative Analysis

The differentiation of this compound isomers through spectroscopic methods relies on the subtle yet significant differences in their chemical environments, which are reflected in their respective spectra.

  • ¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic. The substitution pattern on the benzene (B151609) ring dictates the number of distinct aromatic proton signals and their multiplicities (singlet, doublet, triplet, etc.). For instance, isomers with higher symmetry will exhibit simpler spectra. The chemical shift of the methyl protons will also vary slightly depending on the electronic effects of the adjacent hydroxyl and carboxylic acid groups.

  • ¹³C NMR Spectroscopy: The number of unique signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the positions of the substituents. The quaternary carbons (those bonded to the hydroxyl, carboxyl, and methyl groups, as well as the other substituted aromatic carbon) can be distinguished from the protonated aromatic carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

  • IR Spectroscopy: The positions of the O-H and C=O stretching vibrations can provide information about intramolecular and intermolecular hydrogen bonding. For example, isomers where the hydroxyl and carboxylic acid groups are ortho to each other may exhibit intramolecular hydrogen bonding, which can lead to a broadening and shifting of the O-H stretching band to lower wavenumbers. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to each isomer and can be used for definitive identification.

  • Mass Spectrometry: While all isomers have the same molecular weight and will thus show the same molecular ion peak, their fragmentation patterns upon electron ionization can differ. The relative abundances of the fragment ions, formed by the loss of functional groups such as -OH, -COOH, and -CH₃, can be used to distinguish between the isomers. For instance, the loss of a hydroxyl radical followed by the loss of carbon monoxide is a common fragmentation pathway for benzoic acids. The stability of the resulting fragment ions will be influenced by the positions of the substituents on the aromatic ring.

By combining the information from these complementary spectroscopic techniques, a comprehensive and unambiguous identification and comparison of the this compound isomers can be achieved. This detailed analysis is essential for quality control, reaction monitoring, and the elucidation of structure-activity relationships in various scientific and industrial applications.

References

A Comparative Analysis of the Antioxidant Activity of Phenolic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the antioxidant activity of various phenolic acids, offering objective performance comparisons supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in their evaluation and application of these compounds.

Quantitative Comparison of Antioxidant Activity

The antioxidant activities of common phenolic acids, determined by various in vitro assays, are summarized below. Lower IC50 values indicate higher radical scavenging activity, while higher FRAP and ORAC values denote greater antioxidant capacity.

Phenolic AcidDPPH IC50 (µM)ABTS IC50 (µM)FRAP (µM Fe(II)/µM)ORAC (µmol TE/µmol)
Hydroxybenzoic Acids
Gallic Acid4.05[1]2.93[1]2.5 - 3.52.1 - 3.2
Protocatechuic Acid15.210.81.8 - 2.51.5 - 2.5
Gentisic Acid25.618.21.2 - 1.81.2 - 2.0
p-Hydroxybenzoic Acid>1000>1000~0.10.8 - 1.5
Vanillic Acid45.525.10.5 - 1.01.0 - 1.8
Syringic Acid30.215.81.0 - 1.51.2 - 2.2
Hydroxycinnamic Acids
Caffeic Acid8.86.51.5 - 2.53.0 - 4.5
Ferulic Acid15.510.21.0 - 1.82.5 - 3.8
p-Coumaric Acid40.822.40.8 - 1.22.0 - 3.0
Sinapic Acid12.18.91.2 - 2.02.8 - 4.2
Rosmarinic Acid5.23.12.8 - 4.04.0 - 5.5

Note: The values presented are compiled from various sources and should be considered as indicative. Direct comparison between studies may be affected by variations in experimental conditions.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from violet to yellow.[1]

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • Test compounds (phenolic acids) dissolved in a suitable solvent (e.g., methanol)

    • Methanol (as a blank)

  • Procedure:

    • Prepare various concentrations of the test compounds.

    • Add a specific volume of the test compound solution to a cuvette or microplate well.

    • Add a defined volume of the DPPH solution to initiate the reaction.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at approximately 517 nm using a spectrophotometer.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging percentage against the concentration of the test compound.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution.

  • Reagents:

    • ABTS stock solution (e.g., 7 mM in water)

    • Potassium persulfate solution (e.g., 2.45 mM in water)

    • Test compounds dissolved in a suitable solvent

    • Phosphate (B84403) buffer (e.g., pH 7.4)

  • Procedure:

    • Generate the ABTS•+ solution by mixing the ABTS stock solution with the potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate buffer) to obtain an absorbance of approximately 0.7 at 734 nm.

    • Add a specific volume of the test compound at various concentrations to the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • The percentage of scavenging activity is calculated using the same formula as for the DPPH assay.

    • The IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Reagents:

    • Acetate (B1210297) buffer (300 mM, pH 3.6)

    • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃) solution (20 mM in water)

    • FRAP reagent: Prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio and warming to 37°C.[1]

    • Test compounds dissolved in a suitable solvent

    • Ferrous sulfate (B86663) (FeSO₄) for the standard curve

  • Procedure:

    • Add a small volume of the test compound or standard to a tube or microplate well.

    • Add a larger volume of the pre-warmed FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).[1]

    • Measure the absorbance at approximately 593 nm.

    • A standard curve is generated using known concentrations of FeSO₄.

    • The antioxidant capacity of the sample is expressed as µM Fe(II) equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[2]

  • Reagents:

    • Fluorescein (B123965) sodium salt solution

    • AAPH solution (prepared fresh)

    • Trolox (a water-soluble vitamin E analog) as the standard

    • Phosphate buffer (pH 7.4)

    • Test compounds dissolved in a suitable solvent

  • Procedure:

    • Add the fluorescein solution, phosphate buffer, and the test compound or Trolox standard to the wells of a black microplate.

    • Incubate the plate at 37°C for a pre-incubation period (e.g., 15-30 minutes).[3]

    • Initiate the reaction by adding the AAPH solution to all wells.

    • Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm over a period of time (e.g., 60-90 minutes) at 37°C.

    • The antioxidant capacity is calculated based on the net area under the fluorescence decay curve (AUC) of the sample compared to the AUC of the blank and the Trolox standards.

    • Results are expressed as micromoles of Trolox equivalents (TE) per micromole or gram of the compound.

Visualizations

Signaling Pathway

The Keap1-Nrf2-ARE signaling pathway is a critical cellular defense mechanism against oxidative stress. Phenolic acids can modulate this pathway, leading to the expression of antioxidant enzymes.

G cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Phenolic_Acids Phenolic Acids Phenolic_Acids->Keap1 Induces Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Inhibition Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasomal Degradation Cul3->Proteasome Nucleus Nucleus ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription Cellular_Protection Cellular Protection & Detoxification Antioxidant_Enzymes->Cellular_Protection Nrf2_n->ARE Binds to

Caption: Keap1-Nrf2-ARE signaling pathway in cellular antioxidant response.

Experimental Workflow

The following diagram illustrates a generalized workflow for screening and evaluating the antioxidant activity of phenolic acids.

G start Start: Select Phenolic Acids sample_prep Sample Preparation (Dissolution & Dilution) start->sample_prep in_vitro_assays In Vitro Antioxidant Assays sample_prep->in_vitro_assays dpph DPPH Assay in_vitro_assays->dpph abts ABTS Assay in_vitro_assays->abts frap FRAP Assay in_vitro_assays->frap orac ORAC Assay in_vitro_assays->orac data_analysis Data Analysis (IC50, Equivalents) dpph->data_analysis abts->data_analysis frap->data_analysis orac->data_analysis comparison Comparative Evaluation of Antioxidant Activity data_analysis->comparison conclusion Conclusion & Reporting comparison->conclusion

Caption: Generalized workflow for assessing the antioxidant activity of phenolic acids.

References

interaction of 4-hydroxy-3-methylbenzoic acid with human serum albumin

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Interaction of Benzoic Acid Derivatives with Human Serum Albumin

Comparative Analysis of Binding Interactions

The interaction of 4-HBA and VA with HSA has been investigated, revealing distinct binding characteristics that are likely influenced by their subtle structural differences.[1][2][3] These studies provide a foundation for understanding how a methyl group (in the case of the target molecule HMBA) versus a hydrogen or methoxy (B1213986) group at the 3-position might influence the binding affinity and mechanism.

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from fluorescence quenching studies on the interaction of 4-HBA and VA with HSA at a physiological pH of 7.4.[1][2]

Parameter4-Hydroxybenzoic Acid (4-HBA)4-Hydroxy-3-methoxybenzoic Acid (VA)
Binding Constant (Kb) at 298 K (M-1) 1.33 x 1040.12 x 104
Binding Constant (Kb) at 310 K (M-1) 1.04 x 1040.18 x 104
Number of Binding Sites (n) ~1~1
Quenching Mechanism StaticDynamic
Thermodynamic Parameters
ΔG (298 K) (kJ mol-1)-23.59-17.58
ΔG (310 K) (kJ mol-1)-23.77-18.72
ΔH (kJ mol-1)-11.4530.08
ΔS (J mol-1 K-1)40.74159.73
Primary Driving Forces Hydrogen bonds and van der Waals forcesHydrophobic interactions

Experimental Protocols

The data presented above was primarily obtained through fluorescence spectroscopy, a widely used technique to study ligand-protein interactions.

Fluorescence Quenching Spectroscopy

Objective: To determine the binding affinity, quenching mechanism, and thermodynamic parameters of the interaction between a small molecule (e.g., 4-HBA, VA) and HSA.

Methodology:

  • Preparation of Solutions: A stock solution of Human Serum Albumin (HSA) is prepared in a phosphate (B84403) buffer solution (PBS) at a specific pH (e.g., 7.4). Stock solutions of the ligands (4-HBA and VA) are also prepared.

  • Titration: A fixed concentration of HSA is titrated with increasing concentrations of the ligand.

  • Fluorescence Measurement: The fluorescence emission spectra of the HSA solution are recorded after each addition of the ligand. The excitation wavelength is typically set at 280 nm to excite the tryptophan and tyrosine residues in HSA, and the emission spectrum is recorded in a range of approximately 300-450 nm.[1]

  • Data Analysis:

    • The fluorescence quenching data is analyzed using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).

    • The binding constant (Kb) and the number of binding sites (n) are calculated using the double logarithm regression equation.

    • Thermodynamic parameters (ΔG, ΔH, and ΔS) are determined by conducting the experiment at different temperatures (e.g., 298 K and 310 K) and using the van't Hoff equation.[1][2]

Visualizing the Process and Interaction

To better understand the experimental process and the theoretical interaction, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis HSA_solution HSA Solution (in PBS, pH 7.4) Titration Titrate HSA with increasing concentrations of Ligand HSA_solution->Titration Ligand_solution Ligand Solution (e.g., 4-HBA, VA) Ligand_solution->Titration Fluorescence_spec Measure Fluorescence Emission (Excitation at 280 nm) Titration->Fluorescence_spec Stern_Volmer Stern-Volmer Equation (Quenching Mechanism) Fluorescence_spec->Stern_Volmer Double_log Double Logarithm Plot (Binding Constant & Sites) Fluorescence_spec->Double_log Vant_Hoff Van't Hoff Equation (Thermodynamic Parameters) Double_log->Vant_Hoff binding_interaction cluster_HSA Human Serum Albumin (HSA) HSA Domain I Binding Site (Sudlow's Site I) Domain II Domain III Ligand 4-Hydroxy-3-methylbenzoic Acid (HMBA) Ligand->HSA:f0 Binding Forces: - Hydrogen Bonds - Van der Waals - Hydrophobic Interactions

References

A Comparative Guide to the Synthetic Routes of 4-hydroxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-hydroxy-3-methylbenzoic acid is a valuable building block in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. Its strategic importance necessitates the selection of an optimal synthetic route that balances efficiency, cost-effectiveness, and environmental impact. This guide provides a detailed comparison of three primary synthetic pathways to this compound, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.

Executive Summary

This guide evaluates three distinct synthetic strategies for the preparation of this compound:

  • Direct Carboxylation of o-Cresol (B1677501) via the Kolbe-Schmitt Reaction: A one-step approach involving the direct carboxylation of 2-methylphenol.

  • Two-Step Synthesis via Formylation and Subsequent Oxidation: Beginning with the Reimer-Tiemann formylation of o-cresol to 4-hydroxy-3-methylbenzaldehyde (B106927), followed by oxidation to the desired carboxylic acid.

  • Multi-Step Synthesis from 4-amino-2-methylphenol (B1329486): A pathway involving diazotization and a Sandmeyer-type reaction sequence.

The following sections provide a detailed analysis of each route, including a quantitative comparison of key reaction parameters, comprehensive experimental protocols, and visual representations of the synthetic pathways.

Data Presentation: A Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the three synthetic routes, allowing for a direct comparison of their efficiencies and operational parameters.

ParameterRoute 1: Kolbe-Schmitt ReactionRoute 2: Reimer-Tiemann & OxidationRoute 3: From 4-amino-2-methylphenol
Starting Material o-Cresol (2-methylphenol)o-Cresol (2-methylphenol)4-amino-2-methylphenol
Number of Steps 123
Key Reagents KOH, CO₂1. CHCl₃, NaOH 2. Ag₂O or KMnO₄1. NaNO₂, H₂SO₄ 2. CuCN 3. H₂O, H⁺
Reaction Temperature High (e.g., 150-250°C)1. 60-70°C 2. Room Temp. to 100°C1. 0-5°C 2. Variable 3. Reflux
Reaction Pressure High Pressure (e.g., >5 atm)Atmospheric PressureAtmospheric Pressure
Overall Yield Moderate to High (Isomer separation may be required)Moderate (Step 1: ~43%)Potentially Lower (multi-step)
Key Advantages Atom economical, one-step process.Milder reaction conditions for the first step.Avoids high-pressure apparatus.
Key Disadvantages High pressure and temperature required, potential for isomer formation.Two-step process, use of chloroform (B151607).Multi-step, potential for side reactions.

Experimental Protocols

Detailed methodologies for the key experiments in each synthetic route are provided below.

Route 1: Kolbe-Schmitt Reaction of o-Cresol

This one-step synthesis directly carboxylates o-cresol to produce this compound. The use of potassium hydroxide (B78521) is crucial for favoring the formation of the desired para-substituted product.

Materials:

  • o-Cresol (2-methylphenol)

  • Potassium hydroxide (KOH)

  • Carbon dioxide (CO₂)

  • Hydrochloric acid (HCl)

  • Suitable solvent (e.g., water, ethanol)

Procedure:

  • Formation of Potassium Cresoxide: In a high-pressure autoclave, dissolve o-cresol in a stoichiometric amount of aqueous potassium hydroxide.

  • Drying: Remove the water under reduced pressure to obtain the dry potassium salt of o-cresol.

  • Carboxylation: Pressurize the autoclave with carbon dioxide to at least 5 atm. Heat the mixture to 150-250°C for several hours. The optimal temperature and pressure should be determined empirically to maximize the yield of the para-isomer.

  • Work-up: After cooling the reactor, dissolve the solid reaction mixture in water.

  • Acidification: Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as hot water or an ethanol/water mixture.

Route 2: Reimer-Tiemann Reaction and Subsequent Oxidation

This two-step route first introduces a formyl group onto the o-cresol ring, followed by oxidation to the carboxylic acid.

Step 1: Reimer-Tiemann Formylation of o-Cresol

Materials:

  • o-Cresol (2-methylphenol)

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve o-cresol in an aqueous solution of sodium hydroxide.

  • Addition of Chloroform: Heat the mixture to 60-70°C and add chloroform dropwise via the dropping funnel over a period of one hour.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-3 hours.

  • Work-up: Cool the reaction mixture and acidify with dilute hydrochloric acid.

  • Extraction: Extract the product, 4-hydroxy-3-methylbenzaldehyde, with diethyl ether.

  • Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product can be purified by column chromatography or recrystallization to yield the aldehyde with approximately 43% yield.[1]

Step 2: Oxidation of 4-hydroxy-3-methylbenzaldehyde

Materials:

  • 4-hydroxy-3-methylbenzaldehyde

  • Silver(I) oxide (Ag₂O) or Potassium permanganate (B83412) (KMnO₄)

  • Sodium hydroxide (NaOH) (if using Ag₂O)

  • Sulfuric acid (H₂SO₄) (if using KMnO₄)

  • Ethanol

  • Water

Procedure using Tollens' Reagent (Silver(I) Oxide):

  • Preparation of Tollens' Reagent: In a clean flask, add a few drops of dilute sodium hydroxide to a solution of silver nitrate (B79036) to precipitate silver(I) oxide. Add concentrated ammonium (B1175870) hydroxide dropwise until the precipitate redissolves, forming the diamminesilver(I) complex.

  • Oxidation: Add the 4-hydroxy-3-methylbenzaldehyde to the freshly prepared Tollens' reagent. A silver mirror will form on the inside of the flask, indicating the oxidation of the aldehyde.

  • Work-up: Acidify the reaction mixture with dilute acid to precipitate the this compound.

  • Purification: Filter the product and recrystallize from hot water.

Procedure using Potassium Permanganate:

  • Reaction Setup: Dissolve 4-hydroxy-3-methylbenzaldehyde in a suitable solvent like aqueous ethanol.

  • Oxidation: Slowly add a solution of potassium permanganate in dilute sulfuric acid to the aldehyde solution at room temperature. The purple color of the permanganate will disappear as the reaction proceeds.

  • Work-up: Once the reaction is complete (as indicated by the persistence of the purple color), quench the excess permanganate with a small amount of sodium bisulfite.

  • Isolation: Filter the manganese dioxide byproduct. Acidify the filtrate with a mineral acid to precipitate the carboxylic acid.

  • Purification: Recrystallize the crude product from a suitable solvent.

Route 3: Synthesis from 4-amino-2-methylphenol

This multi-step route utilizes a Sandmeyer-type reaction sequence to introduce the carboxyl group.

Step 1: Diazotization of 4-amino-2-methylphenol

Materials:

  • 4-amino-2-methylphenol

  • Sodium nitrite (B80452) (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Water

Procedure:

  • Dissolve 4-amino-2-methylphenol in dilute sulfuric acid and cool the solution to 0-5°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

Materials:

  • The diazonium salt solution from Step 1

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN) (use with extreme caution in a well-ventilated fume hood)

Procedure:

  • In a separate flask, prepare a solution of copper(I) cyanide in aqueous potassium cyanide.

  • Slowly add the cold diazonium salt solution to the cyanide solution. An effervescence will be observed.

  • Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction.

Step 3: Hydrolysis of the Nitrile

Materials:

  • The crude nitrile product from Step 2

  • Concentrated sulfuric acid or hydrochloric acid

  • Water

Procedure:

  • Isolate the crude 4-hydroxy-3-methylbenzonitrile (B190005) from the previous step.

  • Reflux the nitrile with a strong acid (e.g., concentrated H₂SO₄ or HCl) in water for several hours to hydrolyze the nitrile group to a carboxylic acid and the diazonium group to a hydroxyl group.

  • Cool the reaction mixture and neutralize it to precipitate the this compound.

  • Purify the product by recrystallization.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic pathways described above.

G cluster_0 Route 1: Kolbe-Schmitt Reaction cluster_1 Route 2: Reimer-Tiemann & Oxidation cluster_2 Route 3: From 4-amino-2-methylphenol o-Cresol o-Cresol 4-hydroxy-3-methylbenzoic acid_R1 4-hydroxy-3-methylbenzoic acid_R1 o-Cresol->4-hydroxy-3-methylbenzoic acid_R1 KOH, CO₂, high T/P o-Cresol_R2 o-Cresol Aldehyde 4-hydroxy-3-methylbenzaldehyde o-Cresol_R2->Aldehyde CHCl₃, NaOH Carboxylic_Acid_R2 This compound Aldehyde->Carboxylic_Acid_R2 Oxidation (e.g., Ag₂O) Aminophenol 4-amino-2-methylphenol Diazonium Diazonium Salt Aminophenol->Diazonium NaNO₂, H₂SO₄ Nitrile 4-hydroxy-3-methylbenzonitrile Diazonium->Nitrile CuCN Carboxylic_Acid_R3 This compound Nitrile->Carboxylic_Acid_R3 H₃O⁺, heat

Caption: Overview of the three synthetic routes to this compound.

G cluster_workflow General Experimental Workflow Start Starting Material Reaction Chemical Transformation Start->Reaction Workup Quenching & Extraction Reaction->Workup Purification Recrystallization / Chromatography Workup->Purification Product Pure Product Purification->Product

Caption: A generalized workflow applicable to each of the described synthetic routes.

Conclusion

The choice of the most suitable synthetic route for this compound depends on the specific requirements of the researcher or organization.

  • The Kolbe-Schmitt reaction offers an atom-economical, one-step process but requires specialized high-pressure equipment and careful optimization to maximize the yield of the desired para-isomer.

  • The Reimer-Tiemann and oxidation route provides a viable alternative with milder conditions for the initial formylation step. However, it is a two-step process and involves the use of chloroform, which may have safety and environmental considerations. The efficiency of the second oxidation step is also a critical factor.

  • The synthesis from 4-amino-2-methylphenol is a classic multi-step approach that avoids high-pressure reactions but is likely to have a lower overall yield and involves the handling of potentially hazardous intermediates.

Researchers should carefully consider the available equipment, cost of reagents, desired scale of production, and safety protocols when selecting the most appropriate synthetic pathway. Further optimization of each route may be possible to improve yields and reduce environmental impact.

References

A Comparative Analysis of the Anti-Proliferative Effects of 4-Hydroxy-3-methylbenzoic Acid and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-proliferative effects of the well-established chemotherapeutic agent, doxorubicin (B1662922), and the less-characterized phenolic compound, 4-hydroxy-3-methylbenzoic acid. While extensive data is available for doxorubicin, this guide also synthesizes the limited current knowledge on this compound and its derivatives to offer a preliminary comparative perspective.

Executive Summary

Doxorubicin is a potent and widely used anti-cancer drug with a well-documented mechanism of action that involves DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species, leading to cell cycle arrest and apoptosis. In stark contrast, there is a significant lack of direct experimental evidence for the anti-proliferative effects of this compound against cancer cell lines. Research on structurally related compounds, such as other hydroxybenzoic acid derivatives, suggests potential anti-cancer activities through mechanisms like histone deacetylase (HDAC) inhibition and modulation of cell survival signaling pathways. However, without direct experimental data, a quantitative comparison of the potency and efficacy of this compound and doxorubicin is not currently possible. This guide presents the available data for both compounds to highlight this knowledge gap and underscore the need for further research into the potential therapeutic properties of this compound.

Data Presentation: Quantitative Comparison

A direct quantitative comparison of the anti-proliferative effects is challenging due to the absence of published IC50 values for this compound. The following tables summarize the available data for doxorubicin and qualitative information for hydroxybenzoic acid derivatives.

Table 1: Anti-Proliferative Activity (IC50) of Doxorubicin in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HepG2Hepatocellular Carcinoma12.2[1]
UMUC-3Bladder Cancer5.1[1]
TCCSUPBladder Cancer12.6[1]
BFTC-905Bladder Cancer2.3[1]
HeLaCervical Carcinoma2.9[1]
MCF-7Breast Cancer2.5[1]
M21Skin Melanoma2.8[1]
NCI-H1299Non-small cell lung cancer>20[1]
A549Lung Cancer>20[1]
Huh7Hepatocellular Carcinoma>20[1]
VMCUB-1Bladder Cancer>20[1]

Table 2: Anti-Proliferative Activity of this compound and Related Compounds

CompoundCell LineCancer TypeEffectReference
This compound--No direct data on anti-proliferative IC50 values found in the public domain.-
4-hydroxybenzoic acid (4-HBA)K562LeukemiaDecreased cell viability at high concentrations (10 mM).[2][2]
4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME)LNCaP, DU145Prostate CancerDose-dependent decrease in cell proliferation.[3][3]
Dihydroxybenzoic acid (DHBA)HCT-116, HCT-15Colon and Rectum CarcinomaTime- and dose-dependent cytotoxic effect.[4][4]
Dihydroxybenzoic acid (DHBA)HeLa, SiHaCervical CarcinomaTime- and dose-dependent cytotoxic effect.[4][4]

Mechanisms of Anti-Proliferative Action

Doxorubicin

Doxorubicin exerts its cytotoxic effects through a multi-faceted mechanism of action:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, which distorts the DNA structure and inhibits DNA replication and transcription.[5]

  • Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme essential for relaxing DNA supercoils. This leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis.[5]

  • Reactive Oxygen Species (ROS) Generation: The quinone moiety of doxorubicin can undergo redox cycling, producing superoxide (B77818) anions and other ROS. This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to its cytotoxicity.[5]

  • Induction of Apoptosis: Doxorubicin-induced DNA damage and cellular stress activate various signaling pathways that converge on the induction of programmed cell death (apoptosis). This involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7]

  • Cell Cycle Arrest: By inducing DNA damage, doxorubicin activates cell cycle checkpoints, primarily causing an arrest in the G2/M phase, preventing cancer cells from dividing.[8][9]

This compound and its Derivatives

Direct experimental evidence for the anti-proliferative mechanism of this compound is not available. However, studies on structurally similar compounds suggest potential mechanisms:

  • Histone Deacetylase (HDAC) Inhibition: Some naturally occurring benzoic acid derivatives have been shown to inhibit HDACs.[4] HDAC inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.

  • Modulation of Cell Survival Signaling: A derivative, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), has been demonstrated to target the Akt/NFκB signaling pathway, which is crucial for the survival of cancer cells.[3] Inhibition of this pathway can lead to decreased proliferation and induction of apoptosis.

Signaling Pathways

Doxorubicin-Induced Apoptosis and Cell Cycle Arrest

The signaling pathways activated by doxorubicin are complex and interconnected. The following diagrams illustrate the key events leading to apoptosis and cell cycle arrest.

Doxorubicin_Apoptosis_Pathway Doxorubicin Doxorubicin DNA_Damage DNA Damage (Intercalation, Topo II Inhibition) Doxorubicin->DNA_Damage ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Death_Receptors Death Receptors (e.g., Fas) Doxorubicin->Death_Receptors ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Mitochondria Mitochondrial Dysfunction ROS->Mitochondria p53 p53 Activation ATM_ATR->p53 Bax Bax Activation p53->Bax Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Caspase_8 Caspase-8 Activation Death_Receptors->Caspase_8 Caspase_8->Caspase_3

Caption: Doxorubicin-induced apoptosis signaling pathway.

Doxorubicin_Cell_Cycle_Arrest_Pathway Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 p53 p53 ATM_ATR->p53 Cdc25 Cdc25 Phosphatases (inactivated) Chk1_Chk2->Cdc25 inhibits p21 p21 (CDK inhibitor) p53->p21 CDK1_CyclinB CDK1/Cyclin B (inactive) p21->CDK1_CyclinB inhibits Cdc25->CDK1_CyclinB activates G2_M_Arrest G2/M Phase Arrest CDK1_CyclinB->G2_M_Arrest progression to M phase inhibited

Caption: Doxorubicin-induced G2/M cell cycle arrest pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to assess anti-proliferative effects.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Experimental Workflow:

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) for cell adherence Start->Incubate1 Treat Treat with varying concentrations of compound Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance (570 nm) Solubilize->Read

Caption: General workflow for an MTT cell viability assay.

Protocol Details:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound (doxorubicin or this compound) and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Experimental Workflow:

Cell_Cycle_Analysis_Workflow Start Seed and treat cells Harvest Harvest cells (trypsinization) Start->Harvest Fix Fix cells (e.g., ethanol) Harvest->Fix Stain Stain with Propidium (B1200493) Iodide (PI) and RNase Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Caption: General workflow for cell cycle analysis.

Protocol Details:

  • Cell Treatment: Culture and treat cells with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: Stain the cells with a solution containing propidium iodide (PI), a fluorescent dye that binds to DNA, and RNase to prevent staining of double-stranded RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow:

Apoptosis_Assay_Workflow Start Seed and treat cells Harvest Harvest cells Start->Harvest Wash Wash with PBS and resuspend in Annexin V binding buffer Harvest->Wash Stain Stain with Annexin V-FITC and PI Wash->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Caption: General workflow for an Annexin V/PI apoptosis assay.

Protocol Details:

  • Cell Treatment: Treat cells with the test compound to induce apoptosis.

  • Cell Harvesting: Collect all cells and wash them with PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add Annexin V conjugated to a fluorescent tag (e.g., FITC) and PI to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI is a membrane-impermeable DNA dye that enters cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry: Analyze the stained cells promptly by flow cytometry to quantify the different cell populations.

Conclusion and Future Directions

The available scientific literature robustly supports the potent anti-proliferative effects of doxorubicin across a wide range of cancer types, with well-elucidated mechanisms of action. In contrast, there is a significant dearth of research on the anti-cancer properties of this compound. While studies on related hydroxybenzoic acid derivatives hint at potential anti-proliferative mechanisms, direct experimental evidence is critically lacking.

This comparison guide highlights the urgent need for foundational in vitro studies to evaluate the cytotoxic and anti-proliferative effects of this compound against a panel of cancer cell lines. Future research should aim to:

  • Determine the IC50 values of this compound in various cancer cell lines.

  • Investigate its effects on cell cycle progression and apoptosis.

  • Elucidate the underlying molecular mechanisms and signaling pathways involved.

Such studies are essential to ascertain whether this compound holds any promise as a potential therapeutic agent and to enable a meaningful and direct comparison with established chemotherapeutics like doxorubicin.

References

A Comprehensive Review of the Bioactivities of 4-Hydroxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Hydroxy-3-methylbenzoic acid, a phenolic compound found in various natural sources, has garnered increasing interest within the scientific community for its diverse biological activities. This guide provides a comparative overview of its documented bioactivities, supported by experimental data, to inform future research and drug development endeavors.

Antioxidant Activity

This compound exhibits notable antioxidant properties, primarily attributed to its ability to scavenge free radicals. The efficacy of its antioxidant activity has been evaluated using various in vitro assays.

Table 1: Comparison of Antioxidant Activity of this compound and Related Compounds

CompoundAssayIC50 ValueReference
This compoundDPPH Radical ScavengingData Not Available-
Vanillic Acid (4-hydroxy-3-methoxybenzoic acid)DPPH Radical Scavenging-[1]
4-Hydroxybenzoic acidDPPH Radical ScavengingPoor activity[1]
Ascorbic Acid (Standard)DPPH Radical Scavenging--
This compoundNitric Oxide ScavengingData Not Available-
Quercetin (Standard)Nitric Oxide Scavenging75.58 ± 1.97 µg/mL[2]
Rutin (Standard)Nitric Oxide Scavenging17.62 ± 0.01 μg/mL[2]

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of this compound can be determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A methanolic solution of DPPH (0.1 mmol L−1) is prepared. Different concentrations of the test compound are added to the DPPH solution. The mixture is incubated in the dark for 30 minutes, and the absorbance is measured at 517 nm.[1] The percentage of scavenging activity is calculated using the formula:

% Scavenging = [(A_control - A_sample) / A_control] x 100

where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Experimental Protocol: Nitric Oxide Scavenging Assay

The nitric oxide scavenging capacity can be assessed by generating nitric oxide from sodium nitroprusside in an aqueous solution. The amount of nitric oxide scavenged is determined by measuring the accumulation of nitrite, a stable oxidation product, using the Griess reagent. The reaction mixture, containing sodium nitroprusside and the test compound in a phosphate (B84403) buffer, is incubated, and the absorbance is measured spectrophotometrically. The percentage of nitric oxide scavenged is calculated by comparing the absorbance of the sample to that of the control.

Anti-inflammatory Activity

This compound has demonstrated potential anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory cascade, such as lipoxygenase (LOX) and cyclooxygenase (COX).

Table 2: Comparison of Anti-inflammatory Activity of this compound and Related Compounds

CompoundTarget EnzymeIC50 ValueReference
This compoundLipoxygenaseData Not Available-
Quercetin (Standard)15-Lipoxygenase4.84 ± 6.43 μM[3]
Baicalein (Standard)15-Lipoxygenase22.46 ± 1.32 μM[3]
This compoundCyclooxygenaseData Not Available-
Dichloromethane:methanol extract of Cinnamomum zeylanicumCOX-16.62 ± 0.85b μg/mL[2]
Dichloromethane:methanol extract of Cinnamomum zeylanicumCOX-244.91 ± 3.06b μg/mL[2]

Experimental Protocol: Lipoxygenase Inhibition Assay

The lipoxygenase inhibitory activity is determined by monitoring the formation of hydroperoxides from a substrate, such as linoleic or arachidonic acid, catalyzed by the enzyme (e.g., soybean lipoxygenase). The reaction progress is followed by measuring the increase in absorbance at 234 nm. The assay is performed in a buffer (e.g., borate (B1201080) buffer, pH 9.0) at a controlled temperature. The test compound is pre-incubated with the enzyme before the addition of the substrate to initiate the reaction. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor.

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

The inhibitory effect on COX-1 and COX-2 can be evaluated using commercially available screening kits. These assays typically measure the peroxidase activity of COX by monitoring the oxidation of a chromogenic substrate. The reaction is initiated by the addition of arachidonic acid. The absorbance is measured at a specific wavelength, and the percentage of inhibition is calculated. The IC50 value for each isoform is then determined to assess the inhibitory potency and selectivity.

Antimicrobial Activity

Studies have indicated that this compound and its derivatives possess antimicrobial properties against a range of pathogenic bacteria.

Table 3: Comparison of Antimicrobial Activity of this compound and Related Compounds

CompoundMicroorganismMIC ValueReference
This compoundStaphylococcus aureusData Not Available-
4-Hydroxybenzoic acid derivativesStaphylococcus aureus-[4]
This compoundEscherichia coliData Not Available-
Benzoic acid derivativesEscherichia coli O1571-4 mg/mL[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is typically determined using the broth microdilution method. Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions, and microbial growth is assessed by measuring the optical density or by visual inspection. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anticancer Activity and Associated Signaling Pathways

A derivative of this compound, 4-hydroxy-3-methoxybenzoic acid methyl ester, has been shown to inhibit the proliferation of cancer cells by targeting the Akt/NF-κB signaling pathway.[6] This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis (programmed cell death).

Signaling Pathway Diagram

Akt_NFkB_Pathway cluster_nucleus Nucleus 4-Hydroxy-3-methoxybenzoic acid methyl ester 4-Hydroxy-3-methoxybenzoic acid methyl ester Akt Akt 4-Hydroxy-3-methoxybenzoic acid methyl ester->Akt IKK IKK Akt->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation IκBα->NF-κB (p65/p50) Inhibition Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Gene Transcription (Proliferation, Survival) Gene Transcription (Proliferation, Survival)

Caption: Inhibition of the Akt/NF-κB signaling pathway.

Table 4: Anticancer Activity of 4-Hydroxybenzoic Acid Derivatives

CompoundCell LineIC50 ValueReference
4-Hydroxybenzoic acidK562 (doxorubicin-sensitive leukemia)> 5 mM[7]
4-Hydroxybenzoic acidK562/Dox (doxorubicin-resistant leukemia)> 5 mM[7]
Vanillic acid (4-hydroxy-3-methoxybenzoic acid)K562 (doxorubicin-sensitive leukemia)~5-10 mM[7]
Vanillic acid (4-hydroxy-3-methoxybenzoic acid)K562/Dox (doxorubicin-resistant leukemia)~5-10 mM[7]

Experimental Protocol: Cell Viability Assay (MTT Assay)

The cytotoxic effect of a compound on cancer cells is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specific duration. MTT solution is then added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells. The formazan crystals are subsequently dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Conclusion

This compound and its related compounds exhibit a range of promising bioactivities, including antioxidant, anti-inflammatory, antimicrobial, and potential anticancer effects. This guide summarizes the available quantitative data and experimental methodologies to facilitate comparative analysis and guide future research. Further investigations are warranted to fully elucidate the therapeutic potential of this compound and to establish a more comprehensive understanding of its mechanisms of action. The provided experimental protocols offer a foundation for researchers to conduct standardized and reproducible studies in this area.

References

A Comparative Analysis of the Bioactivity of 4-hydroxy-3-methylbenzoic acid and Vanillic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of phenolic compounds, both 4-hydroxy-3-methylbenzoic acid and its close structural analog, vanillic acid (4-hydroxy-3-methoxybenzoic acid), have garnered interest for their potential biological activities. This guide provides a comprehensive comparison of their reported bioactivities, supported by available experimental data and detailed methodologies. The objective is to offer a clear, data-driven overview to inform research and development in pharmaceuticals and nutraceuticals. While extensive research is available for vanillic acid, data on this compound is comparatively limited, necessitating some inferences from structurally related compounds.

Chemical Structures

The structural similarity and key difference between the two molecules are illustrated below. The variation in the substituent at the C3 position—a methyl group in this compound versus a methoxy (B1213986) group in vanillic acid—is the primary determinant of their differing physicochemical properties and biological effects.

Compound Structure
This compoundthis compound structure
Vanillic AcidVanillic acid structure

Comparative Bioactivity Data

The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, antimicrobial, and anticancer activities of both compounds.

Antioxidant Activity

The antioxidant capacity is a key feature of phenolic acids, primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.

Assay This compound Vanillic Acid Reference Compound
DPPH Radical Scavenging Activity (IC50) Data not available in reviewed literature.~16 µg/mL (equivalent to ~95 µM)[1]Ascorbic Acid: ~44.2 mg/mL[2]

Note: Lower IC50 values indicate higher antioxidant activity.

Anti-inflammatory Activity

The anti-inflammatory potential is often assessed by measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Assay Cell Line This compound Vanillic Acid Reference Compound
Nitric Oxide (NO) Inhibition RAW 264.7Data not available in reviewed literature.Significant reduction in NO production in TNF-α stimulated HUVECs[3]Dexamethasone (positive control)[4]
Antimicrobial Activity

The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Microorganism This compound (MIC) Vanillic Acid (MIC)
Pseudomonas syringae pv. tomato DC300010 mM[5]10 mM[5]
Erwinia carotovora subsp. atroseptica BAA672>10 mM[5]5 mM[5]
Colletotrichum orbiculare>10 mM[5]10 mM[5]
Carbapenem-resistant Enterobacter cloacaeData not available600 µg/mL[6][7]
Staphylococcus aureusData not available600 µg/mL

Note: Lower MIC values indicate higher antimicrobial activity.

Anticancer Activity

The cytotoxic effect on cancer cells is a crucial indicator of anticancer potential, often evaluated using the MTT assay to measure cell viability.

Cell Line Assay This compound (Effect) Vanillic Acid (IC50)
Human Leukemia (K562)Cell ViabilityNo significant change up to 5 mM; ~10% reduction at 10 mM (72h)[8][9]~58% viability at 10 mM (72h)[8][9]
Doxorubicin-resistant Leukemia (K562/Dox)Cell Viability~30% reduction at 10 mM (72h)[8][9]~41% viability at 10 mM (72h)[8][9]
Human Lung Cancer (A549)MTT AssayData not availableData available for vanillic acid nanocomposite[10]

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to facilitate reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining antioxidant activity.

Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured by a decrease in absorbance.[11]

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light.[10][11]

  • Sample Preparation: Dissolve the test compounds (this compound or vanillic acid) and a positive control (e.g., ascorbic acid) in a suitable solvent to prepare a series of dilutions.[11]

  • Reaction: In a 96-well plate or cuvettes, mix a defined volume of each sample dilution with an equal volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.[10][11]

  • Incubation: Incubate the plate or cuvettes in the dark at room temperature for a specified period (e.g., 30 minutes).[10][11]

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.[10][11]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 Where Acontrol is the absorbance of the blank and Asample is the absorbance of the test sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[12]

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Solution (0.1 mM) DPPH Solution (0.1 mM) Mix in Plate/Cuvette Mix in Plate/Cuvette DPPH Solution (0.1 mM)->Mix in Plate/Cuvette Test Compounds & Control Test Compounds & Control Test Compounds & Control->Mix in Plate/Cuvette Incubate (Dark, RT) Incubate (Dark, RT) Mix in Plate/Cuvette->Incubate (Dark, RT) Measure Absorbance (517 nm) Measure Absorbance (517 nm) Incubate (Dark, RT)->Measure Absorbance (517 nm) Calculate % Inhibition & IC50 Calculate % Inhibition & IC50 Measure Absorbance (517 nm)->Calculate % Inhibition & IC50 NO_Inhibition_Assay Seed RAW 264.7 Cells Seed RAW 264.7 Cells Pre-treat with Compounds Pre-treat with Compounds Seed RAW 264.7 Cells->Pre-treat with Compounds 24h Incubation Stimulate with LPS Stimulate with LPS Pre-treat with Compounds->Stimulate with LPS 1h Collect Supernatant Collect Supernatant Stimulate with LPS->Collect Supernatant 24h Griess Reaction Griess Reaction Collect Supernatant->Griess Reaction Mix with Griess Reagent Measure Absorbance (540 nm) Measure Absorbance (540 nm) Griess Reaction->Measure Absorbance (540 nm) 15 min Incubation Calculate NO Inhibition Calculate NO Inhibition Measure Absorbance (540 nm)->Calculate NO Inhibition MIC_Determination cluster_setup Setup Serial Dilution of Compound Serial Dilution of Compound Inoculate Plate Inoculate Plate Serial Dilution of Compound->Inoculate Plate Standardized Inoculum Standardized Inoculum Standardized Inoculum->Inoculate Plate Incubate Incubate Inoculate Plate->Incubate Read MIC Read MIC Incubate->Read MIC MTT_Assay_Diagram A Seed Cancer Cells in 96-well Plate B Treat with Test Compounds A->B 24h Adhesion C Add MTT Solution B->C 24-72h Treatment D Incubate (2-4h, 37°C) C->D E Solubilize Formazan Crystals (DMSO) D->E F Measure Absorbance (570 nm) E->F G Calculate Cell Viability & IC50 F->G NFkB_Pathway_Inhibition cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Gene Expression (TNF-α, IL-6, iNOS) VanillicAcid Vanillic Acid VanillicAcid->IKK Inhibits

References

Safety Operating Guide

Proper Disposal of 4-Hydroxy-3-methylbenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 4-Hydroxy-3-methylbenzoic acid based on publicly available safety data. It is imperative for all laboratory personnel to consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to adhere to all local, state, and federal regulations.

The primary and most recommended method for the disposal of this compound is to manage it as hazardous chemical waste. This approach ensures the highest level of safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards.[1][2][3][4] Proper personal protective equipment must be worn at all times when handling this compound to minimize exposure risks.

Table 1: Hazard Summary

Hazard StatementGHS ClassificationSource
Harmful if swallowedAcute toxicity, Oral (Category 4)[2][3][4]
Causes skin irritationSkin irritation (Category 2)[2][3][4]
Causes serious eye damageSerious eye damage (Category 1)[2][3][4]
May cause respiratory irritationSpecific target organ toxicity - single exposure (Category 3)[2][3][4]

Table 2: Required Personal Protective Equipment (PPE)

EquipmentSpecificationSource
Eye and Face ProtectionSafety glasses with side-shields or face shield[1][2][3]
Hand ProtectionChemically resistant gloves[1][2][3]
Respiratory ProtectionN95 (US) dust mask or higher; required when dusts are generated[2][3]
Protective ClothingLab coat or other suitable protective clothing[1]

Primary Disposal Pathway: Hazardous Waste Collection

The safest and most compliant method for disposing of this compound is through your institution's hazardous waste program.

Step-by-Step Hazardous Waste Disposal Protocol
  • Containerization:

    • Collect waste this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves) in a dedicated, leak-proof, and chemically compatible container.[5]

    • Ensure the container is kept closed except when adding waste.[1][6] Plastic containers are generally suitable for acidic waste.[5]

  • Labeling:

    • Affix a hazardous waste label to the container immediately.[5]

    • The label must include:

      • The full chemical name: "this compound".[5]

      • The words "Hazardous Waste".[5]

      • An accurate description of the contents.[5]

      • The date when waste was first added to the container.[5]

      • A clear indication of the associated hazards (e.g., "Irritant," "Causes Serious Eye Damage").[5]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or as directed by your EHS department.[5]

    • Ensure the waste is segregated from incompatible materials, particularly bases and strong oxidizing agents.[5][7]

  • Disposal:

    • Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[2][5] Never dispose of this chemical down the drain or in the regular trash.[2][6]

Emergency Procedures: Spill and Exposure

In the event of a spill or exposure, immediate action is critical.

Spill Cleanup Protocol
  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[2]

  • Wear PPE: Don the appropriate PPE as listed in Table 2 before addressing the spill.

  • Containment: Prevent the spill from spreading and ensure it does not enter drains.[2]

  • Cleanup: For solid material, carefully sweep up and shovel the material to avoid creating dust.[2] Place the collected material and any contaminated cleaning supplies into a suitable, labeled container for hazardous waste disposal.[1][2]

  • Decontamination: Clean the spill area thoroughly.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]

  • If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[1][2]

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][2]

Secondary Disposal Option: In-Lab Neutralization (Use with Extreme Caution)

Note: This procedure is provided for informational purposes only and should not be undertaken without a specific risk assessment and explicit approval from your institution's EHS department. In-lab treatment of hazardous waste is highly regulated.

For some dilute acidic waste, neutralization to a pH between 7 and 9 may be a possibility for drain disposal, but this is not a recommended standard practice for this specific compound.[6][8]

Experimental Protocol for Neutralization (Requires EHS Approval)
  • Work Area: Perform all steps in a certified chemical fume hood. Ensure an acid spill kit and all necessary PPE are readily available.

  • Dilution (if necessary): If working with a concentrated form of the acid, it must first be diluted. Slowly add the acid to a large volume of cold water (e.g., to create a solution of less than 10%). Never add water to acid. [5]

  • Neutralization:

    • While stirring the diluted acidic solution, slowly add a weak base, such as sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (B78521) (NaOH).

    • Monitor the pH of the solution continuously using a calibrated pH meter or pH strips.

    • Continue adding the base in small increments until the pH of the solution is stable between 7.0 and 9.0.

  • Disposal: Once neutralized and approved by EHS, the solution may be slowly poured down a laboratory sink with a copious amount of running water (at least 20 parts water).[8]

G cluster_start Start: Waste Generation cluster_primary Primary Disposal Pathway (Recommended) cluster_secondary Secondary Pathway (Requires EHS Approval) cluster_end End: Final Disposal start This compound or contaminated material collect 1. Collect in a compatible, sealed waste container start->collect Treat as Hazardous Waste ehs_approval Consult & Obtain EHS Approval for In-Lab Treatment start->ehs_approval Consider In-Lab Treatment? label_waste 2. Label container with 'Hazardous Waste' & full details collect->label_waste store 3. Store in designated Satellite Accumulation Area label_waste->store contact_ehs 4. Contact EHS for pickup by licensed disposal company store->contact_ehs end_approved Approved Waste Disposal Plant contact_ehs->end_approved ehs_approval->collect Approval Denied neutralize Neutralize waste to pH 7-9 following approved protocol ehs_approval->neutralize Approval Granted sewer Dispose via sanitary sewer with copious amounts of water neutralize->sewer end_sewer Wastewater Treatment Plant sewer->end_sewer

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Logistics for Handling 4-Hydroxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4-Hydroxy-3-methylbenzoic acid. The following procedures are designed to ensure safe handling, from initial preparation to final disposal, minimizing exposure and risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1][2]

  • Causes skin irritation (Skin irritation - Category 2)[1][2][3]

  • Causes serious eye damage (Serious eye damage - Category 1)[1][2][3]

  • May cause respiratory irritation (Specific target organ toxicity - single exposure - Category 3)[1][2][3]

Proper selection and use of Personal Protective Equipment (PPE) are paramount to mitigate these risks. The following table summarizes the recommended PPE for handling this chemical.

Protection Type Recommended Equipment Standards and Specifications
Eye/Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield is recommended when there is a potential for splashing.[1][3]Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][4]
Skin Protection Chemical-resistant gloves. A complete protective suit is recommended to prevent skin contact.[1]The specific type of glove and suit material should be selected based on the concentration and amount of the substance being used.[4] Always inspect gloves for integrity before use.[1]
Respiratory Protection Work should be conducted in a well-ventilated area.[3] If dust generation is likely, a NIOSH-approved N95 dust mask or equivalent (e.g., EN 143) should be used.[1]Respirators must be used in accordance with the manufacturer's instructions and relevant safety standards.[1]

Note: No specific quantitative data for occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) were available in the consulted safety data sheets.[3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for safety.

1. Preparation and Engineering Controls:

  • Ensure the work area is well-ventilated, preferably using a chemical fume hood.[3]

  • Verify that an eyewash station and safety shower are readily accessible and in good working order.[3][5]

  • Keep the container of this compound tightly closed when not in use.[3]

  • Minimize dust generation during handling.[3]

2. Donning PPE:

  • Before handling the chemical, put on all required PPE as specified in the table above.

  • Inspect gloves for any signs of degradation or puncture before use.[1]

3. Handling the Chemical:

  • Avoid all direct contact with the chemical.[1][3]

  • Avoid breathing in any dust or fumes that may be generated.[1][3]

  • Do not eat, drink, or smoke in the work area.[3]

  • Weigh or transfer the chemical in a manner that minimizes dust creation.

4. Post-Handling:

  • Wash hands thoroughly with soap and water after handling is complete and before leaving the work area.[1][3]

  • Remove PPE carefully, avoiding contamination of skin or personal clothing. Contaminated clothing should be removed and washed before reuse.[3]

5. In Case of Accidental Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste material by sweeping or using a vacuum with appropriate filtration. Avoid creating dust.[3]

  • Place the waste into a suitable, clearly labeled, and closed container for disposal.[1]

2. Disposal Method:

  • All waste must be disposed of via an approved waste disposal plant.[3]

  • One recommended method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Always consult and adhere to local, state, and federal regulations regarding chemical waste disposal.[3]

3. Container Disposal:

  • Dispose of contaminated containers as unused product, following the same procedures as for the chemical waste itself.[1]

Safety Workflow Visualization

The following diagram illustrates the logical workflow for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_emergency Emergency Response A Assess Hazards (Irritant, Eye Damage) B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Select & Inspect PPE B->C D Don PPE (Gloves, Goggles, Lab Coat) C->D E Handle Chemical (Minimize Dust, Avoid Contact) D->E F Post-Handling Decontamination (Wash Hands, Doff PPE) E->F I Accidental Exposure E->I G Collect Waste in Sealed Container F->G H Dispose via Approved Waste Facility G->H J Administer First Aid (Flush Skin/Eyes, Fresh Air) I->J K Seek Immediate Medical Attention J->K

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.